(9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate
Description
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Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(1-hydroxypropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,20H,10-11H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZCEJUGNDJXMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369620 | |
| Record name | (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161529-13-1 | |
| Record name | (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-(9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate (Fmoc-L-alaninol)
CAS Number: 851678-69-8 Molecular Formula: C₁₈H₁₉NO₃ Molecular Weight: 297.35 g/mol
Section 1: Introduction and Core Principles
(S)-(9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate, commonly known in the scientific community as Fmoc-L-alaninol, is a pivotal building block in modern organic synthesis, particularly in the realm of peptide chemistry and drug development.[1] It is a chiral amino alcohol derivative where the amino group of L-alaninol is protected by the fluorenylmethyloxycarbonyl (Fmoc) group.[1] This structural motif is of paramount importance for its application in Solid-Phase Peptide Synthesis (SPPS), where it serves as a key component for introducing specific functionalities and for the synthesis of complex peptide structures.[1]
The core utility of Fmoc-L-alaninol stems from the unique properties of the Fmoc protecting group. Introduced by Carpino and Han, the Fmoc group is renowned for its stability under acidic conditions while being readily cleaved by mild bases, typically a secondary amine like piperidine.[2][3] This base-lability provides an orthogonal protection strategy to the acid-labile protecting groups (like Boc and tBu) often used for amino acid side chains.[2][3] This orthogonality is the cornerstone of the widely adopted Fmoc-SPPS strategy, as it allows for the selective deprotection of the N-terminal amine for chain elongation without prematurely removing the side-chain protecting groups.[3]
This guide provides a comprehensive overview of the synthesis, characterization, and application of Fmoc-L-alaninol, intended for researchers, scientists, and professionals in drug development.
Section 2: Physicochemical and Spectroscopic Data
A thorough characterization of Fmoc-L-alaninol is essential for its effective use. The following tables summarize its key physical properties and the expected data from various analytical techniques.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 851678-69-8 | Chem-Impex[1] |
| Molecular Formula | C₁₈H₁₉NO₃ | Chem-Impex[1] |
| Molecular Weight | 297.3 g/mol | Chem-Impex[1] |
| Appearance | White to off-white powder | Chem-Impex[1] |
| Melting Point | 147-157 °C | Chem-Impex[1] |
| Optical Rotation | [a]D²⁰ = -3 ± 2º (c=2 in MeOH) | Chem-Impex[1] |
| Storage | 0-8 °C, away from light, dry | Chem-Impex[1] |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Expected chemical shifts (δ) in CDCl₃ would include characteristic peaks for the fluorenyl group protons (approx. 7.2-7.8 ppm), the CH and CH₂ protons of the fluorenyl moiety (approx. 4.2-4.5 ppm), and protons from the alaninol backbone. |
| ¹³C NMR | Expected signals would correspond to the carbons of the fluorenyl group, the carbamate carbonyl, and the carbons of the alaninol moiety. |
| FTIR (KBr, cm⁻¹) | Expected characteristic peaks include N-H stretching (around 3300 cm⁻¹), C-H stretching (aromatic and aliphatic), a strong C=O stretch from the carbamate (around 1700 cm⁻¹), and C=C stretching from the aromatic rings. |
| Mass Spec (ESI+) | m/z calculated for C₁₈H₁₉NO₃ [M+H]⁺: 298.14. |
Section 3: Synthesis of Fmoc-L-alaninol
The synthesis of Fmoc-L-alaninol is typically achieved through the reaction of L-alaninol with an Fmoc-donating reagent. The most common method involves the use of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.[2] The use of Fmoc-OSu is often preferred as it tends to produce cleaner reactions with easier purification.
Caption: Synthesis of Fmoc-L-alaninol.
Detailed Experimental Protocol: Synthesis of Fmoc-L-alaninol
This protocol is a representative procedure for the synthesis of Fmoc-L-alaninol.
-
Dissolution of L-alaninol: In a round-bottom flask, dissolve L-alaninol (1.0 equivalent) in a 1:1 mixture of dioxane and a 10% aqueous sodium carbonate solution.
-
Addition of Fmoc-OSu: To the stirred solution of L-alaninol, add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.05 equivalents) in dioxane dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of L-alaninol.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield Fmoc-L-alaninol as a white solid.
Section 4: Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-L-alaninol is as a building block in SPPS.[1] It can be used to introduce an alaninol moiety at any position within a peptide sequence, which can be valuable for modifying the peptide's biological activity, stability, or conformational properties.
Mechanism of Fmoc Deprotection in SPPS
The key step in the iterative cycle of SPPS is the selective removal of the N-terminal Fmoc group. This is achieved by treatment with a solution of a secondary amine, most commonly 20% piperidine in N,N-dimethylformamide (DMF).[4][5]
The mechanism proceeds via a β-elimination pathway:
-
Proton Abstraction: Piperidine, acting as a base, abstracts the acidic proton from the C9 position of the fluorene ring.[4][6]
-
β-Elimination: This deprotonation leads to the formation of a dibenzofulvene intermediate and the release of the carbamate as a carbamic acid, which subsequently decarboxylates.[4][6]
-
Dibenzofulvene Scavenging: The highly reactive dibenzofulvene intermediate is trapped by excess piperidine to form a stable adduct. This prevents the dibenzofulvene from reacting with the newly liberated N-terminal amine of the peptide, which would terminate the chain elongation.[4]
Caption: Fmoc deprotection workflow in SPPS.
Detailed Protocol: Coupling of Fmoc-L-alaninol in SPPS
This protocol describes the manual coupling of Fmoc-L-alaninol onto a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain the solution and repeat the treatment for another 5-10 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-L-alaninol (3 equivalents relative to the resin loading), a coupling agent such as HBTU (2.9 equivalents), and an activation base like DIPEA (6 equivalents) in DMF.[5] Allow the mixture to pre-activate for 2-5 minutes. The role of HBTU is to activate the carboxyl group of the incoming amino acid to facilitate the formation of the peptide bond.[7][8] DIPEA is a non-nucleophilic base used to maintain the basic conditions required for the coupling reaction.[9]
-
Coupling Reaction: Add the activated Fmoc-L-alaninol solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates the absence of free primary amines and thus a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to prepare for the next deprotection cycle or final cleavage.
Section 5: Safety and Handling
GHS Hazard Classification (based on similar compounds):
-
Skin Corrosion/Irritation (Category 2) [10]
-
Serious Eye Damage/Eye Irritation (Category 2A) [10]
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3) [10]
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[10]
-
Wear appropriate personal protective equipment, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[10][11]
-
Avoid generating dust. Handle as a solid where possible.
-
Wash hands thoroughly after handling.[11]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[11]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[11]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[11]
Storage and Disposal:
-
Store in a tightly sealed container in a cool, dry place (0-8 °C), protected from light.[1]
-
Dispose of waste material in accordance with local, state, and federal regulations.
Section 6: Conclusion
(S)-(9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate (Fmoc-L-alaninol) is an indispensable tool for the synthesis of modified peptides. Its utility is rooted in the robust and orthogonal nature of the Fmoc protecting group. A thorough understanding of its synthesis, characterization, and the mechanistic principles behind its application in SPPS is crucial for its successful implementation in research and development. By following established protocols and adhering to safety guidelines, researchers can effectively leverage the unique properties of this compound to advance the fields of peptide chemistry, drug discovery, and materials science.
References
-
Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022, January 7). YouTube. Retrieved January 14, 2026, from [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 14, 2026, from [Link]
-
What is coupling reagents in peptide synthesis?. (2025, November 23). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). DilunBio. Retrieved January 14, 2026, from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 14, 2026, from [Link]
-
Solid Phase Synthesis of Peptide Selenoesters via a Side Chain Anchoring Strategy. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
(a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved January 14, 2026, from [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2025, August 9). ResearchGate. Retrieved January 14, 2026, from [Link]
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Fmoc Solid Phase Peptide Synthesis Protocol. (n.d.). GenScript. Retrieved January 14, 2026, from [Link]
-
Material Safety Data Sheet. (n.d.). Cole-Parmer. Retrieved January 14, 2026, from [Link]
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Synthesis of (A) (S) and (R) 9H-fluoren-9-ylmethyl 3-amino-1-piperidinecarboxylate 3 and 4. Reagents and conditions. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
MATERIAL SAFETY DATA SHEET. (n.d.). Greenbook.net. Retrieved January 14, 2026, from [Link]
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Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved January 14, 2026, from [Link]
-
Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. (n.d.). Organic Syntheses Procedure. Retrieved January 14, 2026, from [Link]
-
Wiley-VCH 2008 - Supporting Information. (n.d.). Retrieved January 14, 2026, from [Link]
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Material Safety Data Sheet - 1,1,3,3-Tetramethylguanidine. (n.d.). Cole-Parmer. Retrieved January 14, 2026, from [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved January 14, 2026, from [Link]
-
FT‐IR spectra of the Fmoc‐Trp‐OH bulk compound, shake and non‐shake xerogels. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161). (n.d.). Retrieved January 14, 2026, from [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
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Fmoc-1-amino-2-propanol synthesis and properties
An In-Depth Technical Guide to the Synthesis and Properties of Fmoc-1-amino-2-propanol
Authored by: Senior Application Scientist
Date: January 14, 2026
Abstract
This technical guide provides a comprehensive overview of Fmoc-1-amino-2-propanol, a pivotal building block in modern organic and medicinal chemistry. The document delves into the strategic synthesis of its chiral forms, outlines its key physicochemical properties, and explores its significant applications, particularly in peptide synthesis and drug development. Detailed experimental protocols, mechanistic explanations, and analytical methodologies are presented to equip researchers, scientists, and drug development professionals with the requisite knowledge for its effective utilization. This guide emphasizes the causality behind experimental choices and provides a self-validating framework for the described protocols, grounded in authoritative scientific literature.
Introduction: The Strategic Importance of Fmoc-1-amino-2-propanol
Fmoc-1-amino-2-propanol, also known as Fmoc-isopropanolamine or more systematically as (S)- or (R)-N-(9-Fluorenylmethoxycarbonyl)-1-amino-2-propanol, is a chiral amino alcohol derivative. Its structure combines the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group with the versatile 1-amino-2-propanol backbone. This combination makes it an invaluable intermediate in several advanced chemical applications.
The chirality inherent in the 1-amino-2-propanol moiety is of paramount importance. The three-dimensional arrangement of atoms can drastically alter the biological activity of a molecule, making stereochemically pure compounds essential for developing effective and safe pharmaceuticals and agrochemicals.[1] Fmoc-1-amino-2-propanol serves as a key building block for introducing this specific chirality into larger, more complex molecules.[1][2]
The Fmoc group, introduced by Carpino and Han in the 1970s, revolutionized peptide synthesis by offering a mild, base-labile protection strategy orthogonal to the acid-labile Boc (tert-butyloxycarbonyl) group.[3][4][5] This orthogonality is crucial, allowing for the selective removal of the N-terminal protecting group without disturbing acid-sensitive side-chain protecting groups or the linkage to a solid support in peptide synthesis.[4][5] By protecting the amine of 1-amino-2-propanol, the Fmoc group allows the hydroxyl group to participate in subsequent reactions, or vice-versa, preventing unwanted self-reaction and directing the synthetic pathway.
This guide will explore the synthesis, properties, and applications of this compound, providing a foundational understanding for professionals in the field.
Synthesis of Fmoc-1-amino-2-propanol: A Strategic Approach
The synthesis of Fmoc-1-amino-2-propanol is a straightforward but critical procedure that hinges on the selective protection of the primary amine of 1-amino-2-propanol. The chirality of the final product is dictated entirely by the chirality of the starting amino alcohol.
Starting Materials: Chiral 1-Amino-2-propanol
1-Amino-2-propanol is a chiral molecule available as a racemic mixture or as individual enantiomers: (S)-(+)-1-amino-2-propanol and (R)-(-)-1-amino-2-propanol.[6][7] The selection of the correct enantiomer is the first and most critical step in the synthesis of the desired chiral Fmoc-protected product.
| Property | (S)-(+)-1-Amino-2-propanol | (R)-(-)-1-Amino-2-propanol | Racemic 1-Amino-2-propanol |
| CAS Number | 2799-17-9[7] | 2799-16-8[6][7] | 78-96-6[7][8][9] |
| Molecular Formula | C₃H₉NO[6][9] | C₃H₉NO[6][9] | C₃H₉NO[6][9] |
| Molecular Weight | 75.11 g/mol [6][9] | 75.11 g/mol [6][9] | 75.11 g/mol [6][9] |
| Appearance | Liquid | Solid[6] | Colorless liquid[9][10] |
| Boiling Point | 160 °C | N/A | 160 °C[9][11] |
| Melting Point | 24-26 °C | N/A | -2 °C[9][11] |
| Density | 0.954 g/mL at 25 °C | N/A | 0.973 g/mL at 25 °C[9][11] |
| Optical Rotation | [α]20/D +18°, c = 1.8 in H₂O | [α]20/D −23.5°, c = 1 in methanol[6] | N/A |
The N-Fmoc Protection Reaction
The core of the synthesis is the formation of a stable carbamate linkage between the primary amine of 1-amino-2-propanol and the Fmoc group.[3] This is typically achieved using an activated Fmoc derivative like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.
Mechanism of Protection
The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the Fmoc-Cl or Fmoc-OSu reagent. In the case of Fmoc-Cl, the chloride ion is expelled as a leaving group, generating HCl which is neutralized by the base present in the reaction mixture.[3] Fmoc-OSu is often preferred as it is a stable solid and the N-hydroxysuccinimide byproduct is water-soluble and easily removed.[3]
Caption: General mechanism for Fmoc protection of an amine.
Detailed Experimental Protocol
This protocol describes a standard Schotten-Baumann procedure for the synthesis of Fmoc-1-amino-2-propanol.
Materials:
-
1-Amino-2-propanol (chiral or racemic)
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
Dioxane or Tetrahydrofuran (THF)
-
Deionized Water
-
Diethyl ether or Ethyl acetate
-
Hydrochloric Acid (HCl), 2N solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1-amino-2-propanol (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate solution. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Fmoc-Cl: Dissolve Fmoc-Cl (1.05 eq) in dioxane. Add this solution dropwise to the cooled, stirring amino alcohol solution over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[12]
-
Workup - Quenching and Extraction: Once the reaction is complete, dilute the mixture with deionized water. Transfer the mixture to a separatory funnel and wash with diethyl ether (2x) to remove unreacted Fmoc-Cl and other nonpolar impurities.[12]
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 using 2N HCl.[12] A white precipitate of the product should form.
-
Isolation: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, typically a white solid or viscous oil, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure Fmoc-1-amino-2-propanol.[12]
Caption: Step-by-step workflow for the synthesis of Fmoc-1-amino-2-propanol.
Physicochemical Properties
The properties of Fmoc-1-amino-2-propanol are critical for its handling, storage, and application in synthesis. It is a stable, solid compound that is readily soluble in many common organic solvents.
| Property | Data | Source(s) |
| Synonyms | Fmoc-alaninol, (S)-2-(Fmoc-amino)-1-propanol | [13] |
| Molecular Formula | C₁₈H₁₉NO₃ | [13] |
| Molecular Weight | 297.35 g/mol | [13] |
| Appearance | White to off-white solid | General observation |
| Solubility | Soluble in DMF, NMP, DCM, THF, Ethyl Acetate | [] |
| Melting Point | Varies by enantiomeric purity, typically >100 °C | General data for Fmoc-amino alcohols |
| UV Absorbance | The fluorenyl group absorbs strongly around 301 nm | [15] |
| CAS Number (S-form) | 161529-13-1 | [13] |
Core Applications in Research and Development
The unique structure of Fmoc-1-amino-2-propanol makes it a valuable tool in several areas of chemical science.
Peptide Synthesis and Peptidomimetics
Fmoc-1-amino-2-propanol is a key building block in solid-phase peptide synthesis (SPPS) for creating peptide alcohols or C-terminally modified peptides.[2]
-
Peptide Alcohols: The terminal hydroxyl group can mimic the carboxylic acid of a natural amino acid, but the resulting amide bond is replaced with an ester or is absent, leading to a peptide alcohol. These structures are often more resistant to degradation by proteases and can have unique pharmacological properties.
-
Unnatural Amino Acid Incorporation: It serves as a precursor for more complex unnatural amino acids, introducing specific stereochemistry and functionality into a peptide chain.[5]
Drug Development and Medicinal Chemistry
Chiral 1,2-amino alcohols are privileged structural motifs found in a wide range of FDA-approved drugs.[16][17] Fmoc-1-amino-2-propanol serves as a convenient, protected intermediate for incorporating this scaffold during the synthesis of active pharmaceutical ingredients (APIs).[1] Its use simplifies synthetic routes and ensures high stereochemical purity in the final drug product.
Chiral Ligands and Asymmetric Catalysis
The defined stereocenter and the two distinct functional groups (a protected amine and a free alcohol) make Fmoc-1-amino-2-propanol an excellent starting material for the synthesis of chiral ligands used in asymmetric catalysis. These ligands can coordinate to metal centers, creating a chiral environment that directs the stereochemical outcome of a chemical reaction, leading to the selective formation of one enantiomer of a product.
Analytical and Quality Control Methods
Confirming the identity, purity, and stereochemical integrity of Fmoc-1-amino-2-propanol is essential.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure, verifying the successful attachment of the Fmoc group to the 1-amino-2-propanol backbone.
-
Mass Spectrometry (MS): Provides accurate molecular weight data, confirming the identity of the compound.
-
High-Performance Liquid Chromatography (HPLC): A standard method for assessing purity. Chiral HPLC, using a chiral stationary phase, is essential for determining the enantiomeric excess (ee) of the product, ensuring that no racemization occurred during the synthesis.[18]
-
Optical Rotation: Measurement of the specific rotation using a polarimeter confirms the bulk enantiomeric composition of the material and is a critical quality control parameter.[18]
The Deprotection Step: Releasing the Amine
The strategic value of the Fmoc group lies in its facile removal under mild basic conditions, which leaves acid-labile protecting groups intact.[4]
Mechanism of Deprotection
Fmoc deprotection is a base-catalyzed β-elimination reaction. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the 9-position of the fluorene ring.[3][19] This generates a carbanion, which is stabilized by the aromatic system. The unstable intermediate then undergoes elimination, releasing the free amine, carbon dioxide, and dibenzofulvene. The dibenzofulvene byproduct is scavenged by the excess piperidine to form a stable adduct, preventing it from reacting with the newly liberated amine.[19][20]
Caption: The β-elimination mechanism of Fmoc group removal by a base.
Standard Deprotection Protocol
-
Reagent Preparation: Prepare a solution of 20% (v/v) piperidine in N,N-dimethylformamide (DMF).[21][22]
-
Reaction: Dissolve the Fmoc-protected compound in the piperidine/DMF solution.
-
Incubation: Stir the reaction at room temperature. The deprotection is typically very rapid, often completing within minutes.[3][21]
-
Monitoring: The progress of the deprotection can be monitored in real-time by UV-Vis spectroscopy, measuring the increase in absorbance at ~301 nm corresponding to the formation of the dibenzofulvene-piperidine adduct.[15][23]
Conclusion
Fmoc-1-amino-2-propanol is a cornerstone chiral building block for modern organic synthesis. Its preparation via the robust and well-understood Fmoc protection chemistry provides a reliable route to a versatile intermediate. The orthogonality of the Fmoc group, combined with the inherent chirality and bifunctionality of the 1-amino-2-propanol core, provides chemists with a powerful tool for the construction of complex and biologically active molecules. A thorough understanding of its synthesis, properties, and the causality behind its reaction mechanisms is essential for its successful application in the demanding fields of peptide chemistry and pharmaceutical development.
References
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Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
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Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chiral Synthesis: The Role of (R)-(-)-2-Amino-1-propanol. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Fmoc-Alaninol [161529-13-1]. Retrieved from [Link]
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ACS Publications. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Retrieved from [Link]
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An In-depth Technical Guide to the Structure and Nomenclature of Fmoc-Protected Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-protected amino alcohols are a critical class of chiral building blocks, indispensable in modern organic synthesis and drug development. Their unique structural features, combining the chirality of amino acids with the reactivity of alcohols, make them versatile synthons for the construction of complex molecules, including peptide mimics, therapeutic agents, and chiral ligands. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group provides a robust yet mild method for masking the amino functionality, enabling selective transformations at other sites within the molecule. This guide provides a comprehensive overview of the structure, systematic nomenclature, and key synthetic considerations for Fmoc-protected amino alcohols, tailored for professionals in the chemical and pharmaceutical sciences.
Introduction: The Significance of Chiral Amino Alcohols
Chiral amino alcohols are organic compounds that contain both an amine (-NH₂) and a hydroxyl (-OH) group, with at least one stereocenter. This duality of functionality, coupled with their inherent chirality, makes them highly valuable in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.[1][2] The precise three-dimensional arrangement of the amino and hydroxyl groups is often crucial for the biological activity and efficacy of a drug molecule.[3][4] Enantiomerically pure amino alcohols are foundational components in a wide array of therapeutics, including antivirals, beta-blockers, and anticancer agents.[1]
The protection of the amine group is a fundamental strategy in the synthetic manipulation of amino alcohols. This prevents undesired side reactions and allows for the selective modification of the hydroxyl group or other functionalities within the molecule. Among the various amine-protecting groups, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has gained prominence due to its unique properties.
The Fmoc Protecting Group: A Pillar of Modern Synthesis
The Fmoc group is a base-labile protecting group for amines, widely employed in solid-phase peptide synthesis (SPPS) and solution-phase organic synthesis.[5][6][7] Its popularity stems from its stability under acidic conditions and its facile removal with a mild base, typically a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF).[5][7] This orthogonality to acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group, is a cornerstone of many modern synthetic strategies.[5][8]
2.1. Mechanism of Fmoc Protection
The introduction of the Fmoc group onto the amino functionality of an amino alcohol is typically achieved by reacting the amino alcohol with a reactive Fmoc derivative, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), in the presence of a base.[7][8] The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the Fmoc reagent.[8][9]
2.2. Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a base-mediated β-elimination reaction.[5][10] A base, most commonly piperidine, abstracts the acidic proton on the C9 position of the fluorenyl ring system.[6] This leads to the elimination of dibenzofulvene and the release of the free amine after decarboxylation.[5] The dibenzofulvene byproduct can be scavenged by excess piperidine to form a stable adduct.[5]
Structure and Nomenclature of Fmoc-Protected Amino Alcohols
A systematic and unambiguous nomenclature is essential for clear communication in scientific research and development. The naming of Fmoc-protected amino alcohols follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC).
3.1. General Structure
The core structure of an Fmoc-protected amino alcohol consists of:
-
An alkyl or aryl backbone.
-
A hydroxyl (-OH) group.
-
An Fmoc-protected amino group (-NH-Fmoc).
-
One or more chiral centers.
Caption: Generalized structure of an Fmoc-protected amino alcohol.
3.2. IUPAC Nomenclature Rules
The IUPAC nomenclature for these compounds is derived by considering them as substituted alcohols.[11][12] The principal functional group, the hydroxyl group, dictates the suffix "-ol".[11][12]
Step-by-Step Naming Convention:
-
Identify the Parent Chain: The longest continuous carbon chain containing the hydroxyl group is the parent alkane.
-
Numbering the Chain: The chain is numbered to give the hydroxyl group the lowest possible locant.
-
Identify and Name Substituents: All other groups attached to the parent chain are treated as substituents. The Fmoc-protected amino group is named as a single substituent.
-
Construct the Name: The substituents are listed in alphabetical order, preceded by their locants. The name of the parent alkane is modified by replacing the final "-e" with "-ol" and inserting the locant of the hydroxyl group before the "-ol" suffix.
Example: (S)-Fmoc-2-amino-3-phenyl-1-propanol (Fmoc-Phenylalaninol)
-
Parent Chain: The longest chain containing the -OH group is a three-carbon chain (propane).
-
Numbering: Numbering starts from the carbon bearing the hydroxyl group, so it is at position 1.
-
Substituents:
-
An Fmoc-protected amino group at position 2. This is named as a (9H-fluoren-9-ylmethoxy)carbonylamino group. For simplicity in many contexts, it is often referred to as "Fmoc-amino".
-
A phenyl group at position 3.
-
-
Stereochemistry: The stereocenter at C2 has the (S) configuration.
-
Full IUPAC Name: (S)-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropan-1-ol.
-
Common Name: Fmoc-L-phenylalaninol or Fmoc-Phe-ol.
Table 1: Nomenclature of Common Fmoc-Protected Amino Alcohols
| Common Name | Structure | IUPAC Name |
| Fmoc-Glycinol | Fmoc-NH-CH₂-CH₂-OH | 2-(((9H-fluoren-9-yl)methoxy)carbonylamino)ethan-1-ol |
| Fmoc-Alaninol | Fmoc-NH-CH(CH₃)-CH₂-OH | (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)propan-1-ol |
| Fmoc-Valinol | Fmoc-NH-CH(CH(CH₃)₂)-CH₂-OH | (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-methylbutan-1-ol |
| Fmoc-Leucinol | Fmoc-NH-CH(CH₂CH(CH₃)₂)-CH₂-OH | (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-methylpentan-1-ol |
| Fmoc-Isoleucinol | Fmoc-NH-CH(CH(CH₃)CH₂CH₃)-CH₂-OH | (2S,3S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-methylpentan-1-ol |
Synthesis of Fmoc-Protected Amino Alcohols
Several synthetic strategies are employed to produce enantiomerically pure Fmoc-protected amino alcohols. The choice of method often depends on the desired stereochemistry and the nature of the side chain.
4.1. Reduction of Fmoc-Amino Acids
A straightforward and widely used method involves the reduction of the carboxylic acid moiety of an Fmoc-protected amino acid.[13] This approach leverages the readily available and often inexpensive chiral pool of amino acids.[1]
Experimental Protocol: Reduction of Fmoc-Amino Acid to Fmoc-Amino Alcohol
-
Activation of the Carboxylic Acid: The Fmoc-amino acid is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF). The carboxylic acid is then activated, for example, by forming a mixed anhydride with isobutyl chloroformate in the presence of a non-nucleophilic base like N-methylmorpholine (NMM).
-
Reduction: The activated amino acid is then reduced using a mild reducing agent such as sodium borohydride (NaBH₄).[13] The reaction is typically carried out at a low temperature (e.g., 0 °C) to minimize side reactions.
-
Work-up and Purification: The reaction is quenched with water or a dilute acid. The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Caption: Workflow for the synthesis of Fmoc-amino alcohols from Fmoc-amino acids.
4.2. Asymmetric Synthesis
For novel or non-proteinogenic amino alcohols, asymmetric synthetic methods are employed. The Sharpless Asymmetric Aminohydroxylation (SAA) is a powerful technique for the direct conversion of alkenes into chiral amino alcohols.[14][15][16] Using an Fmoc-based nitrogen source, such as FmocNHCl, this reaction can directly yield Fmoc-protected amino alcohols with high enantioselectivity.[14][15][16]
Applications in Research and Development
Fmoc-protected amino alcohols are versatile building blocks in various areas of chemical and pharmaceutical research.
-
Peptidomimetics: They are used to synthesize peptide mimics with altered backbones, which can lead to improved metabolic stability and oral bioavailability.
-
Solid-Phase Synthesis: Fmoc-protected amino alcohols can be incorporated into peptides on a solid support, leading to C-terminal alcohol functionalities.[17][18]
-
Chiral Auxiliaries and Ligands: The chiral nature of these compounds makes them valuable as chiral auxiliaries in asymmetric synthesis and as ligands for catalytic processes.[2]
-
Drug Discovery: They are key intermediates in the synthesis of a wide range of pharmaceuticals.[3][19]
Conclusion
The systematic structure and nomenclature of Fmoc-protected amino alcohols are fundamental to their effective use in research and development. The Fmoc protecting group offers a mild and orthogonal strategy for amine protection, facilitating complex synthetic transformations. A thorough understanding of their synthesis and chemical properties is essential for leveraging these valuable chiral building blocks in the design and creation of novel therapeutics and other functional molecules.
References
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Reddy, G. S., & Sharpless, K. B. (2019). Synthesis of Fmoc-Protected Amino Alcohols via the Sharpless Asymmetric Aminohydroxylation Reaction Using FmocNHCl as the Nitrogen Source. The Journal of Organic Chemistry. [Link]
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Semantic Scholar. (n.d.). Synthesis of Fmoc-Protected Amino Alcohols via the Sharpless Asymmetric Aminohydroxylation Reaction using FmocNHCl as the Nitrogen Source. Retrieved from [Link]
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ACS Publications. (2019). Synthesis of Fmoc-Protected Amino Alcohols via the Sharpless Asymmetric Aminohydroxylation Reaction Using FmocNHCl as the Nitrogen Source. The Journal of Organic Chemistry. [Link]
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Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central. [Link]
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Jensen, K. J., & Grotli, M. (2012). Solid-phase route to Fmoc-protected cationic amino acid building blocks. PubMed. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Amino Alcohols as Chiral Building Blocks. [Link]
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Corominas-Faja, B., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. [Link]
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Suresh Babu, V. V., & Ananda, K. (2003). Synthesis of Fmoc-Protected β-Amino Alcohols and Peptidyl Alcohols from Fmoc-Amino Acid/Peptide Acid Azides. ResearchGate. [Link]
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Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
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Welsch, M. E., et al. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PubMed Central. [Link]
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ResearchGate. (2011). (PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]
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Bertozzi, C. R., & Bednarski, M. D. (2007). An α-Formylglycine Building Block For Fmoc-Based Solid-Phase Peptide Synthesis. PubMed Central. [Link]
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Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
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Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
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Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
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Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
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ResearchGate. (n.d.). Structure of Fmoc‐amino alcohol resins. Retrieved from [Link]
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Polavarapu, P. L., & Vijay, R. (2012). FMOC-amino acid surfactants: discovery, characterization and chiroptical spectroscopy. PubMed. [Link]
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Organic Chemistry. (2022). Adding Fmoc Group With Fmoc-Cl Mechanism. YouTube. [Link]
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Chemistry LibreTexts. (2020). 12.2: Naming alcohols, amines and amides. [Link]
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ResearchGate. (n.d.). Vibrational spectroscopic analysis of Fmoc – Phe – Gly: IR spectrum of.... [Link]
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The Animated Chemistry Textbook. (2021). How to Name Alcohols and Amines Using IUPAC Nomenclature. YouTube. [Link]
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Chemistry LibreTexts. (2023). Nomenclature of Alcohols. [Link]
-
Chem Survival. (2015). IUPAC Nomenclature 2: Priority Groups Alcohols and Amines. YouTube. [Link]
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ResearchGate. (n.d.). Spectroscopic signatures of an Fmoc-tetrapeptide, Fmoc and fluorene. [Link]
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Gellman, S. H., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. [Link]
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Physical and chemical properties of (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate
An In-depth Technical Guide to (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate
Abstract
This compound, commonly referred to as Fmoc-alaninol, is a pivotal chemical intermediate extensively utilized in the fields of synthetic organic chemistry, medicinal chemistry, and drug development. As a derivative of the amino alcohol alaninol, it incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is renowned for its stability under various synthetic conditions and its facile, base-labile removal. This guide provides a comprehensive overview of the compound's core physical and chemical properties, detailed protocols for its synthesis and characterization, an analysis of its chemical reactivity with a focus on the deprotection mechanism, and a discussion of its critical applications, particularly in solid-phase peptide synthesis (SPPS) and the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a detailed, practical understanding of this versatile building block.
Introduction: The Strategic Importance of Fmoc-Protected Amino Alcohols
In the intricate world of peptide synthesis and medicinal chemistry, the strategic protection and deprotection of functional groups is paramount. The fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern synthetic strategies, particularly in Solid-Phase Peptide Synthesis (SPPS). Its primary advantage lies in its stability to acidic conditions, allowing for the use of acid-labile resins and side-chain protecting groups, while being selectively cleaved under mild, non-acidic basic conditions, typically with a secondary amine like piperidine[1].
This compound, or Fmoc-alaninol, embodies the utility of this strategy. It is a building block that combines the Fmoc-protected amine with a primary alcohol functionality. This bifunctional nature makes it invaluable for introducing specific structural motifs into peptides and other complex molecules. Its applications range from serving as a terminating residue in peptide chains to acting as a linker for conjugating other molecules, contributing to the development of peptide-based drugs, peptidomimetics, and other biologically active compounds[2]. This guide aims to provide the technical foundation necessary for its effective use in a research and development setting.
Physicochemical Properties
The fundamental properties of Fmoc-L-alaninol are summarized below. These data are essential for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| Synonyms | Fmoc-L-Ala-ol, Fmoc-L-alaninol | [2] |
| CAS Number | 161529-13-1 (for L-isomer) | [2][3] |
| Molecular Formula | C₁₈H₁₉NO₃ | [2] |
| Molecular Weight | 297.35 g/mol | [1][2] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 147-157 °C | [2] |
| Optical Rotation | [a]D20 = -3 ± 2º (c=2 in Methanol) | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
| Storage Conditions | Store at 0-8 °C in a dry environment | [1][2] |
Synthesis and Purification
The synthesis of Fmoc-alaninol is a standard carbamate formation reaction. The process involves the nucleophilic attack of the amino group of alaninol on the electrophilic carbonyl carbon of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).
Synthesis Mechanism and Rationale
The reaction is typically performed in an anhydrous aprotic solvent, such as dichloromethane (DCM), to prevent hydrolysis of the highly reactive Fmoc-Cl[1]. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often included to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. The removal of HCl is crucial as it can form a non-nucleophilic ammonium salt with the starting amine, thereby halting the reaction. Purification is generally achieved via column chromatography to separate the desired product from unreacted starting materials and byproducts.
Experimental Protocol: Synthesis of Fmoc-L-alaninol
This protocol describes a representative lab-scale synthesis.
-
Preparation : To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add L-alaninol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M solution).
-
Cooling : Cool the solution to 0 °C in an ice bath. This is done to control the exothermicity of the reaction upon addition of the base and Fmoc-Cl.
-
Base Addition : Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) dropwise to the stirred solution.
-
Fmoc-Cl Addition : In a separate flask, dissolve 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup :
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product as a white solid.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of Fmoc-L-alaninol.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, several analytical techniques are employed.
-
¹H NMR (Proton Nuclear Magnetic Resonance) : The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the fluorenyl group (typically between 7.2-7.8 ppm), a triplet for the CH proton and a doublet for the CH₂ protons of the fluorenyl moiety (around 4.2-4.5 ppm), and distinct signals for the protons of the alaninol backbone, including the methyl group, the methine proton adjacent to the nitrogen, and the methylene protons adjacent to the hydroxyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The spectrum will display unique resonances for each carbon atom, including the carbonyl carbon of the carbamate group (around 156 ppm), and the aromatic and aliphatic carbons of the Fmoc and alaninol moieties.
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry will typically show the protonated molecular ion [M+H]⁺ or the sodium adduct [M+Na]⁺, confirming the molecular weight of 297.35 g/mol .
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the O-H stretch of the alcohol (a broad peak around 3400 cm⁻¹), and a strong C=O stretch for the carbamate carbonyl group (around 1690 cm⁻¹).
Chemical Reactivity and Stability
The Fmoc Deprotection Mechanism
The most significant chemical reaction of Fmoc-alaninol is the cleavage of the Fmoc group to liberate the free amine. This reaction proceeds via a base-catalyzed β-elimination (E1cB) mechanism.
-
Proton Abstraction : A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.
-
Carbanion Formation : This creates a stabilized carbanion intermediate.
-
Elimination : The carbanion rapidly collapses, leading to the elimination of the dibenzofulvene (DBF) molecule and the formation of an unstable carbamic acid intermediate.
-
Decarboxylation : The carbamic acid spontaneously decarboxylates (loses CO₂) to yield the free amine of alaninol.
This deprotection is highly efficient and is typically complete within minutes at room temperature, making it ideal for the iterative cycles of SPPS[1].
Deprotection Mechanism Diagram
Caption: The E1cB mechanism for Fmoc group removal by a base.
Stability and Storage
Fmoc-alaninol is stable under neutral and acidic conditions. However, its lability in the presence of bases necessitates careful handling. It should be stored in a cool (0-8 °C), dry place, away from basic compounds to prevent premature deprotection and degradation[1][2].
Applications in Research and Drug Development
The unique structure of Fmoc-alaninol makes it a valuable tool for chemists and biochemists[2].
-
Peptide Synthesis : It is a key building block in SPPS for creating modified peptides. The terminal hydroxyl group can be used for further functionalization, such as esterification or etherification, allowing for the synthesis of peptide esters and other derivatives[2].
-
Drug Development : Researchers utilize Fmoc-alaninol in the synthesis of peptidomimetics and other small molecules with therapeutic potential. Its incorporation can influence the conformational properties and biological activity of the final compound[2]. There is ongoing research into the therapeutic potential of compounds derived from Fmoc-protected amino alcohols, including for anticancer applications[1].
-
Protein Engineering and Analytical Chemistry : The compound aids in the modification of proteins to explore new functions and interactions. It is also employed in analytical methods for the characterization of amino acids and peptides[2].
Safety and Handling
This compound is a fine chemical intended for research use only. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, users must consult the Safety Data Sheet (SDS) provided by the supplier.
References
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Spectroscopic and Synthetic Characterization of Fmoc-(1-hydroxypropan-2-yl)carbamate: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic and synthetic characteristics of (9H-fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate, commonly known as Fmoc-alaninol. This compound serves as a fundamental building block in peptide synthesis and drug discovery, necessitating a comprehensive understanding of its empirical data for effective utilization. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both field-proven insights and detailed experimental methodologies.
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, allowing for orthogonal deprotection strategies in the presence of acid-labile side-chain protecting groups.[1][2] Fmoc-(1-hydroxypropan-2-yl)carbamate, derived from the amino alcohol alaninol, is a key chiral synthon. Its primary alcohol offers a site for further functionalization, while the Fmoc-protected amine allows for its incorporation into peptide chains or other complex organic molecules. Accurate spectroscopic characterization is paramount to verify the purity and structural integrity of this reagent, ensuring the fidelity of subsequent synthetic steps.
Synthesis and Purification
The synthesis of Fmoc-(1-hydroxypropan-2-yl)carbamate is typically achieved through the reaction of alaninol with Fmoc-chloride or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu). The latter is often preferred due to its stability and ease of handling.
Experimental Protocol: Synthesis of (R)-(9H-fluoren-9-yl)methyl 1-hydroxypropan-2-ylcarbamate
A robust method for the synthesis involves the use of N-hydroxysuccinimide (NHS) to create an active ester of the Fmoc-protected amino acid, which then readily reacts with the amine of alaninol.[3]
Materials:
-
Fmoc-amino acid (e.g., Fmoc-Alanine)
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
(R)-2-aminopropan-1-ol (alaninol)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of Fmoc-protected amino acid (2 mmol) and N-hydroxysuccinimide (3 mmol) in THF (5 mL) at 0°C, add DCC (2 mmol).
-
Stir the reaction at this temperature for 1 hour.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
To the filtrate, add a solution of (R)-2-aminopropan-1-ol (2 mmol) in THF.
-
Allow the reaction to stir at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure product as a white solid.[3]
Spectroscopic Characterization
The structural elucidation and purity assessment of Fmoc-(1-hydroxypropan-2-yl)carbamate are accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum exhibits characteristic signals for the Fmoc group, the propanol backbone, and the carbamate proton. The aromatic protons of the fluorenyl group typically appear as a series of multiplets in the range of δ 7.30-7.80 ppm. The benzylic proton and the methylene protons of the Fmoc group are also readily identifiable.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.77 | d, J = 7.36 Hz | 2H | Ar-H (Fmoc) |
| 7.58 | d, J = 7.32 Hz | 2H | Ar-H (Fmoc) |
| 7.40 | t, J = 7.44 Hz | 2H | Ar-H (Fmoc) |
| 7.31 | t, J = 7.44 Hz | 2H | Ar-H (Fmoc) |
| 5.05 | d, J = 8.08 Hz | 1H | NH |
| 4.40 | d, J = 6.84 Hz | 2H | CH ₂-O (Fmoc) |
| 4.22 | t, J = 6.88 Hz | 1H | CH (Fmoc) |
| 3.86 | m | 1H | CH (CH₃) |
| 3.63 | m | 1H | CH H-OH |
| 3.52 | m | 1H | CHH -OH |
| 1.18 | d, J = 6.72 Hz | 3H | CH ₃ |
Data sourced from Royal Society of Chemistry, 2011.[3]
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum provides complementary information, showing distinct signals for the carbonyl of the carbamate, the aromatic carbons of the Fmoc group, and the aliphatic carbons of the alaninol moiety.
| Chemical Shift (δ) ppm | Assignment |
| 156.56 | C =O (Carbamate) |
| 143.85 | Ar-C (Fmoc) |
| 141.29 | Ar-C (Fmoc) |
| 127.67 | Ar-C H (Fmoc) |
| 127.02 | Ar-C H (Fmoc) |
| 124.99 | Ar-C H (Fmoc) |
| 119.94 | Ar-C H (Fmoc) |
| 66.78 | C H₂-O (Fmoc) |
| 66.25 | C H₂-OH |
| 49.33 | C H(CH₃) |
| 47.24 | C H (Fmoc) |
| 17.20 | C H₃ |
Data sourced from Royal Society of Chemistry, 2011.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of Fmoc-(1-hydroxypropan-2-yl)carbamate will show characteristic absorption bands for the N-H, O-H, C=O, and C-O bonds.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3300-3500 | O-H | Alcohol, broad |
| ~3300 | N-H | Carbamate, sharp |
| ~1680-1720 | C=O | Carbamate carbonyl stretch |
| ~1520 | N-H | Carbamate N-H bend |
| ~1250 | C-O | Carbamate C-O stretch |
The presence of a broad O-H stretch and a sharper N-H stretch in the same region is indicative of the hydroxy and carbamate functionalities. The strong carbonyl absorption confirms the presence of the carbamate linkage.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. For Fmoc-(1-hydroxypropan-2-yl)carbamate, electrospray ionization (ESI) is a common technique.
Expected Molecular Ion Peaks:
-
[M+H]⁺: Calculated for C₁₈H₁₉NO₃ + H⁺ = 298.14 m/z
-
[M+Na]⁺: Calculated for C₁₈H₁₉NO₃ + Na⁺ = 320.12 m/z
A key fragmentation pattern observed in the mass spectrum of Fmoc-protected compounds is the loss of the fluorenylmethoxy group, providing further structural confirmation.
Logical Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the synthesis and characterization of Fmoc-(1-hydroxypropan-2-yl)carbamate.
Sources
An In-Depth Technical Guide to Fmoc Protecting Group Chemistry
Introduction
In the landscape of modern peptide synthesis, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group stands as a cornerstone technology, particularly in Solid-Phase Peptide Synthesis (SPPS).[1][2] Its widespread adoption is a testament to its unique chemical properties, most notably its lability under mild basic conditions. This characteristic allows for a robust orthogonal protection strategy, enabling the efficient and high-fidelity synthesis of complex peptide sequences.[1][2][3] This guide provides a comprehensive exploration of Fmoc chemistry, delving into the mechanisms of protection and deprotection, providing field-proven experimental protocols, and offering insights into troubleshooting common challenges. It is designed for researchers, scientists, and drug development professionals seeking a deeper, practical understanding of this pivotal chemical tool.
The Core Principle: Orthogonality in Peptide Synthesis
The success of synthesizing a specific peptide sequence hinges on the precise and controlled formation of amide bonds between amino acids.[4] To prevent unwanted side reactions at the reactive N-terminus and side chains of amino acids, temporary and permanent protecting groups are employed.[3][5][6] The elegance of the Fmoc strategy lies in its orthogonality.[3][7][8] This means that the different classes of protecting groups used within a single synthesis can be selectively removed under distinct chemical conditions.[3][6]
In a typical Fmoc-based SPPS, three main classes of protecting groups are utilized:
-
Temporary Nα-amino protecting group: The Fmoc group shields the N-terminus of the growing peptide chain and is removed at each cycle of amino acid addition.[3]
-
Permanent side-chain protecting groups: These are typically acid-labile groups, such as tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc), which protect the reactive side chains of amino acids throughout the synthesis.[4][7][]
-
Linker to the solid support: The initial amino acid is attached to the solid resin via a linker that is also typically acid-labile.
This multi-layered protection scheme allows for the selective removal of the Fmoc group with a mild base, leaving the acid-labile side-chain protecting groups and the resin linkage intact until the final cleavage step.[4][]
The Chemistry of the Fmoc Group
Structure and Properties
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a carbamate that temporarily blocks the α-amino group of an amino acid.[2] Its structure is characterized by a planar fluorene ring system attached to a methoxycarbonyl moiety.[7][10] This aromatic system is key to its functionality. The electron-withdrawing nature of the fluorenyl ring makes the proton at the C9 position acidic and susceptible to removal by a mild base.[1][2]
Key properties of the Fmoc group include:
-
Base-lability: It is readily cleaved under mild basic conditions, typically with a secondary amine like piperidine.[7][11][12]
-
Acid stability: The Fmoc group is stable to acidic conditions, which is crucial for the orthogonality of the Fmoc/tBu strategy.[4][13]
-
UV Absorbance: The fluorenyl group has a characteristic UV absorbance at approximately 300 nm, which allows for real-time monitoring of the deprotection step during SPPS.[7][14]
Mechanism of Fmoc Protection
The Fmoc group is typically introduced to the α-amino group of an amino acid by reacting it with an activated Fmoc derivative.[1] The two most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1][13] Fmoc-OSu is generally preferred due to its increased stability and lower tendency to cause the formation of dipeptide side products.[1][13]
The protection reaction involves the nucleophilic attack of the amino group on the activated carbonyl carbon of the Fmoc reagent.[1][13]
Diagram: Fmoc Protection of an Amino Acid
A simplified representation of the nucleophilic attack of an amino acid on Fmoc-OSu.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a critical and repeated step in the SPPS cycle.[1] It proceeds via a base-catalyzed β-elimination (E1cB) mechanism.[1] The process is typically carried out using a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][15]
The mechanism can be broken down into the following steps:
-
Proton Abstraction: The secondary amine base (e.g., piperidine) abstracts the acidic proton from the C9 position of the fluorenyl ring.[1]
-
β-Elimination: This deprotonation leads to a β-elimination reaction, resulting in the formation of dibenzofulvene (DBF), carbon dioxide, and the free amine of the peptide.[1][4]
-
DBF Scavenging: The highly reactive dibenzofulvene is then trapped by the excess secondary amine base to form a stable adduct, which is washed away.[1][4]
Diagram: Fmoc Deprotection Mechanism
The stepwise mechanism of Fmoc deprotection by a secondary amine base.
The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
Fmoc-based SPPS is a cyclical process involving the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1] Each cycle consists of three main steps: deprotection, washing, and coupling.[1]
Diagram: The Fmoc SPPS Cycle
The iterative four-step cycle of Fmoc-based Solid-Phase Peptide Synthesis.
Step-by-Step Experimental Protocols
1. Resin Preparation and Swelling
The choice of resin is dictated by the desired C-terminal functionality of the peptide.[16] For a C-terminal carboxylic acid, Wang or 2-chlorotrityl resins are commonly used, while Rink amide resin is the choice for a C-terminal amide.[16]
Protocol:
-
Weigh the appropriate amount of resin (e.g., 300 mg for a 0.1 mmol scale synthesis) into a suitable reaction vessel.[16]
-
Add a suitable solvent, such as DMF or dichloromethane (DCM), to swell the resin.[15][17] Allow the resin to swell for at least 1 hour to ensure optimal reaction kinetics.[16]
-
After swelling, drain the solvent.
2. First Amino Acid Loading (if not pre-loaded)
Protocol for Wang Resin:
-
Dissolve 10 equivalents of the desired Fmoc-amino acid in dry DCM at 0°C.[17]
-
Add 5 equivalents of diisopropylcarbodiimide (DIC) and stir the mixture for 10 minutes at 0°C.[17]
-
Add the solution to the swelled resin and mix.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
3. Fmoc Deprotection
Protocol:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin-bound peptide.[15][16][18]
-
Agitate the mixture for an initial 2 minutes, then drain.[18]
-
Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 5-10 minutes.[16][18]
-
Drain the deprotection solution and wash the resin thoroughly with DMF to remove all traces of piperidine and the DBF-piperidine adduct.[16][18]
4. Amino Acid Coupling
Protocol using HATU/DIPEA:
-
In a separate vial, dissolve 3-5 equivalents of the next Fmoc-protected amino acid and a slightly lower molar equivalent of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.
-
Add 6-10 equivalents of a base, typically diisopropylethylamine (DIPEA), to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature.
-
Wash the resin thoroughly with DMF.
5. Monitoring the Reaction
The completeness of the coupling reaction is crucial for the synthesis of the correct peptide sequence. The Kaiser test (or ninhydrin test) is a common qualitative method used to detect the presence of free primary amines on the resin.[19][20]
-
Positive Result (Blue/Purple Beads): Indicates incomplete coupling, as free amines are still present.[19]
-
Negative Result (Yellow/Colorless Beads): Suggests the coupling reaction is complete.[19]
If the Kaiser test is positive, a "double coupling" can be performed by repeating the coupling step with a fresh solution of activated amino acid.[19] If the test remains positive, unreacted amines can be "capped" by acetylation with acetic anhydride to prevent the formation of deletion peptides.[19]
6. Final Cleavage and Deprotection
Once the desired peptide sequence has been assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.[21][22] This is typically achieved by treating the peptidyl resin with a strong acid, most commonly trifluoroacetic acid (TFA).[21][22][23]
Protocol:
-
Ensure the N-terminal Fmoc group has been removed.[22]
-
Wash the peptide-resin thoroughly with DCM and dry it.
-
Prepare a cleavage cocktail. A common mixture is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5).[21] The choice of scavengers in the cocktail is critical to quench reactive cationic species generated during deprotection and prevent side reactions with nucleophilic amino acid residues like Trp, Met, Tyr, and Cys.[21][22]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether to remove residual scavengers.
-
Dry the crude peptide.
The crude peptide is then typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data and Considerations
| Parameter | Typical Value/Condition | Rationale/Insight |
| Resin Loading | 0.1 - 1.0 mmol/g | Higher loading can lead to aggregation issues, especially for long or hydrophobic peptides. |
| Amino Acid Excess | 3 - 5 equivalents | Ensures the coupling reaction goes to completion. |
| Coupling Reagent Excess | 3 - 5 equivalents | Drives the formation of the activated amino acid species. |
| Base (DIPEA) Excess | 6 - 10 equivalents | Activates the amino acid and neutralizes the in situ formation of acids. |
| Fmoc Deprotection Time | 2 x 5-10 minutes | Sufficient time for complete Fmoc removal without significant side reactions. |
| Coupling Time | 30 - 60 minutes | Can be extended for sterically hindered amino acids. |
| Cleavage Time | 2 - 3 hours | Ensures complete removal of side-chain protecting groups and cleavage from the resin. |
Troubleshooting Common Issues in Fmoc SPPS
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance of the amino acid; peptide aggregation. | Perform a double coupling; use a more potent coupling reagent (e.g., HATU); switch to a different solvent to disrupt aggregation.[19] |
| Deletion Peptides | Incomplete coupling followed by reaction of the next amino acid. | Cap unreacted amines with acetic anhydride after a positive Kaiser test.[19] |
| Racemization | Over-activation of the amino acid; prolonged exposure to base. | Minimize activation time; use additives like HOBt or Oxyma Pure to suppress racemization.[24] |
| Aspartimide Formation | Base-catalyzed cyclization of aspartic acid residues. | Use a protecting group on the preceding amino acid's backbone (e.g., Hmb) to sterically hinder cyclization.[25] |
| Aggregation | Inter-chain hydrogen bonding of the growing peptide. | Use a lower-loading resin; incorporate pseudoprolines; perform synthesis at an elevated temperature. |
Conclusion
The Fmoc protecting group has revolutionized the field of peptide synthesis, enabling the routine and automated production of complex peptides for a vast array of applications in research, diagnostics, and therapeutics.[4][7] A thorough understanding of the underlying chemistry, from the mechanisms of protection and deprotection to the nuances of the SPPS cycle and potential side reactions, is paramount for success. This guide has provided a detailed, practical framework for researchers to confidently apply Fmoc chemistry in their work, troubleshoot challenges, and ultimately achieve the high-fidelity synthesis of their target peptides.
References
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Dawson, P. E., et al. (1994). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 91(22), 10566-10570.
-
Peptide Port. (n.d.). Fmoc Solid Phase Peptide Synthesis Protocol. Retrieved from [Link]
- Katoh, T., et al. (2013). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Organic Letters, 15(1), 198-201.
-
Peptide Port. (n.d.). Fmoc: Fluorenylmethyloxycarbonyl Protection. Retrieved from [Link]
-
LifeTein. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]
- Fields, G. B., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
-
AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Galiano, V., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(10), 1909.
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
- Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33-50.
-
AAPPTEC. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
- Albericio, F., et al. (2022). Refractive index: The best process analytical tool for greening solid-phase peptide synthesis. Abstracts of Papers of the American Chemical Society, 263.
-
Organic Chemistry Explained. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube. [Link]
-
Organic Chemistry Explained. (2022, January 10). Adding Fmoc Group With Fmoc-Cl Mechanism | Organic Chemistry [Video]. YouTube. [Link]
- Isidro-Llobet, A., et al. (2009). Side-chain protecting groups in Fmoc-based SPPS. Amino Acids, 36(4), 561-574.
-
Chemistry For Everyone. (2025, May 19). What Are Fmoc Protecting Groups? [Video]. YouTube. [Link]
-
Fiveable. (n.d.). Fmoc Definition - Organic Chemistry Key Term. Retrieved from [Link]
- Coin, I., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1239-1248.
- Giraud, M., et al. (2007). Analytical Methods for Solid Phase Peptide Synthesis. Current Organic Chemistry, 11(1), 3-19.
-
ResearchGate. (2020). SPPS: peptide failure to elongate?. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
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- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
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- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
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- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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- 13. total-synthesis.com [total-synthesis.com]
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- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
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- 17. chemistry.du.ac.in [chemistry.du.ac.in]
- 18. peptide.com [peptide.com]
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- 20. researchgate.net [researchgate.net]
- 21. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 22. merckmillipore.com [merckmillipore.com]
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The Cornerstone of Modern Peptide Synthesis: A Technical Guide to Fmoc-Protected Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern drug discovery and biochemical research, synthetic peptides are indispensable tools. Their production, largely dominated by Solid-Phase Peptide Synthesis (SPPS), hinges on the strategic use of protecting groups to ensure the precise assembly of amino acid sequences. Among the various strategies, the use of 9-fluorenylmethoxycarbonyl (Fmoc)-protected amino acids has become the gold standard. This guide provides an in-depth exploration of the core principles, practical methodologies, and critical considerations for employing Fmoc chemistry in peptide synthesis, grounded in established scientific principles and field-proven insights.
The Principle of Orthogonality: The Genius of Fmoc Chemistry
The power of Fmoc-based SPPS lies in the principle of orthogonality . This refers to the use of multiple, distinct classes of protecting groups within a single synthetic scheme, where each class can be removed under specific conditions without affecting the others. In a typical Fmoc/tBu (tert-butyl) strategy, this manifests as:
-
Temporary Nα-Amino Protection: The Fmoc group shields the N-terminus of the growing peptide chain. It is selectively removed at the beginning of each coupling cycle under mild basic conditions.
-
Permanent Side-Chain Protection: Acid-labile protecting groups, such as tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc), protect the reactive side chains of trifunctional amino acids. These remain intact throughout the synthesis and are removed simultaneously with cleavage from the solid support using a strong acid.
This orthogonal scheme ensures the specific and directional elongation of the peptide chain, preventing unwanted side reactions and the formation of deletion or truncated sequences.[1]
The Fmoc Group: Structure and a Tale of Two Labilities
An Fmoc-amino acid is composed of the core amino acid structure, the base-labile Fmoc group attached to the α-amino nitrogen, and for many amino acids, an acid-labile side-chain protecting group.[2] The Fmoc group's defining characteristic is its susceptibility to cleavage by a weak base, typically piperidine, via a β-elimination mechanism.[2] This mild deprotection condition is a significant advantage over the harsher acidic conditions required in older Boc-based strategies, preserving the integrity of acid-sensitive residues and linkers.[2]
The Building Blocks: Synthesis and Quality Control of Fmoc-Amino Acids
High-quality Fmoc-amino acids are paramount for successful peptide synthesis. They are typically synthesized by reacting the free amino acid with an Fmoc-donating reagent under basic conditions.[1] The two most common reagents for this are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1] Fmoc-OSu is generally preferred as it minimizes the formation of dipeptide byproducts.[3]
General Protocol for Fmoc-Amino Acid Synthesis via Fmoc-OSu
-
Dissolution: Dissolve the desired amino acid in a suitable aqueous-organic solvent mixture (e.g., 10% sodium carbonate solution and dioxane).
-
Addition of Fmoc-OSu: Slowly add a solution of Fmoc-OSu (typically 1.05 equivalents) in dioxane to the amino acid solution with vigorous stirring at 0-5°C.[3]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Work-up: Dilute the reaction mixture with water and wash with a non-polar solvent like diethyl ether to remove unreacted Fmoc-OSu.
-
Acidification and Extraction: Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid to precipitate the Fmoc-amino acid. Extract the product with an organic solvent such as ethyl acetate.[1]
-
Drying and Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be further purified by recrystallization.
It is crucial to ensure the high purity of the final Fmoc-amino acid, as contaminants like free amino acids or dipeptides can lead to the incorporation of incorrect sequences during SPPS.[4]
The Solid Phase: Choosing the Right Support
The solid support, or resin, is the insoluble polymer to which the first amino acid is attached. The choice of resin is dictated by the desired C-terminal functionality of the final peptide (acid or amide) and the desired cleavage conditions.
| Resin Type | Primary Application | Typical Loading Capacity (mmol/g) | Linker Type | Cleavage Condition for Peptide Release |
| Wang Resin | Peptides with a C-terminal carboxylic acid | 0.3 - 1.0 | p-alkoxybenzyl alcohol | Strong acid (e.g., >90% TFA) |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Peptides with a C-terminal carboxylic acid; protected peptide fragments | 0.3 - 1.6+ | 2-Chlorotrityl | Very mild acid (e.g., 1-5% TFA in DCM) for protected fragments; strong acid for full deprotection |
| Rink Amide Resin | Peptides with a C-terminal amide | 0.3 - 1.0 | Fmoc-protected amino-xanthenyl | Strong acid (e.g., >90% TFA) |
Table comparing common SPPS resins. Data compiled from multiple sources.[2][5][6][7]
The SPPS Cycle: A Step-by-Step Workflow
Fmoc-based SPPS is a cyclical process involving the sequential addition of protected amino acids to the growing peptide chain.[1] Each cycle consists of four main steps:
Detailed Experimental Protocols
-
Resin Swelling: Place the desired amount of resin in a reaction vessel. Add a suitable solvent (e.g., N,N-dimethylformamide (DMF) or dichloromethane (DCM)) to cover the resin and allow it to swell for 30-60 minutes at room temperature with gentle agitation.[5] This step is crucial for ensuring that the reactive sites within the resin beads are accessible.
-
Solvent Exchange: Drain the swelling solvent and wash the resin several times with the primary solvent to be used for the synthesis (typically DMF).
-
Amino Acid Preparation: Dissolve the first Fmoc-amino acid (1.5-2 equivalents relative to the resin's substitution capacity) in DCM. Add a hindered base, such as N,N-diisopropylethylamine (DIPEA) (3-4 equivalents).
-
Loading Reaction: Add the amino acid solution to the swollen and drained 2-CTC resin. Agitate the mixture for 1-2 hours at room temperature.
-
Capping: To deactivate any remaining reactive chlorotrityl groups, add a capping solution (e.g., DCM/methanol/DIPEA in an 80:15:5 ratio) and agitate for 30 minutes.[3]
-
Washing: Drain the capping solution and wash the resin thoroughly with DCM and then DMF to prepare for the first deprotection cycle.
-
Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.[5]
-
Agitate for an initial 3-5 minutes, then drain.
-
Add a fresh portion of the piperidine solution and agitate for another 10-15 minutes to ensure complete deprotection.
-
Drain the solution.
-
-
Washing: Wash the resin extensively with DMF (at least 5-7 times) to completely remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling (Activation and Reaction):
-
Pre-activation: In a separate vessel, dissolve the next Fmoc-amino acid (3-5 equivalents), a coupling reagent (e.g., HBTU, HATU, or HCTU; ~0.95 equivalents relative to the amino acid), and an activating base (e.g., DIPEA or 2,4,6-collidine; 2 equivalents relative to the amino acid) in DMF. Allow the mixture to pre-activate for a few minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 30-60 minutes at room temperature. For sterically hindered amino acids, longer coupling times or double coupling may be necessary.[8]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled.
Monitoring the Synthesis: Ensuring Fidelity
To ensure the synthesis is proceeding efficiently, it is crucial to monitor the completeness of both the deprotection and coupling steps.
-
Fmoc Deprotection Monitoring (UV-Vis Spectroscopy): The dibenzofulvene-piperidine adduct has a strong UV absorbance around 301 nm.[9] By collecting the filtrate from the deprotection steps and measuring its absorbance, one can quantify the amount of Fmoc group removed. This is a powerful tool for determining the initial loading of the resin and for monitoring the efficiency of each deprotection step throughout the synthesis. The resin loading can be calculated using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Dilution Volume (mL)) / (7800 M⁻¹cm⁻¹ × Resin Weight (g) × Cuvette Path Length (cm))
-
Coupling Monitoring (Kaiser Test): The Kaiser test is a qualitative colorimetric assay that detects the presence of free primary amines.[1] A small sample of resin beads is taken after the coupling step and treated with ninhydrin reagents. A positive result (an intense blue color) indicates the presence of unreacted amines, signifying an incomplete coupling reaction.[1] In such cases, a second coupling (double coupling) is typically performed before proceeding.[8]
The Final Step: Cleavage and Deprotection
Once the peptide chain is fully assembled, it must be cleaved from the resin, and the side-chain protecting groups must be removed. This is typically achieved in a single step using a strong acid cocktail.
Cleavage Cocktails: The Role of Scavengers
The strong acid used for cleavage (most commonly trifluoroacetic acid - TFA) generates highly reactive cationic species from the cleaved side-chain protecting groups (e.g., t-butyl cations).[10] These can react with nucleophilic residues in the peptide, such as Tryptophan, Methionine, Cysteine, and Tyrosine, leading to unwanted modifications. To prevent this, scavengers are added to the cleavage cocktail to trap these reactive species.
| Reagent | Common Scavengers | Target Residues/Protecting Groups |
| Reagent K | TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[11] |
| TFA/TIS/Water | TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5) | A standard, less odorous cocktail suitable for many peptides, especially those containing Arg(Pbf) and Trp(Boc). TIS is an excellent scavenger for trityl and t-butyl cations.[10][12] |
| TFA/TIS/EDT/Water | TFA / TIS / EDT / Water (92.5:2.5:2.5:2.5) | Recommended for peptides containing Cysteine to prevent oxidation and other side reactions.[13] |
Table of common cleavage cocktails and their applications.[10][11][12][13]
General Cleavage Protocol
-
N-Terminal Fmoc Removal: Ensure the Fmoc group from the final amino acid has been removed.
-
Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage Reaction: Add the appropriate cleavage cocktail to the dried resin in a reaction vessel. Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collection and Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Common Challenges in Fmoc-SPPS
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Peptide Yield | Incomplete coupling or deprotection; peptide aggregation. | Monitor each step with Kaiser test and UV-Vis. Use stronger coupling reagents (e.g., HATU). For aggregation, switch to a more polar solvent like NMP or use chaotropic salts.[1] |
| Deletion Sequences | Incomplete coupling. | Perform a double coupling. If the problem persists, cap the unreacted amines with acetic anhydride before the next cycle.[8] |
| Racemization | Over-activation of the amino acid; use of a strong base. | Minimize pre-activation time. Use a weaker base like 2,4,6-collidine. For sensitive residues like Cys and His, carbodiimide-based activation (e.g., DIC/Oxyma) can reduce racemization.[4] |
| Side Reactions during Cleavage | Inappropriate scavenger cocktail. | Select a cleavage cocktail tailored to the specific amino acid composition of the peptide.[10] |
Troubleshooting common issues in Fmoc-SPPS.[1][4][8][10]
Conclusion: A Versatile and Robust Methodology
The Fmoc-based strategy for solid-phase peptide synthesis represents a mature and highly refined methodology that has enabled the routine production of complex peptides for a vast array of applications in science and medicine. A thorough understanding of the underlying chemical principles, from the orthogonality of the protecting groups to the mechanisms of deprotection, coupling, and cleavage, is essential for success. By carefully selecting resins, reagents, and reaction conditions, and by diligently monitoring the progress of the synthesis, researchers can confidently and efficiently assemble high-quality peptides to advance their scientific endeavors.
References
- A Comparative Guide to Solid-Phase Peptide Synthesis Resins: Optimizing for Yield and Purity. (2025). Benchchem.
- Troubleshooting low yield in solid-phase peptide synthesis. (2025). Benchchem.
-
Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]
- impact of solvent choice on Fmoc-Pro-Pro-OH coupling. (2025). Benchchem.
- A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis. (2025). Benchchem.
-
Peptide Synthesis Resins. (n.d.). AAPPTEC. [Link]
-
Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. (n.d.). Amerigo Scientific. [Link]
- Synthesis of N-Fmoc-Protected Amino Acid Esters and Peptides. (n.d.). Synfacts, 2011(1), 0093-0093.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 15(4), 203-214.
- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 13(6), 1132-1140.
- Jad, Y. E., Acosta, G. A., Khattab, S. N., de la Torre, B. G., Govender, T., Kruger, H. G., & Albericio, F. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Journal of Peptide Science, 27(5), e3303.
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). AmbioPharm. [Link]
- Tůmová, T., Slaninová, J., & Maletínská, L. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Journal of Peptide Science, 23(10), 756-761.
- Application Note Peptide Cleavage and Protected Cleavage Procedures. (n.d.).
- Albericio, F., & de la Torre, B. G. (2018). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 529-557). Royal Society of Chemistry.
- Man, M., & Deme, J. (2016). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Beilstein Journal of Organic Chemistry, 12, 2835-2842.
- A Comparative Guide to Coupling Reagents for Fmoc-Phe(F5)-OH in Peptide Synthesis. (2025). Benchchem.
-
Peptides containing cysteine: the role of scavengers in cleavage cocktail. (2023, February 6). Biotage. [Link]
- Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore.
-
Cleavage Cocktails; Reagent B. (n.d.). Aapptec. [Link]
- Sharma, A., Kumar, A., & de la Torre, B. G. (2019). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 23(12), 2734-2741.
- López, J., & Albericio, F. (2017). Green Solid-Phase Peptide Synthesis (GSPPS) 3. Green Solvents for Fmoc Removal in Peptide Chemistry. Organic Process Research & Development, 21(2), 238-244.
-
Fmoc - Lokey Lab Protocols. (2017, March 16). Wikidot. [Link]
- Solid Phase Peptide Synthesis (SPPS): A Review. (n.d.).
-
Coupling Reagents. (n.d.). Aapptec. [Link]
-
Green Solid-Phase Peptide Synthesis (GSPPS)-III. Green solvents for Fmoc removal in peptide chemistry. (2017). Request PDF. [Link]
-
A new cleavage cocktail for methionine-containing peptides. (1995). PubMed. [Link]
- A Technical Guide to Fmoc-Phe-OSu: Application in Solid-Phase Peptide Synthesis. (2025). Benchchem.
- Introduction to Cleavage Techniques. (n.d.). Thermo Fisher Scientific.
- Sharma, A., Kumar, A., & de la Torre, B. G. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances, 9(66), 38551-38558.
- Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (2018). Molecules, 23(7), 1735.
- 4.3.6.5.2 UV Monitoring The chromophore of Fmoc amino acids, dibenzofulvene and the fulvene-piperidine adduct has allowed the mo. (n.d.). University of Minnesota.
- Methods and protocols of modern solid phase peptide synthesis. (2006). Molecular Biotechnology, 33(3), 239-254.
- Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis. (2020). Organic Letters, 22(6), 2322-2326.
-
Ultraviolet monitoring (λ 301 nm ) of Fmoc deprotection during the... (n.d.). ResearchGate. [Link]
- Guryanov, I., et al. (2017). Substitution determination of Fmoc-substituted resins at different wavelengths. Journal of Peptide Science, 23(7-8), 565-570.
- Peptide Synthesis. (2017). Bio-protocol, 7(16), e2499.
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec. [Link]
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
-
Beer Lambert law: It is the relationship between the absorbance of light is directly proportional to the thickness of the media. (n.d.). BYJU'S. [Link]
- Guryanov, I., et al. (2017). Substitution determination of Fmoc-substituted resins at different wavelengths. Journal of Peptide Science, 23(7-8), 565-570.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 7. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]
- 8. biotage.com [biotage.com]
- 9. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. ecommons.luc.edu [ecommons.luc.edu]
- 12. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 13. peptide.com [peptide.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate
Introduction: The Significance of Fmoc-Protected Amino Alcohols in Modern Drug Discovery
In the landscape of contemporary pharmaceutical and peptide chemistry, the strategic use of protecting groups is paramount to the successful synthesis of complex molecular architectures. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) group has emerged as a cornerstone for the protection of primary and secondary amines.[1] Its utility is primarily anchored in its unique lability under mild basic conditions, which provides a crucial orthogonal strategy to the acid-labile protecting groups often employed for other functional moieties within a molecule.[2] This orthogonality is particularly vital in solid-phase peptide synthesis (SPPS), where selective deprotection is a repeated and critical step.[1]
This application note provides a comprehensive guide for the synthesis of (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate, a valuable building block for the incorporation of a non-natural amino alcohol into peptides and other pharmaceutical agents. The presence of both a hydroxyl group and a protected amine on a chiral scaffold makes this molecule a versatile synthon for creating peptidomimetics with enhanced biological activity and stability. For instance, structural modifications inspired by similar Fmoc-protected compounds have led to the development of potent inhibitors for enzymes such as MBOAT4, which has implications in cancer therapy.[3]
This document is intended for researchers, scientists, and drug development professionals, offering a detailed experimental protocol, a discussion of the underlying reaction mechanism, and essential safety and handling information.
Reaction Mechanism: The Chemistry of Fmoc Protection
The protection of the primary amine of 1-amino-2-propanol with 9-fluorenylmethyl chloroformate (Fmoc-Cl) proceeds via a nucleophilic acyl substitution reaction. The reaction is typically carried out under Schotten-Baumann conditions, which involve an aqueous basic solution to neutralize the hydrochloric acid byproduct.[4]
The mechanism can be delineated as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 1-amino-2-propanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of Fmoc-Cl. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, expelling a chloride ion as the leaving group.
-
Deprotonation: The resulting protonated carbamate is deprotonated by the base present in the reaction mixture (e.g., sodium carbonate or sodium bicarbonate) to yield the final, stable Fmoc-protected product. The base also serves to neutralize the HCl generated during the reaction.[4]
A key consideration in this synthesis is the potential for the hydrolysis of Fmoc-Cl by water, which leads to the formation of 9-fluorenemethanol as a byproduct.[5] While the amine is a stronger nucleophile than water, controlling the reaction conditions, such as temperature and the rate of addition of Fmoc-Cl, can help to minimize this side reaction. The use of a biphasic system (e.g., dioxane and water) helps to bring the reactants into proximity while maintaining a sufficient concentration of the base in the aqueous phase.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the Fmoc protection of amino acids and amino alcohols.[4][6]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Amino-2-propanol | Reagent Grade, ≥98% | e.g., Sigma-Aldrich, Fisher Scientific | Can be racemic or a specific enantiomer. |
| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Reagent Grade, ≥97% | e.g., Sigma-Aldrich, AAPPTec | Moisture-sensitive.[7] |
| 1,4-Dioxane | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade, ≥99.5% | e.g., Fisher Scientific | |
| Deionized Water | |||
| Ethyl Acetate | ACS Grade | e.g., Fisher Scientific | For extraction. |
| Hexanes | ACS Grade | e.g., Fisher Scientific | For recrystallization. |
| Brine (Saturated NaCl solution) | For washing. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying. | ||
| Hydrochloric Acid (HCl) | 1 M aqueous solution | For acidification. |
Equipment
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Procedure
-
Dissolution of 1-Amino-2-propanol: In a 250 mL round-bottom flask, dissolve 1-amino-2-propanol (1.0 eq, e.g., 5.0 g, 66.6 mmol) in a mixture of 1,4-dioxane (50 mL) and a 10% aqueous solution of sodium bicarbonate (50 mL).
-
Cooling: Place the flask in an ice bath and stir the solution for 15-20 minutes until the temperature equilibrates to 0-5 °C.
-
Preparation of Fmoc-Cl Solution: In a separate beaker, dissolve 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 eq, e.g., 18.1 g, 69.9 mmol) in 1,4-dioxane (50 mL).
-
Addition of Fmoc-Cl: Transfer the Fmoc-Cl solution to an addition funnel and add it dropwise to the stirred solution of 1-amino-2-propanol over a period of 1-2 hours, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 12-16 hours.
-
Work-up - Quenching and Extraction:
-
Pour the reaction mixture into a separatory funnel containing deionized water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 50 mL) to remove any unreacted amine, followed by brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a white or off-white solid.
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure this compound.[8]
-
Filter the purified crystals using a Büchner funnel, wash with a small amount of cold hexanes, and dry under vacuum.
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
Melting Point: To assess purity.
-
Thin Layer Chromatography (TLC): To monitor reaction progress and purity.
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
| Chemical | Hazards | Handling Precautions |
| 1-Amino-2-propanol | Corrosive, causes severe skin burns and eye damage.[3][9][10] Combustible liquid.[9][10] Harmful in contact with skin. | Avoid contact with skin, eyes, and clothing.[9] Use in a well-ventilated area.[3] Keep away from heat and open flames.[9] |
| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Corrosive, causes severe skin burns and eye damage.[7][11][12][13] Moisture-sensitive.[7] Toxic if swallowed or inhaled.[11] | Handle under an inert atmosphere.[7] Wear appropriate PPE, including a face shield.[7] Avoid breathing dust.[12] |
| 1,4-Dioxane | Flammable liquid and vapor. Suspected carcinogen. May cause respiratory irritation. | Use in a well-ventilated fume hood. Keep away from ignition sources. |
| Ethyl Acetate / Hexanes | Highly flammable liquids and vapors. May cause drowsiness or dizziness. | Use in a well-ventilated fume hood. Keep away from ignition sources. |
| Hydrochloric Acid (1 M) | Corrosive. Causes skin and eye irritation. | Handle with care, wearing appropriate gloves and eye protection. |
Visualizing the Workflow
Synthesis Workflow
Caption: A flowchart illustrating the key stages in the synthesis of Fmoc-(1-hydroxypropan-2-yl)carbamate.
Reaction Scheme
Caption: The overall chemical transformation for the Fmoc protection of 1-amino-2-propanol.
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the synthesis of this compound. The Fmoc protection of 1-amino-2-propanol yields a valuable building block for the synthesis of modified peptides and other complex organic molecules with potential therapeutic applications. Adherence to the outlined procedures and safety precautions will enable researchers to efficiently produce this compound in high purity.
References
-
AAPPTec, LLC. Safety Data Sheet: Fmoc-Cl. Retrieved from [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
AAPPTec. Fmoc-Alaninol [161529-13-1]. Retrieved from [Link]
-
Gawande, M. B., & Branco, P. S. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(12), 3355-3359. Retrieved from [Link]
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]
-
ACS Omega. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Retrieved from [Link]
- Google Patents. Preparation method of Fmoc-beta-Ala-AA-OH.
-
National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]
-
ResearchGate. (2019). How to perform Fmoc protection using Fmoc-Cl?. Retrieved from [Link]
-
PubMed. Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. Retrieved from [Link]
-
University of California, Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]
- 7. peptide.com [peptide.com]
- 8. ajpamc.com [ajpamc.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. spectrumchemical.com [spectrumchemical.com]
Application Note: A Detailed Protocol for the Fmoc Protection of Secondary Amino Alcohols
Abstract
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone amine protecting group in modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its remarkable stability in acidic conditions and its facile removal with mild bases.[1][2] While protocols for protecting primary amines are well-established, the derivatization of secondary amino alcohols presents unique challenges, including steric hindrance and reduced nucleophilicity, which necessitate carefully optimized protocols. This application note provides a comprehensive, field-proven guide to the successful Fmoc protection of secondary amino alcohols. We will delve into the underlying reaction mechanism, compare common Fmoc reagents, provide a detailed step-by-step experimental protocol, and offer a troubleshooting guide to address common issues.
The Chemistry of Fmoc Protection
The Fmoc group is introduced by reacting an amine with an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimde (Fmoc-OSu).[3][4] The reaction is a nucleophilic acyl substitution where the amino group attacks the carbonyl carbon of the Fmoc reagent, forming a stable carbamate linkage.
The entire process is predicated on the base-lability of the Fmoc group for deprotection. A mild base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system. This initiates a β-elimination (E1cb) mechanism, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF).[5] The secondary amine base also acts as a scavenger, forming a stable adduct with the reactive DBF byproduct to prevent side reactions.[4][6]
Caption: Generalized mechanism for Fmoc protection of a secondary amine.
Choosing the Right Fmoc Reagent: Fmoc-OSu vs. Fmoc-Cl
The choice of the Fmoc-donating reagent is critical for optimizing the reaction. While both Fmoc-Cl and Fmoc-OSu are effective, they have distinct properties that influence their suitability for specific applications.[7]
| Feature | N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) |
| Reactivity | Moderated, more controlled reaction.[8] | Highly reactive, leading to faster reaction times.[7][8] |
| Stability | More stable to hydrolysis and easier to handle and store.[8] | Sensitive to moisture and heat; can degrade over time.[4] |
| Side Reactions | Cleaner reaction profile with fewer byproducts.[7][8] | Prone to side reactions, such as the formation of dipeptides.[5][8] |
| Work-up | Simpler purification due to higher purity of the crude product.[8] | More complex purification may be needed to remove byproducts.[9] |
| Typical Use Case | Recommended for sensitive or sterically hindered substrates, large-scale synthesis, and when high purity is paramount.[7] | May be used when very rapid reaction times are the primary goal and byproducts can be easily managed.[7] |
For secondary amino alcohols, which are often sterically hindered and less reactive than primary amines, Fmoc-OSu is generally the recommended reagent . Its moderated reactivity leads to a cleaner reaction profile and higher yields of the desired product, simplifying downstream purification.[7][8]
Detailed Experimental Protocol
This protocol describes a general procedure for the Fmoc protection of a secondary amino alcohol in solution phase using Fmoc-OSu.
Materials and Reagents
-
Secondary amino alcohol (1.0 equivalent)
-
Fmoc-OSu (1.05 - 1.2 equivalents)[10]
-
Sodium Bicarbonate (NaHCO₃) (2-3 equivalents)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Saturated aqueous Sodium Chloride (Brine)
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask, dissolve the secondary amino alcohol (1.0 eq.) and sodium bicarbonate (2-3 eq.) in a 1:1 mixture of 1,4-dioxane and water. Stir at room temperature until all solids have dissolved.[4][10]
-
Scientist's Note: A biphasic solvent system (dioxane/water) is used to dissolve both the polar amino alcohol and the less polar Fmoc-OSu. Sodium bicarbonate acts as a mild base to neutralize the N-hydroxysuccinimide (HOSu) byproduct and maintain a basic pH, which is crucial for the reaction.[4]
-
-
Addition of Fmoc-OSu: Cool the solution to 0 °C in an ice bath. In a separate container, dissolve Fmoc-OSu (1.05-1.2 eq.) in a minimal amount of 1,4-dioxane. Add the Fmoc-OSu solution dropwise to the stirring amino alcohol solution over 15-20 minutes.[10]
-
Scientist's Note: A slight excess of Fmoc-OSu ensures the complete consumption of the starting material. Slow, dropwise addition at low temperature helps to control the reaction rate and minimize potential side reactions.[10]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir overnight (12-18 hours).[10]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., 30-50% Ethyl Acetate in Hexane). The product should have a lower Rf value than Fmoc-OSu and will be UV active. Stain with ninhydrin to confirm the consumption of the starting amine (the starting material spot will be ninhydrin-positive, while the product spot will not).
Work-up and Purification
-
Quenching and Dilution: Once the reaction is complete, add a significant volume of deionized water to the flask to dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[10] Combine the organic layers.
-
Scientist's Note: The Fmoc-protected product is significantly more hydrophobic than the starting material and will partition into the organic phase.
-
-
Washing: Wash the combined organic layers sequentially with:
-
1 M HCl (2x) to remove any unreacted amine and excess base.
-
Deionized Water (1x).
-
Saturated Brine (1x) to facilitate the separation of the organic and aqueous layers and remove residual water.[10]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[11]
-
Purification: The crude product can often be purified by recrystallization (e.g., from ethyl acetate/hexane) or by flash column chromatography on silica gel if necessary.[10][12]
Caption: Experimental workflow for Fmoc protection of a secondary amino alcohol.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient Fmoc-OSu. 2. Steric hindrance of the secondary amine. 3. Inefficient stirring or poor solubility. | 1. Increase the equivalents of Fmoc-OSu to 1.5. 2. Increase reaction time to 24-48 hours. Consider gentle heating (40°C). 3. Add more dioxane to improve solubility. |
| Low Yield | 1. Product loss during aqueous work-up (if product has some water solubility). 2. Premature deprotection of Fmoc group by unreacted amine. | 1. Saturate the aqueous layer with NaCl before extraction to decrease the product's aqueous solubility. 2. Ensure a slight excess of Fmoc-OSu is used and work up the reaction promptly once complete.[9] |
| Multiple Spots on TLC | 1. Presence of unreacted starting material. 2. Formation of byproducts (e.g., from reaction with the hydroxyl group). 3. Decomposition of Fmoc-OSu. | 1. Allow the reaction to proceed for a longer duration or add more Fmoc-OSu. 2. Protection of the hydroxyl group may be necessary prior to Fmoc protection for highly reactive substrates. 3. Use fresh, high-quality Fmoc-OSu. |
Conclusion
The Fmoc protection of secondary amino alcohols is a critical transformation that requires careful consideration of reagent choice and reaction conditions. By utilizing the more stable and selective Fmoc-OSu reagent and following a well-controlled protocol involving gradual addition at low temperatures, researchers can achieve high yields of the desired protected product. The detailed protocol and troubleshooting guide provided herein serve as a robust starting point for scientists and professionals in drug development, enabling the efficient synthesis of these valuable building blocks.
References
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available at: [Link]
-
Chemistry For Everyone. What Are Fmoc Protecting Groups?. YouTube, 19 May 2025. Available at: [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
-
Martinez, J., & Alewood, P. F. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(7), 1591. Available at: [Link]
-
Wade, J. D., & Hossain, M. A. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(11), 839-852. Available at: [Link]
-
The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. 2011. Available at: [Link]
-
National Institutes of Health (NIH). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. 13 November 2023. Available at: [Link]
-
Lokey Lab Protocols. Fmoc. 16 March 2017. Available at: [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Available at: [Link]
-
ResearchGate. Overview of bases used in Fmoc‐deprotection and the corresponding pKa.... Available at: [Link]
Sources
- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. chempep.com [chempep.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. connectsci.au [connectsci.au]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. ajpamc.com [ajpamc.com]
Application Notes and Protocols for the Use of Fmoc-(1-hydroxypropan-2-yl)carbamate in Solid-Phase Peptide Synthesis (SPPS)
Senior Application Scientist Note: The following guide has been developed to provide a comprehensive framework for the application of Fmoc-(1-hydroxypropan-2-yl)carbamate in solid-phase peptide synthesis (SPPS). It is important to note that this specific reagent is not widely documented in peer-reviewed literature or standard chemical supplier catalogs. Therefore, this document is constructed based on expert analysis of its chemical structure and established principles of Fmoc-SPPS. The protocols provided are derived from well-established methods for analogous compounds, such as Fmoc-protected amino alcohols, and are intended to serve as a robust starting point for research and development.
Introduction: Unveiling the Potential of Fmoc-(1-hydroxypropan-2-yl)carbamate in SPPS
Fmoc-(1-hydroxypropan-2-yl)carbamate, structurally analogous to Fmoc-alaninol, is a specialized building block for Fmoc-based solid-phase peptide synthesis (SPPS). Its primary application lies in the synthesis of peptides with a C-terminal amino alcohol, specifically a propanolamine moiety. Such modifications are of significant interest in medicinal chemistry and drug development as they can enhance the metabolic stability, cell permeability, and biological activity of peptide-based therapeutics by mimicking the transition state of peptide bond hydrolysis or by altering the pharmacokinetic profile.
The core of the Fmoc/tBu orthogonal protection strategy is maintained when using this reagent.[1] The N-terminal Fmoc group is base-labile, allowing for its removal under mild conditions with piperidine, while the side-chain protecting groups of the incorporated amino acids are acid-labile, typically removed during the final cleavage from the solid support with a trifluoroacetic acid (TFA) cocktail.[2][3]
This guide provides a detailed exploration of the proposed mechanism of action, step-by-step protocols for its use, and best practices to ensure the successful synthesis of C-terminally modified peptides.
Proposed Mechanism of Action and Synthetic Strategy
The use of Fmoc-(1-hydroxypropan-2-yl)carbamate in SPPS is best approached by its initial immobilization onto a suitable solid support. The secondary hydroxyl group of the molecule serves as the anchor point to the resin. For this purpose, a highly acid-sensitive resin, such as 2-chlorotrityl chloride (2-CTC) resin, is ideal.[4] This choice prevents racemization during loading and allows for mild cleavage conditions to release the final peptide alcohol.[5]
The overall synthetic workflow can be visualized as follows:
Figure 1: General workflow for SPPS using Fmoc-(1-hydroxypropan-2-yl)carbamate.
The synthesis commences with the covalent attachment of Fmoc-(1-hydroxypropan-2-yl)carbamate to the 2-CTC resin. The peptide chain is then elongated in the C-to-N direction through iterative cycles of Fmoc deprotection and coupling of the subsequent Fmoc-protected amino acids.[] The final step involves the acidolytic cleavage of the peptide from the resin, which concurrently removes the side-chain protecting groups, yielding the desired peptide alcohol.[7]
Detailed Experimental Protocols
The following protocols are based on a 0.1 mmol synthesis scale. Adjustments may be necessary for different scales or automated synthesizers.
Protocol 1: Loading of Fmoc-(1-hydroxypropan-2-yl)carbamate onto 2-Chlorotrityl Chloride Resin
This protocol details the immobilization of the title compound onto the solid support, a critical first step to prevent side reactions.
| Parameter | Value/Description | Rationale |
| Resin | 2-Chlorotrityl chloride (2-CTC) resin | Highly acid-sensitive, allowing for mild cleavage conditions and preventing racemization during loading. |
| Reagent | Fmoc-(1-hydroxypropan-2-yl)carbamate | The building block for the C-terminal amino alcohol. |
| Equivalents of Reagent | 1.5 - 2.0 eq. | Ensures efficient loading of the resin. |
| Base | N,N-Diisopropylethylamine (DIPEA) | A non-nucleophilic base to facilitate the reaction. |
| Equivalents of Base | 4.0 eq. | Neutralizes HCl generated during the reaction. |
| Solvent | Dichloromethane (DCM) | Swells the resin and dissolves the reactants. |
| Reaction Time | 2 - 4 hours | Adequate time for near-complete loading. |
| Capping Reagent | Methanol | To quench any remaining active chlorotrityl sites. |
Step-by-Step Procedure:
-
Resin Swelling: Swell the 2-CTC resin (0.1 mmol) in DCM (5 mL) in a reaction vessel for 30 minutes. Drain the DCM.
-
Loading Solution Preparation: In a separate vial, dissolve Fmoc-(1-hydroxypropan-2-yl)carbamate (1.5-2.0 eq.) in DCM. Add DIPEA (4.0 eq.) and mix.
-
Loading Reaction: Add the loading solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Capping: Drain the loading solution. To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (80:15:5, v/v/v) and agitate for 30 minutes.
-
Washing: Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.
Protocol 2: Iterative Peptide Elongation
This protocol describes a standard cycle for adding an amino acid to the growing peptide chain.
| Parameter | Value/Description | Rationale |
| Deprotection Reagent | 20% Piperidine in DMF | Standard reagent for efficient Fmoc group removal. |
| Coupling Reagent | HATU/HBTU or DIC/Oxyma | Common and efficient activators for peptide bond formation. |
| Amino Acid | Fmoc-protected amino acid | 4.0 eq. |
| Base | DIPEA or Collidine | 8.0 eq. (for HATU/HBTU) |
| Solvent | N,N-Dimethylformamide (DMF) | Excellent solvent for SPPS. |
| Reaction Time | Deprotection: 5 + 15 min; Coupling: 1-2 hours | Standard reaction times for complete reactions. |
Step-by-Step Procedure:
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin. Agitate for 5 minutes and drain.
-
Add a fresh solution of 20% piperidine in DMF. Agitate for 15 minutes and drain.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling (using HATU):
-
In a separate vial, pre-activate the Fmoc-amino acid (4.0 eq.) with HATU (3.8 eq.) and DIPEA (8.0 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Repeat: Repeat steps 1-4 for each amino acid in the sequence.
Protocol 3: Final Cleavage and Deprotection
This protocol outlines the final release of the peptide alcohol from the resin and the removal of side-chain protecting groups.
| Parameter | Value/Description | Rationale |
| Cleavage Cocktail | TFA/H₂O/TIPS (95:2.5:2.5) | A standard cocktail for cleavage from acid-sensitive resins and removal of common protecting groups. |
| Scavengers | Triisopropylsilane (TIPS), Water | To quench reactive carbocations generated during cleavage, protecting sensitive residues. |
| Reaction Time | 2 - 3 hours | Sufficient for complete cleavage and deprotection. |
| Precipitation Solvent | Cold diethyl ether | To precipitate the crude peptide from the cleavage cocktail. |
Step-by-Step Procedure:
-
Final Deprotection: Perform a final Fmoc deprotection as described in Protocol 2, Step 1.
-
Resin Preparation: Wash the peptide-resin with DMF, followed by DCM, and dry thoroughly under vacuum for at least 1 hour.
-
Cleavage: Add the cleavage cocktail (e.g., TFA/H₂O/TIPS, 95:2.5:2.5) to the dried resin. Agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the suspension to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold ether twice more.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Mechanistic Visualization
The chemical transformations at the core of this synthetic strategy are the attachment to the resin and the final acidolytic cleavage.
Figure 2: Simplified chemical mechanism of resin attachment and cleavage.
Best Practices and Troubleshooting
-
Purity of Reagents: The success of SPPS is highly dependent on the purity of solvents and reagents. Use high-quality, peptide-synthesis-grade DMF and ensure it is amine-free.[8]
-
Monitoring Reactions: For critical couplings, especially with sterically hindered amino acids, it is advisable to monitor the reaction completion using a qualitative test such as the Kaiser (ninhydrin) test.
-
Aggregation: For long or hydrophobic sequences, peptide aggregation can hinder reaction kinetics. Using specialized resins (e.g., PEG-based) or additives like Oxyma Pure can mitigate these issues.[8]
-
Side Reactions: Residues like Asp, Asn, and His are prone to side reactions. Using appropriate side-chain protection (e.g., Trt for Asn/Gln, MBom for His) and optimized coupling protocols can minimize these problems.[9]
-
Cleavage: Ensure the peptide-resin is completely dry before adding the cleavage cocktail to prevent hydrolysis of the desired product. The choice of scavengers in the cocktail should be tailored to the peptide sequence (e.g., add EDT for Cys-containing peptides).
Conclusion
While Fmoc-(1-hydroxypropan-2-yl)carbamate is not a conventional reagent, its structural characteristics strongly suggest its utility as a precursor for synthesizing C-terminal peptide alcohols. By leveraging well-established SPPS protocols, particularly those involving 2-chlorotrityl chloride resin and standard Fmoc chemistry, researchers can confidently approach the synthesis of these valuable modified peptides. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of this novel building block in peptide drug discovery and development programs.
References
-
CEM Corporation. (2023, September 24). SPPS Reagents Explained: A Complete Guide [Video]. YouTube. Retrieved from [Link]
- Fields, G. B. (2011). Introduction to Peptide Synthesis. In Current Protocols in Protein Science. John Wiley & Sons, Inc.
- Hansen, P. R., & Oddo, A. (2024). Fmoc Solid-Phase Peptide Synthesis. In Methods in Molecular Biology (Vol. 2821, pp. 33-55).
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Syntegra. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]
- Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56.
- White, P. D., & Chan, W. C. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Zarandi, M. H. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Briefings in Functional Genomics, 21(3), 169-181.
Sources
- 1. peptide.com [peptide.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. biosynth.com [biosynth.com]
- 7. youtube.com [youtube.com]
- 8. brieflands.com [brieflands.com]
- 9. chempep.com [chempep.com]
Application Notes & Protocols: The Strategic Application of Fmoc-Protected Amino Alcohols in Modern Medicinal Chemistry
These application notes provide medicinal chemists with a comprehensive guide to the strategic use of fluorenylmethyloxycarbonyl (Fmoc)-protected amino alcohols. We will delve into the underlying principles, practical protocols, and diverse applications that make these building blocks indispensable in contemporary drug discovery. Our focus will be on providing actionable insights and robust methodologies to empower researchers in their quest for novel therapeutics.
Introduction: The Versatility of Fmoc-Amino Alcohols
Amino alcohols are privileged structural motifs in medicinal chemistry, appearing in a wide array of biologically active molecules, including beta-blockers, chiral catalysts, and, increasingly, complex peptide-based therapeutics. The strategic protection of the amino group is paramount to their successful application in multi-step syntheses. The Fmoc protecting group, renowned for its base-lability, offers a distinct advantage over acid-labile groups like Boc, particularly in the synthesis of delicate or acid-sensitive molecules.
The Fmoc group's stability to a broad range of reaction conditions, coupled with its mild and orthogonal removal, allows for the selective manipulation of other functional groups within a molecule. This has led to its widespread adoption in solid-phase peptide synthesis (SPPS) and the construction of peptidomimetics, where precise control over the sequence and stereochemistry is critical.
Core Principles: Why Choose Fmoc Protection?
The decision to use an Fmoc-protected amino alcohol is guided by several key chemical principles:
-
Orthogonality: The Fmoc group is cleaved under basic conditions (typically with piperidine), while other common protecting groups like Boc (acid-labile) and benzyl ethers (hydrogenolysis) remain intact. This orthogonality is the cornerstone of complex synthetic strategies, enabling the sequential deprotection and modification of different functional groups.
-
Mild Deprotection Conditions: The use of a weak base like piperidine for deprotection minimizes the risk of side reactions such as racemization, which can be a significant issue with harsher deprotection methods. This is particularly crucial when working with stereochemically rich and sensitive molecules.
-
UV-Active Chromophore: The fluorenyl group possesses a strong UV chromophore, which facilitates reaction monitoring by High-Performance Liquid Chromatography (HPLC). The release of the dibenzylfulvene-piperidine adduct upon deprotection can be quantified spectrophotometrically, allowing for precise determination of reaction completion.
Experimental Protocols
Protocol: Fmoc Protection of an Amino Alcohol
This protocol provides a general method for the Fmoc protection of a primary or secondary amino alcohol.
Materials:
-
Amino alcohol (1.0 eq)
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.5 eq)
-
Dichloromethane (DCM)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the amino alcohol (1.0 eq) in a mixture of DCM and water (1:1 v/v).
-
Add sodium bicarbonate (2.5 eq) to the solution and stir vigorously to create a biphasic mixture.
-
In a separate flask, dissolve Fmoc-Cl (1.1 eq) in DCM.
-
Slowly add the Fmoc-Cl solution to the stirring amino alcohol mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure Fmoc-protected amino alcohol.
Rationale for Key Steps:
-
Biphasic System: The use of a DCM/water system with NaHCO₃ ensures that the amino alcohol is deprotonated and soluble in the aqueous phase, while also neutralizing the HCl byproduct of the reaction, driving the reaction to completion.
-
Slow Addition at 0 °C: This minimizes the formation of the di-Fmoc protected byproduct and other side reactions.
-
Aqueous Washes: The acid wash removes any unreacted amino alcohol, while the water and brine washes remove residual salts and water-soluble impurities.
Protocol: Fmoc Deprotection of an Amino Alcohol
This protocol describes the standard procedure for removing the Fmoc protecting group.
Materials:
-
Fmoc-protected amino alcohol (1.0 eq)
-
20% Piperidine in N,N-dimethylformamide (DMF) (v/v)
-
DCM
-
Diethyl ether (cold)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the Fmoc-protected amino alcohol in a minimal amount of DCM.
-
Add the 20% piperidine in DMF solution (typically 10-20 equivalents relative to the Fmoc-protected compound).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC or HPLC for the disappearance of the starting material.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the majority of the DMF and piperidine.
-
Add cold diethyl ether to the residue to precipitate the deprotected amino alcohol.
-
Collect the precipitate by vacuum filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
Rationale for Key Steps:
-
Piperidine in DMF: Piperidine is a secondary amine that acts as a nucleophile to attack the fluorenyl ring system, leading to the elimination of the dibenzylfulvene-piperidine adduct and the release of the free amine. DMF is a polar aprotic solvent that effectively solvates both the starting material and the reagents.
-
Cold Ether Precipitation: The deprotected amino alcohol is often less soluble in diethyl ether than the starting material and the dibenzylfulvene-piperidine adduct, allowing for its selective precipitation and purification.
Visualization of Key Workflows
The Fmoc Protection/Deprotection Cycle
The following diagram illustrates the fundamental cycle of Fmoc protection and deprotection, which is central to its application in multi-step synthesis.
Caption: The orthogonal Fmoc protection and deprotection cycle.
Incorporation into a Peptide Backbone
This workflow demonstrates the integration of an Fmoc-protected amino alcohol into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS).
Application Note & Protocol Guide: Strategic Incorporation of Non-Natural Amino Alcohols into Peptides via Fmoc Solid-Phase Synthesis
Audience: Researchers, scientists, and drug development professionals engaged in peptide and peptidomimetic synthesis.
Abstract: The substitution of the C-terminal carboxylic acid with a hydroxymethyl group in peptides, yielding peptide alcohols, can significantly enhance their biological activity and metabolic stability.[1][2] This guide provides a comprehensive overview and detailed protocols for the incorporation of non-natural amino alcohols into peptide sequences using 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). We will delve into the critical considerations, from the selection of appropriate resins and protecting groups to optimized coupling strategies and cleavage protocols, ensuring researchers can confidently and efficiently synthesize these valuable peptidomimetics.
Introduction: The Rationale for Peptide Alcohols
Peptides are crucial signaling molecules and therapeutic agents; however, their application can be limited by metabolic degradation, particularly by carboxypeptidases.[3] The replacement of the C-terminal carboxyl group with an alcohol functionality creates peptidomimetics that are resistant to this enzymatic cleavage, often leading to improved pharmacokinetic profiles.[4][5] Furthermore, the hydroxyl group can introduce new hydrogen bonding interactions within the peptide or with its biological target, potentially enhancing binding affinity and specificity.[6] This modification is a key strategy in the design of novel therapeutics, including enzyme inhibitors and receptor modulators.[3][4][5]
Foundational Principles: Adapting Fmoc Chemistry for Amino Alcohols
Standard Fmoc-SPPS is a cyclic process involving the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to a solid support.[7][8][] The core steps include:
-
Deprotection: Removal of the temporary Fmoc group with a mild base, typically piperidine in dimethylformamide (DMF).[7][8]
-
Coupling: Activation of the incoming amino acid's carboxyl group and subsequent amide bond formation with the newly liberated N-terminus of the resin-bound peptide.[10]
-
Washing: Removal of excess reagents and byproducts.
Incorporating an amino alcohol, which lacks a C-terminal carboxylic acid for resin attachment, requires a modified approach. The primary strategy involves anchoring the amino alcohol to the resin via its hydroxyl group.
Diagram: General Workflow for Amino Alcohol Incorporation
Caption: Workflow for peptide alcohol synthesis using Fmoc-SPPS.
Critical Experimental Parameters
Selection of Solid Support (Resin)
The choice of resin is paramount for the successful synthesis of peptide alcohols. Since the linkage is through the hydroxyl group, an acid-labile linker is required to release the final product.
-
2-Chlorotrityl Chloride (2-CTC) Resin: This is the most widely used and recommended resin for this application.[1][11] Its high acid lability allows for the cleavage of the peptide alcohol under very mild acidic conditions (e.g., 1-2% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)), which preserves acid-sensitive side-chain protecting groups if desired.[12] This feature is crucial for the synthesis of fully protected peptide fragments for further ligation.[12]
-
Wang Resin: While traditionally used for anchoring carboxylic acids, modified Wang resins can be employed.[2] For instance, a Wang trichloroacetimidate resin can be prepared and subsequently reacted with the Fmoc-amino alcohol.[2] Cleavage from Wang resin typically requires stronger TFA conditions (e.g., 95% TFA).[2]
Synthesis of Fmoc-Protected Amino Alcohols
Chiral N-protected β-amino alcohols are readily synthesized by the reduction of the corresponding N-protected α-amino acids.[12][13][14] A common and efficient method involves the reduction of Fmoc-amino acyl azides or mixed anhydrides with sodium borohydride (NaBH₄) in an aqueous organic medium.[12][13][14] This approach generally proceeds with high yield and minimal racemization.[14]
Coupling Reagents and Strategy
The formation of the peptide bond is a critical step in SPPS. The choice of coupling reagent directly impacts the efficiency, yield, and potential for side reactions like racemization.[15][16]
-
Carbodiimides: Reagents like N,N'-Diisopropylcarbodiimide (DIC) are cost-effective and widely used, often in combination with an additive to suppress racemization and improve reaction rates.[15][17][18]
-
Additive Choice: Hydroxybenzotriazole (HOBt) has been a historical standard. However, due to safety concerns, OxymaPure® (ethyl cyanohydroxyiminoacetate) is now a preferred, non-explosive alternative with comparable or even superior performance.[19]
-
-
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient activators, particularly for sterically hindered amino acids.[19][20][21] They offer rapid coupling kinetics and low racemization risk.[20]
-
Causality: These reagents convert the carboxylic acid into a highly reactive O-acylisourea intermediate or active ester, which is readily attacked by the free amine of the resin-bound peptide.[17][20] The presence of a base, typically N,N-Diisopropylethylamine (DIPEA), is required to facilitate the reaction.[10][20]
-
-
Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another powerful coupling reagent that does not lead to guanidinylation side reactions, which can sometimes occur with uronium salts when used in excess.[10][19][21]
Table 1: Comparison of Common Coupling Reagents for Fmoc-SPPS
| Reagent Class | Example(s) | Key Advantages | Considerations |
| Carbodiimides | DIC, EDC[15][17] | Cost-effective, simple byproduct removal (soluble DIU for DIC).[15][18] | Slower kinetics, requires additives (e.g., OxymaPure) to minimize racemization.[10][16] |
| Uronium/Aminium | HATU, HBTU[20][21] | Fast reaction rates, high efficiency for hindered couplings, low racemization.[19][20] | Higher cost, potential for guanidinylation if used in large excess.[19][21] |
| Phosphonium | PyBOP, PyAOP[17] | High reactivity, no guanidinylation side reactions.[10][19] | Byproducts can be carcinogenic (e.g., HMPA from BOP), though modern versions are safer.[17] |
Detailed Protocols
Protocol 1: Loading of Fmoc-Amino Alcohol onto 2-Chlorotrityl Chloride Resin
Objective: To covalently attach the first Fmoc-protected amino alcohol to the solid support via its hydroxyl group.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.2 mmol/g)
-
Fmoc-amino alcohol (e.g., Fmoc-valinol)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or bubbler system
Procedure:
-
Swell the 2-CTC resin (1.0 g) in DCM (10 mL) for 30 minutes in the synthesis vessel.
-
Drain the DCM.
-
Dissolve the Fmoc-amino alcohol (1.5 eq. relative to resin capacity) in DCM (7 mL).
-
Add DIPEA (3.0 eq. relative to resin capacity) to the amino alcohol solution.
-
Add the solution to the swollen resin and shake/bubble gently for 2-4 hours at room temperature.
-
To cap any remaining active chloride sites, add MeOH (1 mL) and shake for an additional 30 minutes.
-
Drain the reaction solution.
-
Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Dry the resin under vacuum.
-
Validation (Optional but Recommended): Determine the loading capacity by Fmoc quantification. A known mass of the dried resin is treated with 20% piperidine in DMF, and the absorbance of the liberated dibenzofulvene-piperidine adduct is measured at ~301 nm.
Protocol 2: Standard Fmoc-SPPS Elongation Cycle
Objective: To elongate the peptide chain by coupling the next Fmoc-amino acid.
Materials:
-
Amino alcohol-loaded resin
-
Fmoc-amino acids with appropriate side-chain protection (e.g., tBu, Trt, Boc)[22][23]
-
Deprotection Solution: 20% piperidine in DMF (v/v)
-
Coupling Reagents:
-
Option A (Carbodiimide): DIC and OxymaPure
-
Option B (Uronium): HATU and DIPEA
-
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
Procedure:
-
Swell: Swell the resin in DMF (10 mL) for 30 minutes. Drain.
-
Fmoc Deprotection: Add the deprotection solution (10 mL) and shake for 5 minutes. Drain. Repeat with fresh solution for 15 minutes.
-
Wash: Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
-
Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3-5 eq.) for 5-15 minutes.[20]
-
Option A: Dissolve Fmoc-AA-OH and OxymaPure (1:1 molar ratio) in DMF, then add DIC.
-
Option B: Dissolve Fmoc-AA-OH and HATU (1:1 molar ratio) in DMF, then add DIPEA (2 eq.).[20]
-
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours at room temperature.
-
-
Wash: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Monitoring (Optional): Perform a Kaiser test or Chloranil test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, repeat the coupling step.
-
Repeat steps 1-6 for each subsequent amino acid in the sequence.
Protocol 3: Cleavage and Final Deprotection
Objective: To cleave the completed peptide alcohol from the resin and remove all side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water (v/v). Caution: Handle TFA in a fume hood.
-
Cold diethyl ether
-
Centrifuge and tubes
Procedure:
-
Wash the final peptide-resin with DCM (3 x 10 mL) and dry it under vacuum for at least 1 hour.
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail (10 mL per gram of resin) and shake for 2-3 hours at room temperature. The TIS acts as a scavenger to trap reactive cations generated during deprotection.[24]
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume (approx. 10x the TFA volume) of cold diethyl ether.
-
Incubate at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide alcohol using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final product by mass spectrometry (MS) and, if necessary, nuclear magnetic resonance (NMR) spectroscopy.
Troubleshooting Common Challenges
Diagram: Troubleshooting Guide for Amino Alcohol SPPS
Caption: Decision tree for troubleshooting common synthesis issues.
Conclusion
The incorporation of non-natural amino alcohols into peptides is a powerful strategy for enhancing their therapeutic potential. By understanding the key modifications required to standard Fmoc-SPPS protocols—namely, the resin linkage and the preparation of the amino alcohol building block—researchers can reliably synthesize these valuable molecules. The protocols and strategies outlined in this guide provide a robust framework for success, from initial resin loading to final purification. Careful selection of reagents and diligent monitoring of reaction completion are critical to achieving high purity and yield.
References
-
Vertex AI Search result citing multiple sources on carbodiimide reagents.[17]
-
Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.[10]
-
Synthesis of Peptide Alcohols on the Basis of an O-N Acyl-Transfer Reaction. (2010, March 22). Angew. Chem. Int. Ed.[13]
-
BenchChem. A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis.[15]
-
Recent development of peptide coupling reagents in organic synthesis.[16]
-
Ferrer-Gago, F. J., & Koh, L. Q. (2020). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. ChemPlusChem, 85(4), 641-652.[1]
-
ResearchGate. (2022, August 21). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols.[11]
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.[18]
-
Request PDF. (2025, August 10). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols.[12]
-
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.[20]
-
Merck Millipore. Novabiochem® Coupling reagents.[19]
-
El-Faham, A., et al. (2009). COMU, A Safer and More Effective Replacement for Benzotriazole Based Uronium Coupling Reagents. Chemistry–A European Journal, 15, 9404–9416.[25]
-
AltaBioscience. Fmoc Amino Acids for SPPS.[7]
-
Amino Acid Derivatives for Peptide Synthesis.[22]
-
Overview of Solid Phase Peptide Synthesis (SPPS).[8]
-
Sigma-Aldrich. Peptide Coupling Reagents Guide.[21]
-
Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery.[3]
-
SciSpace. Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents.[26]
-
Therapeutic importance of peptidomimetics in medicinal chemistry. Journal of Chemical and Pharmaceutical Research.[4]
-
ResearchGate. (2022, August 21). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols.[2]
-
Longdom Publishing. (2020, November 2). Synthesis of amino alcohols short communication. Journal of Alcoholism & Drug Dependence.[5]
-
BenchChem. Design and Synthesis of Peptidomimetics with N-Boc-N-methyl-D-Valinol: Application Notes and Protocols.[27]
-
Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.[24]
-
Biosynth. Protecting Groups in Peptide Synthesis.[23]
-
MDPI. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery.[6]
-
ChemPep. Fmoc Solid Phase Peptide Synthesis.[28]
-
Sigma-Aldrich. Fmoc SPPS Linkers.[29]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19).[30]
-
NIH. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.[31]
-
PMC. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.[32]
-
ACS Sustainable Chemistry & Engineering. (2025, November 5). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids.[33]
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024, February 17).[34]
-
BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?.[]
-
ResearchGate. (2025, October 23). Synthesis of Fmoc-Protected β-Amino Alcohols and Peptidyl Alcohols from Fmoc-Amino Acid/Peptide Acid Azides.[14]
-
IRIS. (2025, May 22). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.[35]
Sources
- 1. Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. longdom.org [longdom.org]
- 6. mdpi.com [mdpi.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 17. file.globalso.com [file.globalso.com]
- 18. peptide.com [peptide.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 21. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 22. peptide.com [peptide.com]
- 23. biosynth.com [biosynth.com]
- 24. luxembourg-bio.com [luxembourg-bio.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. scispace.com [scispace.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. chempep.com [chempep.com]
- 29. Fmoc SPPS Linkers [sigmaaldrich.com]
- 30. blog.mblintl.com [blog.mblintl.com]
- 31. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 35. iris.unive.it [iris.unive.it]
Application Notes and Protocols for Fmoc Deprotection of (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the deprotection of the 9-fluorenylmethyloxycarbonyl (Fmoc) group from (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate. This compound, an Fmoc-protected amino alcohol, is a valuable building block in the synthesis of chiral ligands, peptide mimics, and pharmaceutical intermediates. The presence of a primary hydroxyl group necessitates careful consideration of deprotection methods to ensure high yield and purity of the desired 2-aminopropan-1-ol.
The Foundational Chemistry of Fmoc Protection and Deprotection
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely utilized amine-protecting group in organic synthesis, particularly in peptide chemistry.[1][2] Its popularity stems from its remarkable stability under acidic conditions and its lability to mild basic conditions, allowing for orthogonal protection strategies.[3][4]
The deprotection of the Fmoc group is a base-mediated process that proceeds via a β-elimination mechanism.[5][6] The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring by a base, typically a secondary amine like piperidine.[7][8] This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine and carbon dioxide.[6] The highly electrophilic DBF is subsequently trapped by the excess amine base to form a stable adduct, preventing its reaction with the newly liberated amine.[3][6]
Caption: Mechanism of Fmoc Deprotection.
Comparative Analysis of Deprotection Reagents
The choice of base for Fmoc deprotection is critical and can influence reaction kinetics and the side-product profile. The following table provides a comparative overview of commonly used reagents for the deprotection of this compound.
| Reagent | Typical Concentration & Solvent | Advantages | Disadvantages & Considerations |
| Piperidine | 20-50% in DMF | - Fast and efficient deprotection.[9]- Well-established and widely used.[5]- Effectively scavenges dibenzofulvene.[6] | - Can promote side reactions like aspartimide formation in peptides.[10]- Toxicity and unpleasant odor. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1-2% in DMF (often with a scavenger) | - Very rapid deprotection, useful for sterically hindered amines.[6]- Can be used in lower concentrations. | - Non-nucleophilic, requires a scavenger (e.g., piperidine) for dibenzofulvene.[11]- Strong basicity can lead to side reactions.[6] |
| Piperazine/DBU | 5% Piperazine, 1% DBU in DMF | - A safer and effective alternative to piperidine.[12]- Rapid deprotection. | - A multi-component system that requires careful preparation. |
| Morpholine | 50% in DMF | - Milder base, can reduce side reactions in sensitive substrates.[11] | - Slower deprotection kinetics compared to piperidine.[9] |
Detailed Experimental Protocols
The following protocols are designed for the solution-phase deprotection of this compound.
Protocol 1: Standard Deprotection using Piperidine
This is the most common and generally efficient method for Fmoc removal.
Materials:
-
This compound
-
Piperidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing solvent (e.g., 10% Methanol in DCM)
-
UV lamp (254 nm)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF (approximately 10 mL per gram of substrate).
-
To the stirred solution, add piperidine (to a final concentration of 20% v/v).
-
Monitor the reaction progress by TLC. Spot the reaction mixture against the starting material. The product, 2-aminopropan-1-ol, should have a much lower Rf value and may require staining (e.g., with ninhydrin) to visualize, while the dibenzofulvene-piperidine adduct is UV active. The reaction is typically complete within 30-60 minutes at room temperature.
-
Once the reaction is complete, dilute the mixture with DCM (3-4 volumes of the DMF used).
-
Wash the organic solution with saturated aqueous sodium bicarbonate solution (2 x volume of DMF) to remove the dibenzofulvene-piperidine adduct and excess piperidine.
-
Wash the organic layer with brine (1 x volume of DMF).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-aminopropan-1-ol.
-
Purify the product by silica gel column chromatography if necessary.
Protocol 2: Mild Deprotection using DBU/Piperidine
This method is faster and can be advantageous if the standard piperidine protocol is sluggish.
Materials:
-
This compound
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperidine (as a scavenger)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
TLC supplies
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF (approximately 10 mL per gram of substrate).
-
Add piperidine to the solution to a final concentration of 2% (v/v) to act as a dibenzofulvene scavenger.
-
Add DBU to the stirred solution to a final concentration of 2% (v/v).
-
Monitor the reaction by TLC. The deprotection is often complete within 5-15 minutes at room temperature.
-
Follow the work-up and purification steps as described in Protocol 1 (steps 4-8).
Experimental Workflow and Monitoring
The successful deprotection of this compound relies on careful execution and monitoring.
Caption: General workflow for solution-phase Fmoc deprotection.
Analytical Monitoring:
-
Thin Layer Chromatography (TLC): This is the most convenient method for routine monitoring. The disappearance of the UV-active starting material and the appearance of the UV-active dibenzofulvene-piperidine adduct can be easily tracked. The product, being a small amino alcohol, may not be UV active and can be visualized with a ninhydrin stain.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, reversed-phase HPLC can be employed. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically effective for separating the starting material, product, and byproducts.
Troubleshooting and Key Considerations
-
Incomplete Deprotection: If the reaction is sluggish, consider increasing the reaction time or temperature (to 30-40 °C). Alternatively, switch to the more potent DBU/piperidine system.
-
Presence of the Free Hydroxyl Group: The primary hydroxyl group in this compound is generally stable under standard Fmoc deprotection conditions. However, to minimize any potential for O-acylation by the dibenzofulvene adduct, it is crucial to use a sufficient excess of the scavenger (piperidine).
-
Work-up: Thorough washing with aqueous sodium bicarbonate is essential to remove the dibenzofulvene adduct, which can interfere with subsequent purification steps.
-
Product Isolation: The product, 2-aminopropan-1-ol, is a small, polar molecule and may be partially soluble in water. During the aqueous work-up, ensure to use brine for the final wash to minimize product loss to the aqueous phase.
References
-
Lokey Lab Protocols. (2017, March 16). Fmoc. Retrieved from [Link]
-
Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 10, 836384. [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Fields, G. B. (2010). Methods for Removing the Fmoc Group. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology™, vol 35. Humana Press. [Link]
-
Martínez, J., & Subra, G. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(14), 3245. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074. [Link]
- Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143.
-
Galanis, A. S., Albericio, F., & Grotli, M. (2009). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohols. Organic letters, 11(20), 4480–4483. [Link]
-
Giraud, M., Bonnel, C., Côté, J., Bédard, M., & Biron, E. (2023). Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. ACS Omega, 8(4), 4160–4168. [Link]
-
Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417-104425. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. genscript.com [genscript.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. total-synthesis.com [total-synthesis.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chempep.com [chempep.com]
- 12. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
Application Notes and Protocols for Piperidine-Mediated Fmoc Cleavage in Solid-Phase Peptide Synthesis
Abstract
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the assembly of complex peptide sequences with high fidelity. Its removal, a critical step in the iterative cycle of peptide chain elongation, is most commonly achieved through piperidine-mediated cleavage. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standard operating procedures for Fmoc deprotection. It delves into the underlying chemical mechanism, provides detailed, field-proven protocols, discusses common side reactions and mitigation strategies, and offers methods for monitoring the reaction's completion, ensuring the synthesis of high-purity peptides.
Introduction: The Role of the Fmoc Group in SPPS
Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, allowing for the efficient and automated construction of peptide chains on a solid support.[1][2] The Fmoc/tBu (tert-butyl) strategy is a widely adopted methodology due to its use of a base-labile Nα-amino protecting group (Fmoc) and acid-labile side-chain protecting groups.[3][4] This orthogonality is crucial; it allows for the selective deprotection of the N-terminus at each cycle to permit chain elongation, while the side-chain protecting groups and the resin linker remain intact until the final acid-mediated cleavage step.[3]
Piperidine, a secondary amine, is the reagent of choice for Fmoc removal due to its optimal basicity and nucleophilicity, which allows for efficient cleavage without compromising the integrity of other protecting groups.[5][6] Understanding the nuances of this reaction is paramount for troubleshooting and optimizing peptide synthesis.
The Chemical Rationale: Mechanism of Fmoc Cleavage
The removal of the Fmoc group by piperidine proceeds via a base-catalyzed β-elimination (E1cB) mechanism.[7][8] This is a two-step process that is both rapid and efficient under standard SPPS conditions.
-
Proton Abstraction: The reaction is initiated when a molecule of piperidine, acting as a base, abstracts the acidic proton from the C9 position of the fluorene ring system.[3][9]
-
β-Elimination: This abstraction generates a carbanion intermediate that is stabilized by the aromatic fluorene system. This intermediate is unstable and rapidly undergoes elimination, leading to the cleavage of the carbamate bond. This releases the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive electrophile known as dibenzofulvene (DBF).[3][8]
-
DBF Scavenging: The liberated dibenzofulvene is immediately trapped by the excess piperidine present in the reaction mixture to form a stable dibenzofulvene-piperidine adduct.[3][8] This scavenging step is critical to prevent the DBF from reacting with the newly deprotected peptide N-terminus, which would result in chain termination.[3]
Caption: Chemical mechanism of piperidine-mediated Fmoc deprotection.
Standard Operating Protocols
The following protocols are designed for manual SPPS but the principles are directly applicable to automated synthesizers. The quality of N,N-dimethylformamide (DMF) is critical; it must be amine-free to prevent premature Fmoc deprotection.[10]
Materials and Reagents
-
Fmoc-protected peptide-resin
-
High-purity, amine-free DMF
-
Piperidine
-
Deprotection Solution: 20% (v/v) piperidine in DMF. Prepare fresh daily.
-
Reaction vessel (e.g., fritted glass funnel or specialized SPPS vessel)
-
Inert gas source (Nitrogen or Argon) for agitation
-
Shaker or vortex mixer
Protocol 1: Standard Batchwise Fmoc Deprotection
This protocol is a widely used standard procedure for efficient Fmoc removal.
-
Resin Swelling: Swell the peptide-resin in DMF (approx. 10 mL per gram of resin) for at least 30-60 minutes prior to the first deprotection.[1]
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin).[11] Agitate the slurry using a shaker or by bubbling with inert gas for 1-3 minutes at room temperature.[3]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-20 minutes. The total treatment time is typically 15-30 minutes.[1] For routine syntheses, a single treatment of 7-10 minutes may be sufficient.[10][12]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-6 times, ~10 mL/g resin each time) to completely remove residual piperidine and the DBF-piperidine adduct.[10]
Protocol 2: Rapid Fmoc Deprotection for Non-Sensitive Sequences
For sequences not prone to aggregation or side reactions, a faster protocol can be employed.
-
Resin Preparation: Ensure the resin is adequately swelled in DMF and drain the solvent.
-
Single Deprotection: Add the 20% piperidine/DMF solution and agitate for 5-7 minutes at room temperature.[10]
-
Washing: Drain the solution and perform extensive DMF washes (at least 5 times) to ensure complete removal of reagents.
| Parameter | Standard Protocol | Rapid Protocol | Rationale & Considerations |
| Piperidine Conc. | 20% (v/v) in DMF | 20% (v/v) in DMF | Standard concentration for effective deprotection. Lower concentrations (e.g., 5%) require longer reaction times.[13][14] |
| Treatment Time | 1-3 min, then 10-20 min | 5-7 min | A two-step treatment ensures complete removal, especially for sterically hindered residues or aggregating sequences.[3][8] |
| Number of Treatments | 2 | 1 | A single, slightly longer treatment can be sufficient for many standard peptide sequences. |
| Washing Steps | 5-6x with DMF | ≥ 5x with DMF | Thorough washing is critical to prevent piperidine carryover, which can deprotect the next incoming Fmoc-amino acid.[15] |
Monitoring Deprotection
Ensuring complete Fmoc removal before proceeding to the next coupling step is vital for preventing the formation of deletion sequences.
Qualitative Monitoring: The Kaiser Test
The Kaiser test (or ninhydrin test) is a colorimetric assay used to detect the presence of free primary amines.[16]
-
Procedure: After the final DMF wash, a small sample of resin beads is taken and washed. Reagents A (ninhydrin in ethanol), B (phenol in ethanol), and C (KCN in pyridine) are added, and the sample is heated.[3]
-
Interpretation:
-
Positive (Blue/Purple Beads): Indicates the presence of free primary amines, confirming successful Fmoc removal.
-
Negative (Yellow/Colorless Beads): Indicates the absence of free primary amines, suggesting incomplete deprotection. The deprotection step should be repeated.
-
Quantitative Monitoring: UV Spectrophotometry
The DBF-piperidine adduct has a characteristic UV absorbance maximum around 301-312 nm.[3][5] By collecting the filtrate from the deprotection steps and measuring its absorbance, one can quantify the amount of Fmoc group cleaved. This is useful for calculating resin loading and for monitoring the efficiency of difficult synthetic steps where deprotection may be sluggish.[3]
Potential Side Reactions and Mitigation Strategies
While effective, piperidine-mediated deprotection can induce several side reactions, particularly in sensitive peptide sequences.
Aspartimide Formation
This is a significant side reaction, especially in sequences containing Asp-Gly or Asp-Ser motifs. The backbone amide nitrogen can attack the side-chain ester of aspartic acid, forming a cyclic imide.[17][18] This can lead to a mixture of α- and β-aspartyl peptides and racemization.
-
Mitigation:
Diketopiperazine (DKP) Formation
This side reaction occurs at the dipeptide stage, where the N-terminal amine of the second residue attacks the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[12][19] This is particularly problematic for sequences containing Proline or Glycine in the first two positions.
-
Mitigation:
Racemization
The basic conditions can lead to the epimerization of optically active amino acids, with Cysteine and Histidine being particularly susceptible.[20]
-
Mitigation:
-
Minimize the exposure time to the piperidine solution.
-
For C-terminal Cysteine, using milder deprotection conditions or alternative bases may be necessary.[17]
-
Alternative Deprotection Reagents
When piperidine leads to significant side reactions or incomplete deprotection due to aggregation, alternative reagents can be employed.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A much stronger, non-nucleophilic base that can cleave the Fmoc group much faster than piperidine.[21][22] It is often used in a low concentration (e.g., 2%) in combination with a nucleophilic scavenger like piperidine (e.g., 2% or 5%) or piperazine, as DBU itself cannot trap the DBF byproduct.[11][21] Caution: DBU can significantly accelerate aspartimide formation and should be avoided in sequences containing Asp residues.[23][24]
-
Piperazine: A milder base than piperidine that has been shown to cause fewer side reactions, particularly aspartimide formation.[17][18] It can be used in combination with DBU for rapid and efficient deprotection.[25]
Caption: General workflow for one cycle of Fmoc-SPPS.
Conclusion
Piperidine-mediated Fmoc cleavage is a robust and fundamental step in solid-phase peptide synthesis. A thorough understanding of its mechanism, adherence to validated protocols, and awareness of potential side reactions are essential for achieving high yields of pure peptide products. By carefully selecting deprotection conditions, monitoring reaction completion, and employing alternative strategies when necessary, researchers can successfully synthesize even the most challenging peptide sequences.
References
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (2020). UCI Department of Chemistry. [Link]
-
Wade, J. D., Mathieu, M., & Tregear, G. W. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 7(2), 107-112. [Link]
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (2000). Ovid. [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Protheragen. [Link]
-
Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. (n.d.). Aapptec Peptides. [Link]
-
Wade, J. D., Bedford, J., Sheppard, R. C., & Tregear, G. W. (2001). Improved preparation of amyloid-β peptides using DBU as Nα-Fmoc deprotection reagent. Journal of Peptide Science, 7(9), 488-494. [Link]
-
Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2017). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 7(3), 1335-1340. [Link]
-
Jäger, G., & Raschig, A. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biological Chemistry Hoppe-Seyler, 374(5), 349-362. [Link]
-
Kinetics of Fmoc deprotection. (n.d.). RSC Advances. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. [Link]
-
Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33-50. [Link]
-
Technical Support Information Bulletin 1173. (n.d.). Aapptec Peptides. [Link]
-
Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022, January 7). YouTube. [Link]
-
Lira-León, L. A., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(2), 159-165. [Link]
-
Methods for Removing the Fmoc Group. (n.d.). ResearchGate. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Nature Protocols, 2(12), 3247-3256. [Link]
-
Li, X., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11841-11849. [Link]
-
Kumar, A., et al. (2022). Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. Journal of Peptide Science, 28(11), e3429. [Link]
-
Bong, K. W., & Hartgerink, J. D. (2019). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett, 30(17), 1989-1994. [Link]
-
Kumar, A., et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 24(12), 4887-4894. [Link]
-
In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. (2022). Aapptec. [Link]
-
Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33-50. [Link]
-
Thompson, F. I., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14067-14074. [Link]
-
Machado, D. F., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1239-1252. [Link]
-
Analysis of Fmoc removal reaction kinetics through RP-HPLC. (n.d.). ResearchGate. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. [Link]
-
Hemu, X., et al. (2016). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PLoS ONE, 11(4), e0154994. [Link]
-
Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments. [Link]
-
Subirós-Funosas, R., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 18(9), 10336-10352. [Link]
-
Hachmann, J., & Lebl, M. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Journal of Combinatorial Chemistry, 8(2), 149. [Link]
- Method for the fmoc group cleavage. (2022).
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Application Note: NMR Characterization of Fmoc-Protected Amino Alcohol Derivatives
Abstract
This comprehensive guide provides a detailed framework for the Nuclear Magnetic Resonance (NMR) characterization of N-α-Fmoc-protected amino alcohol derivatives. These compounds are pivotal intermediates in peptide chemistry and drug development. This document offers field-proven insights and detailed protocols for sample preparation, data acquisition (¹H, ¹³C, COSY, HSQC), and spectral interpretation. It is designed to equip researchers, scientists, and drug development professionals with the expertise to ensure structural verification and purity assessment of these critical molecules.
Introduction: The Structural Significance of Fmoc-Amino Alcohols
N-α-(9-Fluorenylmethoxycarbonyl)-protected amino alcohols are versatile building blocks in synthetic organic chemistry, particularly in the solid-phase synthesis of peptides and peptidomimetics.[1][2] The Fmoc protecting group offers base-lability, allowing for orthogonal protection strategies crucial in multi-step syntheses.[3] The terminal alcohol functionality provides a strategic point for modification, cyclization, or conjugation.
Given their role as key intermediates, rigorous structural elucidation and purity confirmation are paramount. NMR spectroscopy is the most powerful and definitive analytical technique for this purpose, providing unambiguous information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. This guide explains the causality behind experimental choices to ensure the acquisition of high-quality, reproducible NMR data.
Foundational Principles of NMR Analysis for Fmoc-Amino Alcohols
A typical Fmoc-amino alcohol structure comprises three key regions, each with distinct NMR spectral signatures:
-
The Fmoc Group: A large, aromatic system that dominates the downfield region of the ¹H spectrum and the aromatic region of the ¹³C spectrum.
-
The Amino Acid Backbone: Consisting of the α-carbon, β-carbon (and subsequent side-chain carbons), and their attached protons. The chemical environment of these nuclei is highly sensitive to the nature of the amino acid side chain.
-
The Hydroxymethyl Group (-CH₂OH): The terminal alcohol group, which replaces the carboxylic acid of the parent amino acid.
Understanding the characteristic chemical shifts and coupling patterns of these regions is fundamental to successful spectral interpretation.
Experimental Protocols: A Self-Validating System
Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data.[4] This section details a robust workflow from sample preparation to data acquisition.
3.1. Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.
Methodology:
-
Sample Weighing: Accurately weigh the sample. For ¹H NMR, 5-10 mg is typically sufficient. For ¹³C NMR and 2D experiments, a more concentrated sample of 20-50 mg is recommended.[4]
-
Solvent Selection: The choice of deuterated solvent is critical.
-
Chloroform-d (CDCl₃): A good first choice for many derivatives due to its ability to dissolve a wide range of organic compounds and its relatively low cost.[4][5]
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent alternative for compounds with poor solubility in CDCl₃.[4][5] It has the added advantage of often resolving the N-H and O-H proton signals, which may exchange or broaden in other solvents.
-
Methanol-d₄ (CD₃OD): Useful for highly polar compounds, but be aware that labile protons (N-H, O-H) will exchange with the deuterium from the solvent and become invisible in the ¹H spectrum.
-
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[4][5] Gentle vortexing or warming can aid dissolution.[4]
-
Filtration: To remove particulate matter that can degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into a clean, 5 mm NMR tube.[4]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).[4]
3.2. NMR Data Acquisition Workflow
The following workflow outlines a comprehensive approach to characterizing a novel Fmoc-amino alcohol derivative.
Caption: Experimental workflow for NMR characterization.
Data Interpretation: Assigning the Spectrum
4.1. ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.
-
Fmoc Group Protons (δ ≈ 7.2–7.9 ppm): The eight aromatic protons of the fluorenyl group typically appear as a series of doublets and triplets in the most downfield region of the spectrum. The two protons adjacent to the bridgehead carbon often appear as a distinct doublet around 7.90 ppm.[4][6]
-
Amide Proton (N-H, δ ≈ 5.0–8.0 ppm): The chemical shift of the N-H proton can vary significantly depending on the solvent and concentration. It often appears as a doublet or broad signal. In DMSO-d₆, its coupling to the α-proton is usually well-resolved.
-
Fmoc Methylene and Methine Protons (CH₂-O & CH, δ ≈ 4.2–4.5 ppm): These three protons typically appear as a complex multiplet.[4][7]
-
α-Proton (α-CH, δ ≈ 3.5–4.5 ppm): The chemical shift is influenced by the adjacent amine and the side chain. It appears as a multiplet due to coupling with the N-H proton and β-protons.
-
Hydroxymethyl Protons (-CH₂OH, δ ≈ 3.4–3.8 ppm): These two protons are diastereotopic and often appear as two separate multiplets or a doublet of doublets due to coupling with the α-proton and the hydroxyl proton.
-
Hydroxyl Proton (-OH, δ ≈ 1.5–5.0 ppm): This signal can be broad and its position is highly variable. It may not be observed in protic solvents like CD₃OD.
-
Side Chain Protons (Variable δ): The chemical shifts of the side chain protons depend entirely on the specific amino alcohol.
4.2. ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, providing a carbon "fingerprint" of the molecule.
| Structural Unit | Typical ¹³C Chemical Shift (ppm) | Notes |
| Fmoc Carbonyl (C=O) | 155 – 157 | Characteristic signal for the carbamate carbon.[4] |
| Fmoc Aromatic Carbons | 120 – 144 | Multiple signals in the aromatic region. The quaternary carbons attached to the CH group are typically around 144 ppm and 141 ppm.[4][7] |
| Fmoc Methylene Carbon (CH₂-O) | 66 – 68 | The carbon of the linker attached to the oxygen.[7] |
| α-Carbon (α-CH) | 50 – 60 | Highly dependent on the amino acid side chain. |
| Hydroxymethyl Carbon (-CH₂OH) | 60 – 65 | The terminal alcohol carbon. |
| Fmoc Methine Carbon (CH) | 46 – 48 | The bridgehead carbon of the fluorenyl group.[4] |
| Side Chain Carbons | 15 – 70 | Dependent on the specific amino acid residue. |
Table 1: Typical ¹³C NMR Chemical Shift Ranges for Fmoc-Amino Alcohol Derivatives. Data compiled from multiple sources.[4][7][8][9]
4.3. 2D NMR for Unambiguous Assignment
For complex structures or where signals overlap in 1D spectra, 2D NMR experiments are indispensable for confirming assignments.[10][11]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[12] A cross-peak between two signals in the COSY spectrum confirms they are J-coupled. This is invaluable for tracing the connectivity from the α-proton to the β-protons and down the side chain, and also for linking the α-proton to the hydroxymethyl protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to.[10][12] Each cross-peak represents a one-bond C-H connection. This is the most reliable way to assign carbon signals by linking them to their already-assigned proton counterparts. For example, the proton signal assigned to the α-CH will show a correlation to the α-carbon in the HSQC spectrum.[13]
Caption: Using 2D NMR to establish structural connectivity.
Trustworthiness: Self-Validation and Purity Assessment
The combination of these NMR techniques forms a self-validating system:
-
¹H Integration: The relative integrals of the signals should match the number of protons in each part of the molecule (e.g., the 8 aromatic Fmoc protons vs. the 2 hydroxymethyl protons).
-
¹³C Count: The number of signals in the ¹³C spectrum should correspond to the number of unique carbon atoms in the structure.
-
2D Correlation: The connectivities observed in COSY and HSQC spectra must be consistent with the proposed chemical structure.
Discrepancies in any of these areas may indicate the presence of impurities, such as residual solvents, starting materials, or side-products from the synthesis.[14] For instance, the presence of signals corresponding to the parent Fmoc-amino acid would be indicated by a carboxyl peak (δC ≈ 170-175 ppm) in the ¹³C spectrum.
Conclusion
NMR spectroscopy, when applied systematically, provides an authoritative and detailed characterization of Fmoc-protected amino alcohol derivatives. By following the protocols and interpretation strategies outlined in this guide—combining 1D ¹H and ¹³C experiments with 2D COSY and HSQC correlation spectra—researchers can confidently verify the structure, confirm the identity, and assess the purity of their synthetic intermediates. This rigorous analytical approach is an indispensable component of quality control in modern peptide synthesis and drug discovery.
References
-
Leiro, V., Freire, F., Quiñoá, E., & Riguera, R. (2005). Absolute configuration of amino alcohols by 1H-NMR. Organic & Biomolecular Chemistry, 3(21), 3919–3925. [Link]
-
Vasanthakumar, G. R., Patil, B. S., & Suresh Babu, V. V. (2002). Synthesis of Fmoc-Protected β-Amino Alcohols and Peptidyl Alcohols from Fmoc-Amino Acid/Peptide Acid Azides. ResearchGate. [Link]
-
Freire, F., Seco, J. M., Quiñoá, E., & Riguera, R. (2006). Assigning the Configuration of Amino Alcohols by NMR: A Single Derivatization Method. Organic Letters, 8(16), 3573–3576. [Link]
-
Leiro, V., Freire, F., Quiñoá, E., & Riguera, R. (2005). Absolute configuration of amino alcohols by H-1-NMR. ResearchGate. [Link]
-
García, P., Lages, A., Sanmartin, C., Domínguez, R., & García-Deibe, A. M. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(7), 1875. [Link]
-
Gutiérrez, K. M. G., Tovar, C. A. V., & Del Valle, P. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 108. [Link]
-
BioChromato. (2018). NMR solvent selection - that also allows sample recovery. BioChromato, Inc.. [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]
-
Gore, M. (2008). The power of NMR: in two and three dimensions. RSC Education. [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]
-
Simpson, A. J., & Brown, S. A. (2020). Selective Amino Acid-Only in Vivo NMR: A Powerful Tool to Follow Stress Processes. ACS Omega, 5(2), 1019–1027. [Link]
-
Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. [Link]
-
University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. UCLA Chemistry. [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(22), 5469. [Link]
-
Moreira, R., Diamandas, M., & Taylor, S. D. (2019). Synthesis of Fmoc-Protected Amino Alcohols via the Sharpless Asymmetric Aminohydroxylation Reaction Using FmocNHCl as the Nitrogen Source. The Journal of Organic Chemistry, 84(22), 14763–14773. [Link]
-
Höck, S., Marti, R., Riedl, R., & Schär, M. (2009). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 63(5), 294–297. [Link]
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Large-Scale Synthesis of (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate (Fmoc-L-alaninol)
An Application Note for Drug Development Professionals and Organic Chemists
Abstract
(9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate, commonly known as Fmoc-L-alaninol, is a pivotal chiral building block in modern pharmaceutical chemistry.[1] As an amino acid derivative, its primary application lies in solid-phase peptide synthesis (SPPS), where it serves as a crucial component in the creation of complex peptides and peptidomimetics with therapeutic potential.[1][2] The fluorenylmethoxycarbonyl (Fmoc) protecting group provides stability and allows for controlled, sequential peptide bond formation under mild, base-labile deprotection conditions.[3][4] This application note provides a comprehensive, field-proven protocol for the large-scale synthesis of Fmoc-L-alaninol, emphasizing experimental causality, safety, and process optimization for researchers in drug development and process chemistry.
Introduction and Scientific Rationale
The strategic importance of Fmoc-L-alaninol stems from its dual functionality: a primary alcohol and a protected amine on a chiral scaffold. This structure is invaluable for introducing specific functionalities into peptides, modifying their pharmacokinetic properties, or creating novel drug candidates.[1] The synthesis detailed herein is based on the well-established Schotten-Baumann reaction conditions, a robust method for the N-acylation of amines.[4]
The core of this synthesis is the reaction between L-alaninol, an inexpensive starting material derived from the natural amino acid L-alanine, and 9-fluorenylmethyl chloroformate (Fmoc-Cl).[5] The causality behind the chosen reaction conditions—a biphasic solvent system, controlled temperature, and specific pH—is critical for maximizing yield, ensuring high purity, and preventing common side reactions on a large scale.
Reaction Principle
The synthesis proceeds via a nucleophilic acyl substitution. The amino group of L-alaninol acts as a nucleophile, attacking the electrophilic carbonyl carbon of Fmoc-Cl. The subsequent loss of the chloride leaving group forms the stable carbamate linkage. An inorganic base is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Diagram 1: Core Reaction Principle. A simplified representation of the nucleophilic substitution reaction for the synthesis of Fmoc-L-alaninol.
Safety and Hazard Management
A thorough understanding and mitigation of chemical hazards are paramount for a successful and safe large-scale synthesis. All operations must be conducted in a well-ventilated fume hood by personnel equipped with appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Flame-retardant lab coat
-
Closed-toe shoes
Reagent-Specific Hazards:
-
L-Alaninol: Causes severe skin burns and eye damage.[6][8][9][10][11] It is corrosive and requires careful handling to avoid contact.
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl): Corrosive solid that causes severe skin burns and eye damage.[7][12][13] It is moisture-sensitive and reacts with water, potentially releasing HCl gas.[14] Store in a desiccator and handle under an inert atmosphere if possible.
-
Dioxane/Ethyl Acetate: Flammable liquids and potential irritants. Keep away from ignition sources.
In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek prompt medical attention.[8][11]
Materials and Process Parameters
Reagent and Solvent Specifications
| Reagent | Formula | Molar Mass ( g/mol ) | Molar Equiv. | Purity |
| L-Alaninol | C₃H₉NO | 75.11 | 1.0 | ≥98% |
| Fmoc-Cl | C₁₅H₁₁ClO₂ | 258.70 | 1.0 | ≥97% |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 2.5 | ≥99% |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | Anhydrous |
| Deionized Water | H₂O | 18.02 | - | High Purity |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ACS Grade |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | Anhydrous |
Equipment
-
10 L jacketed glass reaction vessel with overhead mechanical stirrer, temperature probe, and dropping funnel.
-
Circulating chiller/heater for temperature control.
-
Large separatory funnel (10 L).
-
Rotary evaporator with a large-capacity flask (5 L).
-
Büchner funnel and vacuum flask for filtration.
-
pH meter.
Detailed Synthesis Protocol
This protocol is designed for a ~1 mole scale synthesis. Adjust quantities proportionally for different scales.
Step 1: Preparation of Reactant Solutions
-
Aqueous Phase: In the 10 L reaction vessel, dissolve L-alaninol (75.1 g, 1.0 mol) and sodium carbonate (265 g, 2.5 mol) in 2.5 L of deionized water.
-
Organic Phase: In a separate flask, dissolve Fmoc-Cl (258.7 g, 1.0 mol) in 2.0 L of 1,4-dioxane. Gentle warming may be required for complete dissolution. Ensure the solution is clear before proceeding.
-
Causality Note: The biphasic system (water/dioxane) is essential. L-alaninol and sodium carbonate are soluble in the aqueous phase, while Fmoc-Cl is soluble in the organic phase. The reaction occurs at the interface of the two liquids, and vigorous stirring is crucial to maximize this interface.
-
Step 2: Reaction Execution
-
Cool the aqueous L-alaninol solution in the reaction vessel to 0-5 °C using the circulating chiller.
-
Begin vigorous mechanical stirring to create a fine emulsion.
-
Add the Fmoc-Cl solution from the dropping funnel to the reaction vessel dropwise over 2-3 hours.
-
Causality Note: Slow, controlled addition is critical. The reaction is exothermic, and maintaining a low temperature (0-5 °C) prevents potential side reactions, such as the hydrolysis of Fmoc-Cl, and ensures the formation of a clean product.
-
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.
-
Remove the cooling and let the reaction mixture slowly warm to room temperature. Continue stirring for at least 12-15 hours (overnight) to ensure the reaction goes to completion.
Step 3: Product Isolation and Work-up
-
Pour the reaction mixture into a large container with 5 L of cold water. A white precipitate of the product should form.
-
Transfer the mixture to a 10 L separatory funnel and extract with ethyl acetate (3 x 1.5 L).
-
Causality Note: Extraction with ethyl acetate moves the desired organic-soluble product (Fmoc-L-alaninol) from the aqueous phase to the organic phase, leaving behind inorganic salts and unreacted L-alaninol.
-
-
Combine the organic layers. Wash the combined organic phase with 1 M HCl (2 x 1 L) and then with brine (1 x 1 L).
-
Causality Note: The acid wash removes any remaining unreacted L-alaninol and the base. The brine wash removes residual water from the organic phase.
-
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as a white solid.
Step 4: Purification
-
Recrystallize the crude solid from an ethyl acetate/hexane mixture. Dissolve the crude product in a minimum amount of hot ethyl acetate and slowly add hexane until turbidity persists. Allow to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the white crystalline product by vacuum filtration, wash with cold hexane, and dry under vacuum at 40 °C.
Step 5: Characterization
-
Yield: Typically 85-95%.
-
Appearance: White to off-white crystalline powder.[1]
-
Melting Point: 147-157 °C.[1]
-
Purity (HPLC): ≥99%.[1]
-
Identity (NMR/MS): Confirm structure via ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Process Workflow and Troubleshooting
Diagram 2: Experimental Synthesis Workflow. A step-by-step flowchart for the large-scale synthesis of Fmoc-L-alaninol.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Hydrolysis of Fmoc-Cl due to rapid addition or high temperature. 3. Product loss during extraction/recrystallization. | 1. Extend reaction time; monitor by TLC. 2. Ensure slow addition at 0-5 °C. Use fresh, high-purity Fmoc-Cl. 3. Perform extractions carefully; use minimal hot solvent for recrystallization. |
| Impure Product (by HPLC/TLC) | 1. Presence of unreacted Fmoc-Cl or L-alaninol. 2. Formation of side products (e.g., di-Fmoc protected species). | 1. Ensure acid wash is performed correctly to remove L-alaninol. 2. Re-purify by recrystallization or flash column chromatography if necessary. Maintain strict temperature control during reaction. |
| Oily Product Instead of Solid | 1. Residual solvent (EtOAc, Dioxane). 2. Presence of impurities lowering the melting point. | 1. Dry the product under high vacuum for an extended period. 2. Triturate the oil with cold hexane to induce solidification, then recrystallize. |
Conclusion
This application note provides a reliable and scalable protocol for the synthesis of high-purity this compound. By understanding the causality behind each experimental step—from the biphasic reaction medium to the controlled addition of reagents—researchers can consistently produce this critical building block for advanced peptide synthesis and drug discovery programs. Adherence to the detailed safety protocols is essential for the successful implementation of this procedure at scale.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: L-Alaninol. Retrieved from [Link]
- Rele, S., et al. (2001). Synthesis of Fmoc-Protected Amino Alcohols via the Sharpless Asymmetric Aminohydroxylation Reaction using FmocNHCl as the Nitrogen Source. Semantic Scholar.
- Rele, S., et al. (2001). Synthesis of Fmoc-Protected Amino Alcohols via the Sharpless Asymmetric Aminohydroxylation Reaction Using FmocNHCl as the Nitrogen Source.
- Fine Chemicals. (2022).
- AAPPTec, LLC. (n.d.).
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: L-Alaninol (acc.
- National Institutes of Health (NIH). (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- Rele, S., et al. (2001). Synthesis of Fmoc-Protected Amino Alcohols via the Sharpless Asymmetric Aminohydroxylation Reaction Using FmocNHCl as the Nitrogen Source.
- Ananda, K., & Gundu, H. (2005). Synthesis of Fmoc-Protected β-Amino Alcohols and Peptidyl Alcohols from Fmoc-Amino Acid/Peptide Acid Azides.
- Santa Cruz Biotechnology. (n.d.).
- Central Drug House (P) Ltd. (n.d.).
-
PrepChem.com. (n.d.). Synthesis of Fmoc-L-alanine. Retrieved from [Link]
- The Royal Society of Chemistry. (2013).
- BenchChem. (2025).
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
- Gawande, M. B., & Branco, P. S. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13, 3355.
- Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.
- Lokey Lab Protocols, UC Santa Cruz. (2017). Fmoc.
- BenchChem. (2025).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. peptide.com [peptide.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. biosynth.com [biosynth.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. echemi.com [echemi.com]
- 12. advancedchemtech.com [advancedchemtech.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Fmoc-Protected Amino Alcohols
A Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of Fmoc-protected amino alcohols is a critical step in the development of peptide-based therapeutics and other complex organic molecules. While seemingly straightforward, this reduction of an Fmoc-protected amino acid to its corresponding alcohol can be fraught with challenges, leading to side reactions that compromise yield, purity, and chiral integrity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles to empower you to overcome common hurdles in your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Fmoc-amino alcohols?
The most prevalent method involves the reduction of the carboxylic acid moiety of an N-terminally Fmoc-protected amino acid. This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes.[1][2][3][4] The choice of reducing agent is critical, as it must be potent enough to reduce the carboxylic acid without affecting the base-labile Fmoc protecting group.[5]
Q2: Why can't I use sodium borohydride (NaBH₄) for this reduction?
Sodium borohydride is generally not reactive enough to reduce carboxylic acids.[2] It is a milder reducing agent, typically used for the reduction of aldehydes and ketones. Using NaBH₄ will likely result in the recovery of unreacted starting material.
Q3: What are the primary side reactions I should be aware of during the synthesis of Fmoc-amino alcohols?
The main side reactions of concern are:
-
Racemization: Loss of stereochemical purity at the alpha-carbon.
-
Diketopiperazine (DKP) Formation: An intramolecular cyclization that is especially problematic with dipeptides.[6][7][8]
-
Over-reduction: Reduction of other functional groups in the molecule.
-
Fmoc-group cleavage: Premature removal of the Fmoc protecting group under the reaction conditions.
-
Formation of dipeptide impurities: If the Fmoc group is cleaved, the resulting free amine can react with the activated amino acid.[9][10]
Q4: How can I monitor the progress of the reduction reaction?
Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the reaction. A spot corresponding to the starting Fmoc-amino acid should diminish and be replaced by a new, typically lower Rf spot for the Fmoc-amino alcohol. Co-spotting with the starting material is recommended for accurate comparison. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to track the disappearance of the starting material and the appearance of the product.[11]
II. Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues that may arise during the synthesis of Fmoc-amino alcohols, providing explanations of the underlying causes and actionable solutions.
Problem 1: Low Yield of the Desired Fmoc-Amino Alcohol
| Possible Cause | Explanation | Recommended Solution(s) |
| Incomplete Reaction | The reducing agent may have been quenched by moisture or the reaction time was insufficient. LiAlH₄ reacts violently with water.[2] | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Diketopiperazine (DKP) Formation | This is more likely to occur if you are working with a dipeptide. The deprotected N-terminal amine of the second amino acid can attack the activated carbonyl of the first, leading to a stable six-membered ring and cleavage from the resin if on solid phase.[6][7][8] | If possible, reduce the amino acid to the amino alcohol before coupling it to another amino acid. When synthesizing a dipeptide alcohol, using a sterically hindered resin like 2-chlorotrityl chloride resin can suppress DKP formation.[6] |
| Premature Fmoc-Deprotection | While generally stable to reducing conditions, prolonged reaction times or elevated temperatures can lead to some cleavage of the Fmoc group, especially with stronger bases. The resulting free amine can lead to side products. | Maintain a low reaction temperature (e.g., 0 °C to room temperature). Minimize reaction time once the starting material is consumed. |
| Work-up Issues | The aluminum salts formed during the LiAlH₄ quench can sometimes trap the product, leading to lower isolated yields. | A careful work-up procedure, such as the Fieser work-up (sequential addition of water, then 15% NaOH, then more water), can help to precipitate the aluminum salts in a granular form that is easily filtered. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Explanation | Recommended Solution(s) |
| Starting Material Contamination | Impurities in the initial Fmoc-amino acid, such as dipeptides (e.g., Fmoc-β-Ala-Ala-OH in Fmoc-Ala-OH), will be carried through the synthesis.[12] | Use high-purity Fmoc-amino acids from a reputable supplier. Analyze the starting material by HPLC before use. Purification of the starting material may be necessary.[13] |
| Over-reduction | If the amino acid has other reducible functional groups in its side chain (e.g., esters, amides), they may also be reduced by strong reducing agents like LiAlH₄. | Use a milder reducing agent if possible, or protect sensitive side-chain functional groups with protecting groups that are stable to the reduction conditions. |
| Dipeptide Impurities | If some Fmoc-group cleavage occurs, the resulting free amine can react with any remaining activated carboxylic acid, forming a dipeptide which is then reduced to a dipeptide alcohol.[9][10] | Ensure complete reduction of the starting material. Purify the crude product using flash column chromatography. |
Problem 3: Racemization of the Chiral Center
| Possible Cause | Explanation | Recommended Solution(s) |
| Harsh Reaction Conditions | Elevated temperatures or the presence of strong bases can lead to epimerization at the α-carbon. The mechanism often involves the formation of an enolate or related species. | Perform the reduction at low temperatures (e.g., 0 °C). Use a non-basic workup if possible. Some racemization can be difficult to avoid completely with certain amino acids. |
| Catalytic Racemization | Certain metals can catalyze racemization.[14][15][16] While not the primary reagents here, contamination could be a factor. | Use high-purity reagents and clean glassware. |
| Analytical Verification | It is crucial to confirm the chiral purity of the final product. | Analyze the product using a chiral analytical method, such as chiral HPLC or by forming a diastereomeric derivative and analyzing by NMR.[11] |
III. Experimental Protocols & Methodologies
Protocol 1: General Procedure for the Reduction of an Fmoc-Amino Acid to an Fmoc-Amino Alcohol using LiAlH₄
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the Fmoc-amino acid (1.0 equivalent) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the Fmoc-amino acid in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF (typically 1.5-2.0 equivalents) to the stirred solution of the Fmoc-amino acid.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of H₂O, followed by 15% aqueous NaOH, and then more H₂O.
-
Filtration and Extraction: Stir the resulting suspension for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with THF or ethyl acetate.
-
Work-up: Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[17]
Protocol 2: Chiral Purity Analysis by HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique to assess the enantiomeric purity of the synthesized Fmoc-amino alcohol.[11]
-
Column: Utilize a chiral stationary phase (CSP) column suitable for the separation of amino alcohols.
-
Mobile Phase: A typical mobile phase consists of a mixture of hexane and isopropanol, often with a small amount of a modifier like diethylamine. The exact composition will need to be optimized for each specific Fmoc-amino alcohol.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector. The presence of a small peak corresponding to the undesired enantiomer allows for the calculation of the enantiomeric excess (% ee).
IV. Visualizing Key Processes
Diagram 1: General Synthesis Workflow
Caption: Troubleshooting low yield in Fmoc-amino alcohol synthesis.
V. References
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
Google Patents. (n.d.). US4990666A - Racemization of optically active amino alcohols. Retrieved from
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Carboxylic Acids to Alcohols. Retrieved from [Link]
-
ResearchGate. (2025). Racemization of chiral amino alcohols: Catalyst selection and characterization. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Conversion of Amino Acids into Amino Alcohols. Retrieved from [Link]
-
Google Patents. (n.d.). US9598353B2 - Process for the racemization of α-amino acids. Retrieved from
-
ResearchGate. (2025). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. Retrieved from [Link]
-
Chemguide. (n.d.). reduction of carboxylic acids. Retrieved from [Link]
-
Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from [Link]
-
ACS Publications. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Retrieved from [Link]
-
ResearchGate. (2025). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives*. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
ACS Omega. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2019). Synthesis of Fmoc-Protected Amino Alcohols via the Sharpless Asymmetric Aminohydroxylation Reaction Using FmocNHCl as the Nitrogen Source. Retrieved from [Link]
-
Semantic Scholar. (2008). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives*. Retrieved from [Link]
-
PubMed. (2005). Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). What would happen if the reaction of reduction of carboxylic acids by LiAlH4 is carried out in alcohol?. Retrieved from [Link]
-
Britannica. (n.d.). Carboxylic acid - Reduction, Reactivity, Synthesis. Retrieved from [Link]
-
Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]
Sources
- 1. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Carboxylic acid - Reduction, Reactivity, Synthesis | Britannica [britannica.com]
- 4. Khan Academy [khanacademy.org]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ajpamc.com [ajpamc.com]
- 14. US4990666A - Racemization of optically active amino alcohols - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. US9598353B2 - Process for the racemization of α-amino acids - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Fmoc Protection of 1-Amino-2-propanol
Welcome to the Technical Support Center for the optimization of Fmoc protection of 1-amino-2-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure successful and efficient synthesis of N-Fmoc-1-amino-2-propanol. Our focus is on providing practical, field-proven insights grounded in established chemical principles to help you navigate the nuances of this specific reaction.
Introduction: The Challenge of Chemoselectivity
The protection of the primary amine in 1-amino-2-propanol with the 9-fluorenylmethoxycarbonyl (Fmoc) group is a critical step in various synthetic pathways, particularly in the preparation of chiral building blocks for peptide and medicinal chemistry. The primary challenge lies in achieving chemoselectivity: preferentially acylating the more nucleophilic primary amine over the secondary hydroxyl group. While the amine is inherently more reactive, suboptimal conditions can lead to the formation of the undesired O-Fmoc and di-Fmoc byproducts, complicating purification and reducing the overall yield of the desired N-Fmoc-1-amino-2-propanol.
This guide will provide a robust framework for optimizing your reaction conditions to maximize N-acylation, alongside diagnostic tools to identify and resolve common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Which Fmoc reagent is better for protecting 1-amino-2-propanol: Fmoc-Cl or Fmoc-OSu?
A1: For the protection of 1-amino-2-propanol, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is generally the recommended reagent.[1] While Fmoc-Cl (9-fluorenylmethyl chloroformate) is more reactive and can lead to faster reaction times, its high reactivity also increases the likelihood of side reactions.[2] Fmoc-Cl is highly sensitive to moisture and can hydrolyze to form 9-fluorenemethanol, which can complicate purification.[2] Fmoc-OSu offers a more controlled reaction with a cleaner profile and is less prone to hydrolysis, leading to higher purity of the desired N-Fmoc product.[2]
Q2: What is the most common side product in this reaction and how can I minimize it?
A2: The most common side product is the O-acylated isomer (O-Fmoc-1-amino-2-propanol) , where the Fmoc group attaches to the hydroxyl group instead of the amine. While the primary amine is more nucleophilic, forcing conditions (e.g., strong non-hindered bases, high temperatures) can promote O-acylation. To minimize this, it is crucial to use a mild base and control the reaction temperature. An aqueous basic medium, such as a sodium bicarbonate solution, can effectively promote selective N-acylation.[3][4]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) . A suitable eluent system would be a mixture of ethyl acetate and hexane (e.g., 3:7 v/v).[5] You should see the consumption of the starting material (1-amino-2-propanol, which may need derivatization to be visualized on TLC) and the appearance of the product spot. The product, N-Fmoc-1-amino-2-propanol, is UV active due to the fluorenyl group and will be visible under a UV lamp.
Q4: I see multiple spots on my TLC plate after the reaction. What could they be?
A4: Multiple spots on the TLC could indicate:
-
Starting material: Unreacted 1-amino-2-propanol.
-
Desired product: N-Fmoc-1-amino-2-propanol.
-
O-Fmoc byproduct: The O-acylated isomer.
-
Di-Fmoc byproduct: Both the amine and hydroxyl groups are protected.
-
9-Fluorenemethanol: A hydrolysis byproduct of the Fmoc reagent, especially if using Fmoc-Cl.
Running co-spots with your starting material and, if available, a standard of the desired product can help in identification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of N-Fmoc Product | 1. Incomplete reaction. 2. Hydrolysis of the Fmoc reagent. 3. Suboptimal pH. | 1. Extend the reaction time and continue monitoring by TLC. 2. Ensure anhydrous conditions if using a non-aqueous solvent. If using an aqueous system, ensure the Fmoc reagent is added portion-wise to a well-stirred solution. 3. Maintain a mildly basic pH (around 8-9) to ensure the amine is deprotonated and nucleophilic. |
| Significant Formation of O-Fmoc Byproduct | 1. Use of a strong, non-hindered base. 2. Elevated reaction temperature. 3. Incorrect solvent system. | 1. Switch to a milder base like sodium bicarbonate or sodium carbonate.[6] 2. Maintain the reaction at a lower temperature (0°C to room temperature). 3. An aqueous/organic biphasic system (e.g., dioxane/water, THF/water) often favors N-acylation.[2] |
| Difficulty in Purifying the Product | 1. Presence of closely eluting impurities (e.g., O-Fmoc isomer). 2. Presence of 9-fluorenemethanol. | 1. Utilize column chromatography with a shallow gradient of a suitable solvent system (e.g., ethyl acetate/hexane). 2. 9-fluorenemethanol can often be removed by recrystallization from a suitable solvent like hot ethanol.[5] |
| Product is an oil instead of a solid | 1. Presence of residual solvent. 2. Product may be inherently an oil or a low-melting solid. | 1. Ensure complete removal of solvent under high vacuum. 2. Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If it remains an oil, proceed with characterization. |
Optimized Experimental Protocol
This protocol is designed to maximize the chemoselective N-Fmoc protection of 1-amino-2-propanol.
Materials:
-
1-amino-2-propanol
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium Bicarbonate (NaHCO₃)
-
Dioxane (or Tetrahydrofuran - THF)
-
Deionized Water
-
Ethyl Acetate
-
Hexane
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Amino Alcohol: In a round-bottom flask, dissolve 1-amino-2-propanol (1.0 equivalent) in a 1:1 mixture of dioxane (or THF) and 10% aqueous sodium bicarbonate solution. The volume should be sufficient to ensure complete dissolution and stirring.
-
Cool the Reaction Mixture: Place the flask in an ice bath and stir for 10-15 minutes until the temperature equilibrates to 0-5°C.
-
Add Fmoc-OSu: Slowly add Fmoc-OSu (1.05 equivalents) portion-wise to the stirred solution over 15-20 minutes. Ensure the temperature remains below 10°C during the addition.
-
Reaction: Allow the reaction to stir at 0-5°C for 1 hour, then remove the ice bath and let the reaction proceed at room temperature overnight (12-16 hours).
-
Monitor Progress: Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexane) until the starting amine is consumed.
-
Work-up:
-
Dilute the reaction mixture with deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with 1 M HCl (2 x volume of organic layer), followed by brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure N-Fmoc-1-amino-2-propanol.
-
Data Presentation
Table 1: Comparison of Reaction Conditions and Expected Outcomes
| Parameter | Condition A (Optimized) | Condition B (Less Selective) | Rationale for Optimized Choice |
| Fmoc Reagent | Fmoc-OSu | Fmoc-Cl | Fmoc-OSu is more stable and leads to a cleaner reaction profile with fewer byproducts.[2] |
| Base | Sodium Bicarbonate (NaHCO₃) | Triethylamine (Et₃N) | A mild inorganic base like NaHCO₃ in an aqueous system favors selective N-acylation.[3][4] |
| Solvent | Dioxane/Water (1:1) | Anhydrous Dichloromethane (DCM) | The aqueous biphasic system enhances the nucleophilicity of the amine while minimizing O-acylation. |
| Temperature | 0°C to Room Temperature | Room Temperature to Reflux | Lower temperatures increase the selectivity for the more nucleophilic amine. |
| Expected Yield | > 85% | Variable, often lower due to side reactions | Optimized conditions minimize byproduct formation, leading to higher isolated yields of the desired product. |
| Expected Purity (after work-up) | High (>90%) | Moderate to Low | Cleaner reaction profile simplifies purification and results in higher initial purity. |
Visualization of Key Processes
Reaction Workflow
Caption: Optimized workflow for the N-Fmoc protection of 1-amino-2-propanol.
Troubleshooting Logic
Caption: Troubleshooting decision tree for common issues in Fmoc protection.
Analytical Characterization
Distinguishing N-Fmoc vs. O-Fmoc by NMR:
-
¹H NMR: In the N-Fmoc product, you will observe a characteristic downfield shift of the protons on the carbon adjacent to the nitrogen (the -CH₂-NH- group) compared to the starting material. The proton on the carbon bearing the hydroxyl group (-CH(OH)-) will show a smaller shift. In the O-Fmoc isomer, the opposite would be true: the proton on the carbon bearing the newly formed ester (-CH(O-Fmoc)-) would experience a significant downfield shift.
-
¹³C NMR: Similarly, in the N-Fmoc product, the carbon attached to the nitrogen will show a downfield shift into the carbamate region. For the O-Fmoc product, the carbon attached to the oxygen will be the one showing a significant downfield shift. DEPT experiments can further help in assigning the carbons.[7]
References
- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. (2025). BenchChem.
- Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- Gawande, M. B., & Branco, P. S. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(12), 3355-3359.
- Gawande, M. B., & Branco, P. S. (2011). Electronic Supplementary Information for: An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry.
- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
- A Comparative Guide to the NMR Characterization of Fmoc-Protected Amino Acids. (2025). BenchChem.
- Green Chemistry. (2011).
- Methods for Removing the Fmoc Group. (1995).
- Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. (2020). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC).
- Amino-2-propanol(78-96-6) 1H NMR spectrum. (n.d.). ChemicalBook.
- The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. (2025). BenchChem.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry.
- Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Comparison of the ¹H‐NMR spectra before and after the PROXYL coupling... (n.d.).
- Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids. (2023). RSC Publishing.
- HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral St
- 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. (n.d.). Analyst (RSC Publishing).
- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- Separation of 1-Amino-2-propanol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Identifying Alcohols Using NMR Spectroscopy. (2015). AZoM.
- Bio NMR spectroscopy. (n.d.). Queen's University.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. azom.com [azom.com]
Preventing racemization during the coupling of Fmoc-protected amino alcohols
Technical Support Center: Chiral Integrity in Peptide Synthesis
Topic: Preventing Racemization During the Coupling of Fmoc-Protected Amino Alcohols
Welcome to the technical support center. As Senior Application Scientists, we understand that maintaining chiral purity is paramount in the synthesis of peptides and complex organic molecules. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization during the coupling of Fmoc-protected amino alcohols and related N-protected amino acids.
Troubleshooting Guide: Diagnosing and Solving Racemization
This section addresses specific problems you may encounter in the lab. We focus on diagnosing the source of racemization and implementing effective solutions.
Q1: My final product shows a significant diastereomeric impurity after coupling Fmoc-Phe-OH. How can I confirm racemization is the cause and fix it?
A1: Diagnosis and Confirmation
First, confirm that the impurity is indeed the D-isomer of Phenylalanine. This can be achieved by chiral HPLC analysis or by comparing your product's analytical data to a synthetically prepared standard of the undesired diastereomer.
Root Cause Analysis: Racemization of N-acylated amino acids during peptide coupling primarily proceeds through the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The alpha-proton of this intermediate is highly acidic and can be abstracted by a base, leading to a planar, achiral enolate structure. Reprotonation can then occur from either face, resulting in a mixture of L- and D-isomers.
Visualizing the Mechanism of Racemization
Caption: Mechanism of racemization via oxazolone formation.
Troubleshooting and Solutions:
-
Re-evaluate Your Coupling Reagent: Carbodiimides like DIC (N,N'-diisopropylcarbodiimide), especially when used alone, are known to generate highly reactive intermediates that readily form oxazolones. Uronium/aminium-based reagents such as HBTU, HATU, or COMU are generally safer.
-
Introduce an Additive: The most critical step is to add a racemization suppressant. These additives react with the activated amino acid to form a less reactive, more stable active ester, which is less prone to cyclizing into an oxazolone.
-
Control Your Base: The presence of an exogenous tertiary amine base like DIPEA (diisopropylethylamine) or triethylamine significantly accelerates racemization by promoting the abstraction of the alpha-proton from the oxazolone intermediate. If a base is required, a weaker, sterically hindered base like 2,4,6-collidine is a much safer choice. For many modern coupling reagents, the release of the additive's anion (like Oxyma or HOAt) is sufficient to drive the reaction without an external base.
Protocol: Low-Racemization Coupling with COMU and OxymaPure®
This protocol minimizes base exposure and utilizes a superior activating agent/additive pair to preserve stereochemistry.
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere (N2 or Ar), dissolve the C-terminal-free peptide fragment (1.0 eq) and Fmoc-Phe-OH (1.1 eq) in anhydrous DMF.
-
Additive Pre-dissolution: In a separate vial, dissolve OxymaPure® (1.2 eq) in DMF.
-
Activation: Add the OxymaPure® solution to the reaction vessel. Add the solid coupling reagent COMU (1.1 eq). The solution will typically turn yellow, indicating the formation of the active ester.
-
Base Addition (If Necessary): If the C-terminal fragment is an amine salt (e.g., a TFA salt), add 2,4,6-collidine (2.0 eq) slowly. Avoid DIPEA.
-
Reaction: Stir the reaction at room temperature (20-25°C). Monitor progress by LC-MS every 30-60 minutes. The reaction is often complete within 1-2 hours.
-
Work-up: Once the reaction is complete, precipitate the product by adding the reaction mixture to cold diethyl ether. Centrifuge or filter to collect the solid, wash with ether, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q2: What is the role of additives like HOBt, HOAt, and OxymaPure®?
A2: These additives are the single most important factor in preventing racemization. When a coupling reagent like DIC or HBTU activates an amino acid, it forms a highly reactive intermediate. Additives act as "traps" for this intermediate, converting it into a more stable, yet still sufficiently reactive, active ester. This ester is much less prone to forming the oxazolone intermediate.
| Additive | Structure | Key Features & Racemization Suppression |
| HOBt | 1-Hydroxybenzotriazole | The classic standard. Effective but can have safety concerns (explosive potential when dehydrated). |
| HOAt | 1-Hydroxy-7-azabenzotriazole | More effective than HOBt, particularly for hindered couplings and for preventing racemization of sensitive residues like Histidine. |
| OxymaPure® | Ethyl (hydroxyimino)cyanoacetate | A non-explosive, highly effective alternative to HOBt and HOAt. It exhibits excellent reaction rates and very low racemization levels, making it a modern standard. |
Q3: Are certain amino acids more prone to racemization?
A3: Yes, absolutely. The susceptibility to racemization depends on the side chain's electronic and steric properties.
-
High Risk: Phenylalanine (Phe), Histidine (His), and Cysteine (Cys) are notoriously prone to racemization. The aromatic rings in Phe and His can stabilize the negative charge of the enolate intermediate. For Cys, the sulfur atom can also participate in side reactions.
-
Moderate Risk: Most other standard amino acids.
-
Low Risk: Glycine is achiral and cannot racemize. Proline, as a secondary amine, is structurally constrained and cannot form an oxazolone, making it highly resistant to racemization.
Q4: How do temperature and solvent choice affect chiral purity?
A4: Both are critical parameters.
-
Temperature: Lowering the reaction temperature (e.g., to 0°C) slows down all reaction rates, including the rate of oxazolone formation and enolization. If you are experiencing racemization, running the coupling at 0°C is a standard first step.
-
Solvent: The polarity and nature of the solvent can influence the stability of the intermediates. Dichloromethane (DCM) and Dimethylformamide (DMF) are the most common solvents. While DMF has excellent solvating properties, some studies suggest that less polar solvents like DCM can sometimes reduce racemization levels by disfavoring the formation of the charged enolate intermediate.
Workflow: Decision-Making for a Chirally-Sensitive Coupling
The following diagram outlines a logical workflow for setting up a coupling reaction where maintaining stereochemical integrity is critical.
Caption: Decision workflow for minimizing racemization.
References
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. [Link]
-
Solid Phase Peptide Synthesis. (n.d.). CEM Corporation. [Link]
Technical Support Center: Synthesis of Fmoc-(1-hydroxypropan-2-yl)carbamate
Welcome to the technical support center for the synthesis of Fmoc-(1-hydroxypropan-2-yl)carbamate, a critical building block for specialized applications in peptide synthesis and drug development. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this compound. We will delve into the causality behind experimental choices, providing a framework for robust and reproducible synthesis.
Diagram: General Workflow for Fmoc-(1-hydroxypropan-2-yl)carbamate Synthesis
Caption: General workflow for the synthesis of Fmoc-(1-hydroxypropan-2-yl)carbamate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing probable causes and actionable solutions.
Issue 1: Low or No Product Yield
| Probable Cause | Explanation | Recommended Solution |
| Degraded Fmoc Reagent | Fmoc-Cl is an acid chloride and is highly sensitive to moisture and heat, leading to hydrolysis and loss of reactivity.[1] | Store Fmoc-Cl under anhydrous conditions (desiccator) and in a cool, dark place. For critical applications, consider using a freshly opened bottle or using the more stable Fmoc-OSu reagent.[1][2] |
| Inadequate Basicity | The reaction of Fmoc-Cl with the amine liberates HCl, which must be neutralized by a base to drive the reaction forward.[1] Insufficient base can lead to protonation of the starting amine, rendering it non-nucleophilic. | Ensure at least two equivalents of a suitable base (e.g., NaHCO₃, pyridine, N-methylmorpholine) are used.[1][3] For Schotten-Baumann conditions (e.g., NaHCO₃/dioxane/H₂O), vigorous stirring is essential to maintain the pH.[1] |
| Low Reaction Temperature | While initial addition at 0°C is recommended to control exothermicity, maintaining the reaction at a very low temperature for an extended period can significantly slow down the reaction rate. | After the initial addition of the Fmoc reagent at 0°C, allow the reaction to warm to room temperature and stir for 4-24 hours.[3] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Poor Solubility of Reagents | If the 2-amino-1-propanol or the Fmoc reagent is not fully dissolved, the reaction will be heterogeneous and slow, leading to incomplete conversion. | Choose a solvent system that effectively dissolves all reactants. Common systems include dioxane/water, THF/water, or anhydrous conditions with DMF or CH₂Cl₂.[1][4] |
Issue 2: Presence of Multiple Impurities in the Crude Product
| Probable Cause | Explanation | Recommended Solution |
| Formation of Di-Fmoc Product | Although less likely due to steric hindrance, over-acylation on the primary hydroxyl group can occur, especially with a large excess of Fmoc-Cl and a strong base. | Use a controlled stoichiometry of the Fmoc reagent (e.g., 1.05-1.2 equivalents). Add the Fmoc reagent slowly or portion-wise to the reaction mixture to avoid high local concentrations. |
| Dipeptide-like Impurity | Reaction of the carboxylate (if formed under certain conditions) with the Fmoc-reagent can create a mixed anhydride, which then reacts with another molecule of 2-amino-1-propanol. This is more common with amino acids but can be a theoretical side reaction.[5] | Running the reaction in a basic aqueous medium (like NaHCO₃/water) helps to rapidly hydrolyze any formed anhydride, preventing this side reaction.[5] |
| Unreacted Starting Material | Incomplete reaction due to reasons mentioned in "Low Yield" section. | Refer to the solutions for "Low or No Product Yield." Consider extending the reaction time or slightly increasing the temperature (e.g., to 40°C) while monitoring for side product formation. |
| Byproducts from Fmoc Reagent | Impurities in the Fmoc reagent, such as Fmoc-β-Ala-OH, can be incorporated into the final product.[6] | Use high-purity Fmoc reagents from a reputable supplier. If impurities are suspected, purify the Fmoc reagent before use. |
Issue 3: Difficulty in Product Purification
| Probable Cause | Explanation | Recommended Solution |
| Product is an Oil or Gummy Solid | The presence of impurities or residual solvent can prevent the product from crystallizing properly. | Purification Strategy 1 (Recrystallization): After aqueous workup and extraction, concentrate the organic layer to a smaller volume and attempt recrystallization from a suitable solvent system like ethanol/water or toluene.[7][8] Purification Strategy 2 (Chromatography): If recrystallization fails, purify the crude product using silica gel flash chromatography with a gradient of ethyl acetate in hexane.[9] |
| Emulsion during Aqueous Workup | The amphiphilic nature of the product and byproducts can lead to the formation of stable emulsions during extraction. | Add a saturated solution of NaCl (brine) to the aqueous layer to increase its ionic strength and break the emulsion. If the emulsion persists, filter the mixture through a pad of celite. |
| Co-eluting Impurities | Polar byproducts may have similar retention factors to the desired product on silica gel, making separation difficult. | If standard chromatography is insufficient, consider using preparative HPLC for final purification, especially for high-purity requirements.[3] |
Diagram: Troubleshooting Decision Tree
Caption: Troubleshooting workflow for Fmoc-(1-hydroxypropan-2-yl)carbamate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Fmoc protection? A1: The Fmoc protection of an amine is a nucleophilic acyl substitution reaction. The nucleophilic amine group of 2-amino-1-propanol attacks the electrophilic carbonyl carbon of the 9-fluorenylmethyl chloroformate (Fmoc-Cl).[1] The chloride ion is displaced as a leaving group, and the liberated HCl is neutralized by a base, resulting in the formation of a stable carbamate linkage.[1][3]
Q2: Which Fmoc reagent is better: Fmoc-Cl or Fmoc-OSu? A2: Both reagents are effective for introducing the Fmoc group.
-
Fmoc-Cl (9-fluorenylmethyl chloroformate) is highly reactive but is also sensitive to moisture and can degrade upon storage.[1] Its reaction produces HCl, requiring a base for neutralization.[1]
-
Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) is more stable than Fmoc-Cl, making it easier to handle and store.[2] The byproduct of the reaction is N-hydroxysuccinimide (NHS), which is water-soluble and generally easier to remove during workup. For these reasons, Fmoc-OSu is often preferred, despite potentially being more expensive.[10]
Q3: Can I protect the hydroxyl group of 2-amino-1-propanol first? A3: While possible, it is generally not necessary and adds extra steps to the synthesis. The amine group is significantly more nucleophilic than the primary hydroxyl group, allowing for selective N-protection under standard basic conditions. Protecting the hydroxyl group would require an orthogonal protecting group strategy, complicating the overall synthetic route.
Q4: What are the standard conditions for Fmoc protection in this synthesis? A4: A widely used and effective method is based on the Schotten-Baumann conditions. A typical protocol is as follows:
-
Dissolve 2-amino-1-propanol (1 equivalent) and sodium bicarbonate (2-3 equivalents) in a mixture of dioxane and water (e.g., 1:1 v/v).[1]
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of Fmoc-Cl or Fmoc-OSu (1.05-1.2 equivalents) in dioxane dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Perform an aqueous workup by adding water, acidifying to pH ~2-3 with dilute HCl, and extracting the product with an organic solvent like ethyl acetate.[1]
Q5: How do I monitor the reaction progress effectively? A5: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase such as 50% ethyl acetate in hexane. The starting material (2-amino-1-propanol) will likely stay at the baseline or be difficult to visualize without specific stains. The Fmoc-protected product will have a much higher Rf value and is UV active due to the fluorenyl group, making it easy to spot under a UV lamp. Staining with ninhydrin can be used to visualize the free amine of the starting material, which will disappear as the reaction proceeds.
Q6: Is the Fmoc group stable under acidic conditions? A6: Yes, the Fmoc group is highly stable towards acids.[1][11] This property is fundamental to its use in solid-phase peptide synthesis, where it remains intact during the acid-labile cleavage of side-chain protecting groups (like Boc or Trt).[11] This stability allows for an acidic workup to remove basic impurities and protonate any excess starting amine, facilitating its removal into the aqueous phase.
References
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Available at: [Link]
-
Patsnap. Synthesis method of Fmoc-O-tert-butyl-L-threoninol. Available at: [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available at: [Link]
-
AAPPTec. Fmoc-Thr(But)-OH – Threonine derivative utilized in peptide synthesis. Available at: [Link]
- Google Patents. CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol.
-
ResearchGate. Synthesis of Fmoc-(R)-allo-Thr(tBu)-OH (7). Available at: [Link]
-
YouTube. Adding Fmoc Group With Fmoc-Cl Mechanism | Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. Available at: [Link]
- Google Patents. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
-
PubMed. Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. Available at: [Link]
-
The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Available at: [Link]
-
ResearchGate. Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Available at: [Link]
-
Reddit. Questions about Fmoc protection using Fmoc-Osu. Available at: [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. ajpamc.com [ajpamc.com]
- 8. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Technical Support Center: Overcoming Solubility & Coupling Challenges in SPPS
Prepared by the Senior Application Science Team
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies, frequently asked questions, and validated protocols for overcoming challenges encountered during Solid-Phase Peptide Synthesis (SPPS).
Topic Focus: Overcoming Solubility Issues with Fmoc-Protected Hydroxyproline
A common query involves solubility problems with a building block described as "Fmoc-(1-hydroxypropan-2-yl)carbamate." Based on its chemical structure and common usage in SPPS, this query most likely refers to Fmoc-Hyp(tBu)-OH , or (2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxy)pyrrolidine-2-carboxylic acid [1]. This derivative is the standard reagent for incorporating a protected hydroxyproline residue into a peptide sequence. Hydroxyproline is critical for defining the structure of collagen and other peptides, but its protected form can present significant solubility and coupling challenges due to its bulky, hydrophobic protecting groups.
This guide is structured to address these specific issues, providing both foundational knowledge and advanced, field-proven solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding Fmoc-Hyp(tBu)-OH.
Q1: What is Fmoc-Hyp(tBu)-OH and why is the tert-butyl (tBu) group necessary?
Fmoc-Hyp(tBu)-OH is a derivative of the amino acid L-hydroxyproline used in Fmoc-based SPPS. The molecule has two key modifications:
-
Fmoc Group: The fluorenylmethoxycarbonyl (Fmoc) group protects the α-amine, preventing it from reacting during the coupling step. It is removed by a mild base (typically piperidine) before the next amino acid is added.
-
tBu Group: The tert-butyl (tBu) group is an acid-labile protecting group attached to the hydroxyl (-OH) function of the hydroxyproline side chain. This is crucial to prevent the hydroxyl group from participating in unwanted side reactions during synthesis, such as O-acylation. It remains stable throughout the synthesis and is removed during the final cleavage from the resin with strong acid (e.g., trifluoroacetic acid, TFA).[2]
Q2: Why is Fmoc-Hyp(tBu)-OH notoriously difficult to dissolve?
The poor solubility stems from its chemical structure. The large, planar, and highly hydrophobic Fmoc group, combined with the bulky, nonpolar tert-butyl group, results in a molecule that dissolves poorly in many standard SPPS solvents. This is a common issue with protected amino acids, where the very groups that enable controlled synthesis also hinder solubility.[2]
Q3: What are the immediate signs of a solubility or coupling problem in my synthesis?
Identifying a problem early is key to a successful synthesis. Watch for these indicators:
-
Visual Observation: You can see undissolved white particles in the amino acid solution after mixing with the coupling reagents. The solution should be completely clear before being added to the resin.
-
Incomplete Coupling (Positive Kaiser Test): After the coupling step, a positive ninhydrin (Kaiser) test on a resin sample will show a blue or purple color, indicating unreacted free primary amines on the peptide-resin.[3]
-
Poor Resin Swelling: The resin bed may appear shrunken or clumped, a sign of peptide aggregation where the growing chains collapse onto themselves, preventing reagents from accessing the reaction sites.[3][4]
-
Analytical Failure: Mass spectrometry analysis of the final crude peptide reveals a significant peak corresponding to a deletion sequence (missing the hydroxyproline residue).
Part 2: Troubleshooting Guide: A Step-by-Step Workflow
When encountering issues, it's critical to determine if the problem is simple reagent insolubility or a more complex on-resin phenomenon like peptide aggregation. The following workflow provides a logical path to diagnose and solve the issue.
Caption: Troubleshooting workflow for Fmoc-Hyp(tBu)-OH issues.
Solvent & Additive Recommendations
Efficient solvation is the first line of defense. Standard SPPS solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) can be insufficient for difficult derivatives.[5]
| Solvent/Mixture | Properties & Recommendations | Primary Use |
| NMP | N-Methyl-2-pyrrolidone. A more polar and powerful solvent than DMF. Often the first choice for improving solubility.[5] | Primary Solvent |
| DMF/DCM (1:1) | Combining these solvents can sometimes improve solubility and resin swelling compared to either alone. | Solvent Mixture |
| DMSO | Dimethyl sulfoxide. A very strong polar aprotic solvent. Adding 5-25% to DMF or NMP can significantly disrupt aggregation and improve solubility.[4] | Additive |
| 2-MeTHF | 2-Methyltetrahydrofuran. A "greener" solvent alternative that has shown promise but may require significant protocol optimization.[6][7] | Alternative Solvent |
Part 3: Validated Experimental Protocols
Protocol 1: High-Efficiency Coupling of Fmoc-Hyp(tBu)-OH using HATU
This protocol is for a manual coupling step employing a high-efficiency aminium-based coupling reagent.
-
Resin Preparation: After the previous Fmoc deprotection step, wash the peptide-resin thoroughly with DMF (3 x 1 min).
-
Reagent Solution Preparation: In a separate vessel, dissolve Fmoc-Hyp(tBu)-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in NMP. Use the minimum volume required for full dissolution. Gentle warming (to ~30°C) or brief sonication can be applied if necessary.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the reagent solution. The solution may change color (e.g., to yellow). Mix for 1-2 minutes.
-
Coupling: Immediately add the activated solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature. For very difficult sequences, the reaction time can be extended or microwave heating can be applied according to instrument guidelines.
-
Monitoring & Washing: After the reaction, take a small sample of resin beads and perform the Kaiser test to confirm the absence of free amines. Once the reaction is complete, wash the resin thoroughly with NMP or DMF (5 x 1 min) to remove all excess reagents.
Protocol 2: On-Resin Chaotropic Salt Wash for Aggregation Disruption
This protocol should be performed immediately before a difficult coupling step.
-
Resin Preparation: After Fmoc deprotection, wash the peptide-resin with DMF (3 x 1 min).
-
Chaotropic Salt Solution: Prepare a solution of 0.4 M LiCl in DMF.[3]
-
Treatment: Add the LiCl/DMF solution to the resin and agitate for 2-5 minutes.
-
Washing: Crucially , wash the resin very thoroughly with DMF (at least 5 x 1 min) to completely remove the chaotropic salt. Residual LiCl can interfere with the subsequent coupling reaction.
-
Coupling: Proceed immediately with your standard or high-efficiency coupling protocol (e.g., Protocol 1).
Part 4: Advanced Strategies for "Difficult" Sequences
For peptides known to be hydrophobic or aggregation-prone, a proactive approach is superior to reactive troubleshooting.
Caption: Proactive strategies for difficult peptide sequences.
-
Microwave-Assisted SPPS: The use of microwave energy to heat the reaction vessel is a powerful tool. Elevated temperatures increase molecular motion, which can significantly enhance reagent solubility and accelerate coupling kinetics, often overcoming difficult couplings in minutes that might take hours at room temperature.
-
Resin Selection: Standard polystyrene resins are hydrophobic and can exacerbate aggregation. Using resins grafted with polyethylene glycol (PEG), such as TentaGel or NovaPEG, creates a more solvated and "liquid-like" environment for the growing peptide chain, improving reagent accessibility.
-
Backbone Protection & "Kink" Inducers: For long or exceptionally difficult sequences, consider incorporating backbone-disrupting elements. Pseudoproline dipeptides, for instance, introduce a "kink" into the peptide backbone that physically prevents the inter-chain hydrogen bonding that leads to β-sheet formation and aggregation.[4][8]
References
-
Biotage. (2023, February 6). Green solvents for solid phase peptide synthesis. [Link]
-
Ipsen. (2021, January 29). Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online. [Link]
-
AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]
-
Gyros Protein Technologies. (2023, December 12). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. [Link]
-
CordenPharma. (2024, June 28). Advancements to Sustainability in Peptide Synthesis: The Way to Greener Chemistry. [Link]
-
AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
ACS Publications. (2022, May 2). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. [Link]
-
NIH National Library of Medicine. (2022, October 3). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. [Link]
-
NIH National Library of Medicine. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]
-
NIH National Library of Medicine. Advances in Fmoc solid-phase peptide synthesis. [Link]
Sources
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. biotage.com [biotage.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Kaiser Test for Monitoring Fmoc Deprotection from Amino Alcohols
Welcome to the Technical Support Center for the Kaiser test, specifically tailored for monitoring the crucial Fm-deprotection step of amino alcohols in solid-phase synthesis. This guide is designed for researchers, scientists, and drug development professionals who rely on accurate monitoring to ensure the integrity of their synthetic pathways. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your workflow.
Introduction: The Critical Role of the Kaiser Test for Amino Alcohols
The Kaiser test, or ninhydrin test, is a cornerstone of solid-phase peptide synthesis (SPPS) for detecting free primary amines.[1][2] Its vibrant blue-purple color, known as Ruhemann's purple, provides a clear qualitative indication of a successful deprotection step, revealing the presence of a newly liberated N-terminal amine.[3][4] While widely used for standard amino acids, its application to amino alcohols requires careful consideration of specific nuances to avoid misleading results.
This guide provides a comprehensive resource for troubleshooting common issues, understanding the underlying chemistry, and implementing robust protocols for reliable results when working with amino alcohols.
Core Principles & Mechanism
The Kaiser test is a colorimetric assay where ninhydrin reacts with a primary amine. This reaction involves the oxidative deamination of the amino group by ninhydrin, leading to the formation of an intermediate that then condenses with another molecule of ninhydrin to produce the characteristic deep blue color.[4][5] A successful Fmoc deprotection exposes the primary amine of the amino alcohol, which will then yield a positive (blue) Kaiser test result. Conversely, a complete coupling reaction, where the amine is capped, will result in a negative (yellow/colorless) test.[6]
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that researchers may encounter when using the Kaiser test with amino alcohols, providing explanations and actionable solutions.
Issue 1: False Positive Result (Blue Color After Coupling)
A blue or purple color after a coupling step incorrectly suggests that the reaction is incomplete.
Potential Causes & Scientific Rationale:
-
Fmoc-Group Lability: The Fmoc protecting group can be prematurely cleaved under the heating conditions of the Kaiser test, especially in the presence of pyridine, a common component of the test's reagents.[7] This exposes the primary amine, leading to a false positive.
-
Inadequate Washing: Residual unreacted amino alcohol or coupling reagents from the previous step can react with ninhydrin.[8]
-
Reagent Contamination: Old or improperly stored Kaiser test reagents can lead to ambiguous or incorrect results. The potassium cyanide (KCN) solution, in particular, can degrade over time.
-
Resin Degradation: Certain types of resins may be susceptible to degradation under the reaction conditions, potentially exposing amine-like functional groups.
Solutions & Best Practices:
-
Control Heating: Strictly adhere to the recommended heating time and temperature (typically 5 minutes at 100-110°C). Overheating is a primary cause of Fmoc lability.[7]
-
Thorough Washing: Ensure meticulous washing of the resin beads with a suitable solvent like DMF before performing the test to remove all residual reagents.
-
Fresh Reagents: Prepare fresh Kaiser test solutions regularly, especially the KCN in pyridine solution. Store reagents in dark bottles in a fume hood to maintain their stability.[9]
-
Consider Alternative Tests: For critical applications or if false positives persist, consider alternative tests like the 2,4,6-trinitrobenzenesulfonic acid (TNBS) test, which can also detect primary amines.[7]
Issue 2: False Negative Result (Colorless/Yellow After Deprotection)
A colorless or yellow result after the Fmoc deprotection step incorrectly indicates that the deprotection failed.
Potential Causes & Scientific Rationale:
-
Steric Hindrance: The N-terminal amine of a sterically hindered amino alcohol may be inaccessible to the ninhydrin reagent, preventing the color-forming reaction.
-
Incomplete Deprotection: The deprotection reaction itself may be incomplete due to factors like peptide aggregation or insufficient reaction time.[10][11]
-
Improper Reagent Preparation or Storage: Degraded or improperly prepared Kaiser test reagents can fail to produce the expected color change.[12]
Solutions & Best Practices:
-
Optimize Deprotection: If a false negative is suspected, consider extending the deprotection time or using a stronger deprotection cocktail, such as one containing DBU, for difficult sequences.[11][13]
-
Verify Reagent Quality: Always use freshly prepared and properly stored reagents. If in doubt, test the reagents with a known primary amine to confirm their efficacy.
-
Alternative Monitoring: For sterically hindered residues, it may be necessary to cleave a small sample of the resin and analyze it by mass spectrometry to confirm deprotection.
Issue 3: Weak or Ambiguous Color Development
The color change is faint, making it difficult to interpret the result.
Potential Causes & Scientific Rationale:
-
Low Resin Loading: If the concentration of the amino alcohol on the resin is very low, the amount of free amine available to react may be insufficient to produce a strong color.
-
Secondary Amines: While the focus is on primary amino alcohols, if a secondary amine is present, the Kaiser test will yield a less intense reddish-brown color, which can be misinterpreted.[7][14]
-
Incomplete Reaction: Insufficient heating time or temperature can lead to incomplete color development.
Solutions & Best Practices:
-
Visual Inspection: Observe the color of both the resin beads and the solution. Blue beads are a strong indicator of a positive result, even if the solution color is faint.
-
Use a Control: Always run a positive (a sample known to have a free primary amine) and a negative (a sample with a protected amine) control alongside your test sample for clear comparison.[14]
-
Alternative Tests for Secondary Amines: If you are working with secondary amino alcohols, the Kaiser test is unreliable.[15] Use alternative tests like the isatin test or the chloranil test for a clear blue result with secondary amines.[7]
Experimental Protocols
Standard Kaiser Test Protocol for Primary Amino Alcohols
This protocol is a self-validating system for the detection of primary amines on a solid support.
Reagent Preparation:
-
Reagent A: Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[16]
-
Reagent B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[16]
-
Reagent C: Dissolve 40 g of phenol in 20 mL of n-butanol.[16]
Procedure:
-
Transfer a small sample of resin beads (10-15 beads) to a small test tube.
-
Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.
-
Add 2-3 drops of Reagent A to the test tube.[16]
-
Add 2-3 drops of Reagent B to the test tube.[16]
-
Add 2-3 drops of Reagent C to the test tube.[16]
-
Heat the test tube at 110°C for 5 minutes.[16]
-
Observe the color of the resin beads and the solution.
Chloranil Test Protocol for Secondary Amino Alcohols
This test is recommended when working with N-substituted amino alcohols where the Kaiser test is not reliable.
Reagents:
-
Acetaldehyde
-
p-chloranil solution (1g of p-chloranil in 49 mL of DMF)
Procedure:
-
Wash a small sample of resin beads with DMF.
-
Add 2-3 drops of acetaldehyde and 2-3 drops of the p-chloranil solution to the beads.
-
Let the mixture stand at room temperature for 5 minutes.
-
Observe the color of the beads. A blue or greenish-blue color indicates the presence of a secondary amine.
Data Interpretation
Summarizing the visual cues of the Kaiser test is crucial for accurate assessment.
| Observation of Beads and Solution | Interpretation | Recommended Action |
| Yellow/Colorless | Complete coupling or failed deprotection. | Proceed to the next step (deprotection) or repeat the deprotection. |
| Blue/Purple | Incomplete coupling or successful deprotection. | Perform a double coupling or proceed to the next coupling step.[6] |
| Yellow beads, blue solution | Nearly complete coupling. | Consider extending the coupling time or capping unreacted amines. |
Visualizing the Workflow
Caption: Workflow for monitoring Fmoc deprotection using the Kaiser test.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Kaiser test? A1: The Kaiser test is a highly sensitive colorimetric assay used to detect the presence of free primary amines.[16] It is widely employed in solid-phase synthesis to monitor the completion of coupling and deprotection steps.[2][3] The reaction between ninhydrin and a primary amine produces a characteristic deep purple compound known as Ruhemann's purple.[4] A positive test (blue color) indicates the presence of unreacted amines, signifying a successful deprotection or an incomplete coupling reaction.[6]
Q2: Is the Kaiser test reliable for all amino alcohols? A2: The Kaiser test is very reliable for primary amino alcohols.[1] However, it is not suitable for N-substituted or secondary amino alcohols, as they do not yield the characteristic blue color.[15] For these compounds, alternative methods like the chloranil test or the isatin test are recommended.[7]
Q3: What should I do if my Kaiser test is positive after a coupling step with an amino alcohol? A3: A positive Kaiser test indicates that the coupling reaction is incomplete. The recommended course of action is to perform a "double coupling," which involves repeating the coupling step with fresh reagents to drive the reaction to completion. If the test remains positive after a second coupling, it may be necessary to "cap" the unreacted amines by treating the resin with acetic anhydride.[7] Capping prevents the formation of deletion impurities in the final product.
Q4: Can the heating time and temperature for the Kaiser test be modified? A4: It is critical to adhere to the specified heating time and temperature in the protocol (typically 5 minutes at 100-110°C).[16] Overheating or prolonged heating can lead to the degradation of the Fmoc protecting group, resulting in a false positive result.[7] Insufficient heating may lead to a false negative result due to incomplete color development.
Q5: How long are the Kaiser test reagents stable? A5: While some labs report using reagents that are up to a year old, it is best practice to prepare fresh solutions, particularly the KCN in pyridine (Reagent A), more frequently to ensure reliability and avoid contamination.[9] Storing the reagents in dark, well-labeled bottles in a fume hood is recommended.[9]
References
- Fiveable. Kaiser Test Definition.
- AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.
- BenchChem. Kaiser test for monitoring incomplete coupling of modified amino acids.
- University of Waterloo Robotics Design Team. Ninhydrin Test.
- Fiveable. Kaiser Test (Ninhydrin Test).
- Temple University.
- Aapptec Peptides. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).
- Microbe Notes. Ninhydrin Test- Definition, Principle, Procedure, Result, Uses.
- SYNFORM. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis.
- Reddit. SPPS Kaiser Test Question.
- S
- The Royal Society of Chemistry.
- Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- BYJU'S. Ninhydrin test.
- Wikipedia. Ninhydrin.
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- ACS Publications. Color Test for Selective Detection of Secondary Amines on Resin and in Solution.
- ResearchGate. Methods for Removing the Fmoc Group.
- Chem-Impex. Kaiser Test (Ninhydrin Test).
- Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- Sigma-Aldrich. 60017 Kaiser test kit.
- ResearchGate. What are the possible reasons to get a false negative result in Kaiser test for solid phase peptide synthesis?.
- Semantic Scholar. INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES.
- ResearchGate. What are the possible reasons for false positive results in Kaiser test?.
- BenchChem.
- NIH. Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205.
- BenchChem.
Sources
- 1. Kaiser Test (Ninhydrin Test) [langene.com]
- 2. microbenotes.com [microbenotes.com]
- 3. fiveable.me [fiveable.me]
- 4. byjus.com [byjus.com]
- 5. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 6. rsc.org [rsc.org]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chempep.com [chempep.com]
- 15. Kaiser Test (Ninhydrin Test) [langene.com]
- 16. peptide.com [peptide.com]
Alternative bases to piperidine for Fmoc removal from sensitive substrates
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a pivotal step that dictates the purity and yield of the final peptide. While the standard 20% piperidine in DMF is effective, its use can lead to undesirable side reactions, especially with sensitive substrates.[1] Furthermore, piperidine is a controlled substance in some regions, complicating procurement.[2][3]
This technical support guide provides a comprehensive resource on alternative bases for Fmoc deprotection, offering troubleshooting advice in a direct question-and-answer format and detailed protocols to mitigate common challenges.
Frequently Asked Questions (FAQs): Troubleshooting Common Issues
This section addresses specific problems you may encounter during Fmoc deprotection and provides actionable solutions.
Issue 1: Purity Compromised by Aspartimide Formation
Question: My HPLC analysis shows a major impurity with the same mass as my target peptide, particularly in sequences containing Asp-Gly or Asp-Asn. What is causing this, and how can I prevent it?
Answer: This is a classic sign of aspartimide formation . Under the basic conditions of Fmoc deprotection, the backbone amide nitrogen can attack the side-chain ester of an aspartic acid (Asp) residue, forming a stable five-membered cyclic imide.[1][4] This intermediate can then hydrolyze to form not only the desired α-aspartyl peptide but also β- and iso-aspartyl peptides, which are notoriously difficult to separate.[1] The strong basicity of piperidine can exacerbate this side reaction.[3]
Solutions & Scientific Rationale:
-
Switch to a Milder Base: Piperazine is a less basic cyclic secondary amine than piperidine and has been shown to significantly reduce the rate of aspartimide formation.[4] While its deprotection kinetics can be slower, it offers a clear advantage for sensitive sequences.
-
Use a Buffered Deprotection Cocktail: A highly effective strategy is to use a combination of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine. The addition of a small amount of a weak acid, such as 1% formic acid, to this mixture can further suppress aspartimide formation without significantly compromising deprotection speed.[5][6]
-
Incorporate Additives: Adding 0.1 M 1-hydroxybenzotriazole (HOBt) to the deprotection solution can also reduce the extent of imide formation, although it may not eliminate it completely.[4]
// Nodes Peptide_Asp [label="Peptide-Asp(OR)-Gly-", fillcolor="#F1F3F4", fontcolor="#202124"]; Transition_State [label="Cyclic Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Aspartimide [label="Aspartimide Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alpha_Peptide [label="α-Asp Peptide (Correct)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Beta_Peptide [label="β-Asp Peptide (Impurity)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Peptide_Asp -> Transition_State [label="Base (e.g., Piperidine)\nIntramolecular Attack"]; Transition_State -> Aspartimide [label="Elimination"]; Aspartimide -> Alpha_Peptide [label="Hydrolysis (Path A)"]; Aspartimide -> Beta_Peptide [label="Hydrolysis (Path B)"]; } ` Caption: Mechanism of base-catalyzed aspartimide formation.
Issue 2: Yield Loss due to Diketopiperazine (DKP) Formation
Question: I am observing significant loss of my N-terminal dipeptide, especially when Proline or another secondary amino acid is in the second position of the sequence. What is happening?
Answer: This issue is caused by the formation of a diketopiperazine (DKP) . It is an intramolecular cyclization reaction involving the newly deprotected N-terminal amine and the carbonyl group of the preceding amino acid, which cleaves the dipeptide from the resin-bound chain.[7][8] This side reaction is particularly rapid and prevalent in sequences where the second amino acid is Proline.[8]
Solutions & Scientific Rationale:
-
Use an Optimized Deprotection Reagent: The combination of 2% DBU and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been shown to drastically reduce DKP formation compared to the standard 20% piperidine in DMF.[7][9] The stronger basicity of DBU accelerates the deprotection, while NMP is a better solvent for disrupting interchain aggregation that can favor side reactions.[2][7]
-
Choose a Sterically Hindered Resin: For sequences known to be prone to DKP formation, starting the synthesis on a 2-chlorotrityl chloride (2-CTC) resin is highly recommended.[8] The steric bulk of this linker hinders the back-biting cyclization required for DKP formation.
-
Minimize Reaction Time: After deprotection, proceed immediately to the next coupling step. Minimizing the time that the N-terminal amine remains free reduces the opportunity for the intramolecular cyclization to occur.[8]
Issue 3: Incomplete Deprotection of Aggregated or Difficult Sequences
Question: My synthesis of a long or hydrophobic peptide is failing, and I suspect incomplete Fmoc removal is causing deletion sequences. How can I ensure complete deprotection?
Answer: Incomplete deprotection is a common problem with "difficult" sequences, which are often prone to forming secondary structures (e.g., β-sheets) on the resin. This aggregation can shield the N-terminal Fmoc group, preventing the base from accessing it.[2] Standard piperidine conditions may be too slow or inefficient to overcome this.
Solutions & Scientific Rationale:
-
Use a Faster, More Potent Reagent: A combination of 5% piperazine and 2% DBU in DMF is a powerful alternative that can achieve complete Fmoc removal in less than a minute, rivaling or even exceeding the speed of 20% piperidine.[5][6][10] The high basicity of DBU drives the initial proton abstraction, while piperazine acts as an efficient scavenger for the resulting dibenzofulvene (DBF) byproduct.[10][11] This rapid deprotection minimizes the time for peptide chain aggregation to occur.
-
Increase Temperature: For particularly stubborn sequences, performing the deprotection at an elevated temperature (e.g., 65°C) can help disrupt secondary structures and improve reagent access.[10] This should be done cautiously as high temperatures can increase the risk of other side reactions.
-
Change the Solvent: Switching from DMF to NMP can sometimes be beneficial, as NMP has superior solvating properties for disrupting peptide aggregates.[2]
Issue 4: Side Reactions with Post-Translationally Modified Peptides
Question: I am synthesizing a phosphopeptide and observing significant β-elimination during the Fmoc deprotection step. What is the best approach?
Answer: Protected phosphorylated serine (pSer) and threonine (pThr) residues are highly susceptible to β-elimination under the standard basic conditions used for Fmoc removal.[12][13][14] This side reaction competes directly with the desired deprotection, leading to low yields and impurities.
Solution & Scientific Rationale:
Recent studies have developed a highly effective method that leverages kinetics to favor deprotection over β-elimination. The recommended approach is to use a very low concentration of DBU (e.g., 0.5% DBU in DMF ) at a high temperature (90°C) for a short duration (5 minutes).[12][13]
-
Why it works: Computational and experimental data show that at high temperatures, the energy barrier for Fmoc deprotection by DBU is substantially lower than the barrier for β-elimination.[12] This allows for the rapid and selective removal of the Fmoc group with minimal formation of the elimination byproduct, even on highly sensitive multiphosphorylated peptides.[12][13]
Comparative Guide to Deprotection Reagents
The choice of reagent is critical and depends on the specific peptide sequence and potential side reactions.
| Reagent/Cocktail | Typical Concentration | Speed | Key Advantages | Major Disadvantages & Mitigation |
| Piperidine | 20% in DMF | Standard | Well-established, effective for most non-sensitive sequences.[15] | Promotes aspartimide formation and racemization.[1][3] Is a controlled substance.[2] |
| 4-Methylpiperidine (4-MP) | 20% in DMF | Similar to Piperidine | Not a controlled substance, simplifying procurement.[2] Performance is comparable to piperidine.[16] | Similar propensity for side reactions as piperidine. |
| Piperazine (PZ) | 10% (w/v) in DMF/EtOH | Slower | Milder base, significantly reduces aspartimide formation.[4] Less toxic than piperidine.[2] | Slower kinetics may lead to incomplete deprotection in difficult sequences.[2] |
| DBU | 2% in DMF | Very Fast | Extremely rapid deprotection.[11][17] | Non-nucleophilic; requires a scavenger (like piperidine or piperazine) to trap DBF.[11] Strong basicity can increase other side reactions if not controlled. |
| Piperazine/DBU | 5% (w/v) PZ + 2% (v/v) DBU in DMF/NMP | Very Fast | Extremely rapid and efficient deprotection.[5][6] Suppresses DKP formation.[7] Excellent for difficult sequences.[5] | Can still cause aspartimide formation; mitigate by adding 1% formic acid.[5][6] |
Experimental Protocols
Protocol 1: High-Speed Deprotection for Difficult Sequences (Piperazine/DBU Method)
This protocol is recommended for aggregation-prone sequences or when rapid deprotection is required.
-
Resin Preparation: Swell the peptide-resin in N-methyl-2-pyrrolidone (NMP) for 30-60 minutes.
-
Initial Wash: Drain the solvent and wash the resin with fresh NMP (3 times).
-
Deprotection Cocktail Preparation: Prepare a solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.
-
Deprotection: Add the deprotection cocktail to the resin, ensuring it is fully covered. Agitate for 2-5 minutes at room temperature.
-
Drain & Wash: Drain the deprotection solution and wash the resin thoroughly with NMP (at least 5-7 times) to remove all residual reagents.
-
Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine, indicating complete deprotection.
Protocol 2: Aspartimide Suppression (Piperazine/DBU with Formic Acid)
This protocol is ideal for sequences containing Asp residues prone to imide formation.
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Initial Wash: Drain the solvent and wash the resin with fresh DMF (3 times).
-
Deprotection Cocktail Preparation: Prepare a solution of 5% (w/v) piperazine and 2% (v/v) DBU in DMF. Just before use, add formic acid to a final concentration of 1% (v/v).
-
Deprotection: Add the deprotection cocktail to the resin. Agitate for 5-7 minutes at room temperature. The formic acid tempers the basicity, slowing the aspartimide side reaction.[5][6]
-
Drain & Wash: Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
Proceed Immediately: Continue with the next coupling step without delay.
Visual Workflow and Logic
References
-
Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(127), 104417–104425. [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Pharmaceuticals, 13(7), 143. [Link]
-
ResearchGate. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
Martelli, G., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(19), 8096-8107. [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. [Link]
-
ResearchGate. (n.d.). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis | Request PDF. Retrieved from [Link]
-
Packer, M. H., et al. (1997). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Research, 50(5), 382-389. [Link]
-
Gong, K., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11849–11855. [Link]
-
Gong, K., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PMC - NIH. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection - Reagent Guides. [Link]
-
Bak, A., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. [Link]
-
Brasil, M. C. O. A., et al. (2025). Deprotection Bases as an Alternative to the Traditional Bases Used in Solid-Phase Peptide Synthesis. Protein and Peptide Letters. [Link]
-
Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. RSC Advances. [Link]
-
ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]
-
Mondal, S., et al. (2022). Accelerated Multiphosphorylated Peptide Synthesis. Organic Process Research & Development, 26(8), 2465–2471. [Link]
-
Kumar, A., et al. (2016). A targeted approach for the synthesis of multi-phosphorylated peptides. The Royal Society of Chemistry. [Link]
-
U.S. Environmental Protection Agency. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. [Link]
-
Kumar, A., et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry. [Link]
-
Mondal, S., et al. (2022). Accelerated Multiphosphorylated Peptide Synthesis. PMC - NIH. [Link]
-
Aapptec. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. [Link]
-
Bak, A., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Methods for Removing the Fmoc Group. In Solid Phase Peptide Synthesis (pp. 97-154). Humana Press. [Link]
-
Medina-García, A., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 62(2). [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]
-
Miller, A. W., et al. (2016). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. PubMed Central. [Link]
-
ResearchGate. (n.d.). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. [Link]
-
ResearchGate. (n.d.). Screening of bases for Fmoc-removal in DMF. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)... | Download Scientific Diagram. Retrieved from [Link]
Sources
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- 5. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 11. peptide.com [peptide.com]
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- 17. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Fmoc and Boc Protection of 1-Amino-2-Propanol
For researchers and professionals in drug development and synthetic chemistry, the selective protection of functional groups is a cornerstone of elegant and efficient molecular construction. The humble amine group, with its inherent nucleophilicity, often requires masking to prevent unwanted side reactions. This is particularly true for bifunctional molecules like 1-amino-2-propanol, a valuable chiral building block. The choice of protecting group is a critical decision that dictates the entire synthetic strategy.
This guide provides an in-depth, objective comparison of the two most dominant amine-protecting groups—9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc)—as applied to 1-amino-2-propanol. We will move beyond a simple recitation of facts to explore the underlying chemical principles, provide field-proven experimental protocols, and offer data-driven insights to guide your synthetic decisions.
The Core Principle: A Dichotomy of Lability
The fundamental difference between the Fmoc and Boc strategies lies in their cleavage conditions, a concept known as orthogonality.[1] One group is removed under basic conditions, while the other is removed under acidic conditions. This orthogonality is the key to their widespread use, allowing for selective deprotection without disturbing other sensitive parts of a molecule.[1][2]
-
Fmoc (9-fluorenylmethyloxycarbonyl): This group is base-labile, famously removed by amines like piperidine.[3] It is stable to acidic conditions.[4]
-
Boc (tert-butoxycarbonyl): This group is acid-labile, readily cleaved by strong acids such as trifluoroacetic acid (TFA).[2] It is generally stable under basic conditions.[5][6]
This difference in lability dictates the choice of reagents, solvents, and compatible functional groups throughout a synthetic sequence.[1]
The Fmoc Strategy: Mild Base, Orthogonal Protection
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its mild deprotection conditions, which preserve acid-sensitive linkages and side chains.[][8]
Mechanism of Fmoc Protection
The protection reaction proceeds via nucleophilic attack of the primary amine of 1-amino-2-propanol on an activated Fmoc reagent, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).[9] The reaction is typically conducted in the presence of a mild base to neutralize the acidic byproduct.
Experimental Protocol: Fmoc Protection of 1-Amino-2-Propanol
This protocol is based on standard Schotten-Baumann conditions adapted for amino alcohols.[9][10]
Reagents & Materials:
-
1-Amino-2-propanol (1.0 eq)
-
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.0 eq)
-
Solvent: 1:1 mixture of Dioxane and Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Magnetic stirrer and standard glassware
Procedure:
-
Dissolve 1-amino-2-propanol (1.0 eq) and sodium bicarbonate (2.0 eq) in a 1:1 mixture of dioxane and water. Stir the solution at room temperature until all solids are dissolved.
-
In a separate flask, dissolve Fmoc-OSu (1.05 eq) in dioxane.
-
Add the Fmoc-OSu solution dropwise to the stirring 1-amino-2-propanol solution over 30 minutes at room temperature.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by silica gel chromatography.
Fmoc Deprotection: The Role of Piperidine
The Fmoc group is cleaved via a β-elimination mechanism initiated by a base.[4] Piperidine is the reagent of choice because it not only removes the proton from the fluorenyl ring system but also acts as a scavenger for the resulting dibenzofulvene byproduct, preventing side reactions.[3][11]
The Boc Strategy: Robust Acid-Labile Protection
The Boc group is a workhorse in both solution-phase and solid-phase synthesis.[] Its stability to a wide range of nucleophilic and basic conditions makes it a robust and reliable choice.[6]
Mechanism of Boc Protection
The most common reagent for Boc protection is di-tert-butyl dicarbonate (Boc₂O or "Boc anhydride").[13] The amine of 1-amino-2-propanol attacks one of the carbonyl carbons of the anhydride. The reaction is often catalyzed by a mild base or can be accelerated in alcoholic solvents.[14][15]
Experimental Protocol: Boc Protection of 1-Amino-2-Propanol
This protocol is a well-established method for the N-Boc protection of primary amines.[13][16]
Reagents & Materials:
-
1-Amino-2-propanol (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH) as base (optional, but recommended)
-
Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Magnetic stirrer and standard glassware
Procedure:
-
Dissolve 1-amino-2-propanol (1.0 eq) in the chosen solvent (e.g., DCM).
-
Add Boc₂O (1.1 eq) to the solution. If using a base like TEA, add it to the mixture (1.2 eq).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate. Wash the organic solution with saturated NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-1-amino-2-propanol, which is often pure enough for subsequent steps.[16]
Boc Deprotection: Acid-Mediated Cleavage
The Boc group is removed under anhydrous acidic conditions.[5] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then typically forms isobutylene and a proton.[15][17] Strong acids like trifluoroacetic acid (TFA) are commonly used.[18]
Head-to-Head Comparison: Performance & Practicality
The choice between Fmoc and Boc is rarely about which is "better" in an absolute sense, but which is more appropriate for a given synthetic context.[2]
Data Summary
| Parameter | Fmoc Protection | Boc Protection |
| Protecting Reagent | Fmoc-OSu, Fmoc-Cl[9] | Di-tert-butyl dicarbonate (Boc₂O)[13] |
| Typical Conditions | NaHCO₃, aq. Dioxane, RT, 4-6h[19] | Boc₂O, DCM or MeOH, RT, 2-4h[16] |
| Deprotection Condition | Base-labile: 20% Piperidine in DMF[3][20] | Acid-labile: Trifluoroacetic acid (TFA) in DCM[2][15] |
| Orthogonality | Orthogonal to acid-labile groups (Boc, tBu, Trt)[4][] | Orthogonal to base-labile groups (Fmoc) and hydrogenolysis-labile groups (Cbz)[5] |
| Byproduct Monitoring | Dibenzofulvene byproduct is UV-active (~300 nm), allowing for reaction monitoring[4] | Deprotection generates CO₂ and isobutylene gas[15] |
| Key Advantage | Very mild deprotection conditions, preserving sensitive functionalities[] | Robust, stable to many reagents, cost-effective for large scale[6][] |
| Potential Issues | Premature deprotection with tertiary amines[11]; Diketopiperazine formation in dipeptides[21] | Strong acid can damage sensitive substrates; tert-butylation of side chains (e.g., Trp, Met)[17][21] |
Causality Behind Experimental Choices
-
Solvent Choice: For Fmoc protection, aqueous dioxane provides good solubility for both the polar amino alcohol and the nonpolar Fmoc-OSu. For Boc protection, aprotic solvents like DCM are common, but alcoholic solvents like methanol have been shown to accelerate the reaction for primary amines.[14]
-
Base Selection: In Fmoc chemistry, a weak inorganic base like NaHCO₃ is sufficient to neutralize the N-hydroxysuccinimide or HCl byproduct without prematurely cleaving the Fmoc group. In Boc chemistry, while sometimes run neat, a base like triethylamine can accelerate the reaction by increasing the nucleophilicity of the amine.
-
Deprotection Reagents: The choice of 20% piperidine in DMF for Fmoc removal is a balance between rapid deprotection (half-life of seconds) and solubility.[3] For Boc, neat TFA or a 50% solution in DCM provides rapid and clean cleavage.[15][20] Scavengers like anisole may be needed during Boc deprotection to prevent the intermediate t-butyl cation from alkylating sensitive residues.[17]
Visualization of Synthetic Workflows
To clarify the distinct pathways, the following diagrams illustrate the protection and deprotection cycles for both strategies.
Caption: Workflow for Fmoc protection and subsequent base-labile deprotection.
Caption: Workflow for Boc protection and subsequent acid-labile deprotection.
Conclusion and Strategic Recommendations
Both Fmoc and Boc are exceptionally effective for protecting the amine of 1-amino-2-propanol, but their strategic applications differ significantly.
-
Choose the Fmoc strategy when your downstream synthetic steps involve acidic conditions or when you are working with other acid-labile protecting groups (e.g., Boc, t-butyl esters) that require perfect orthogonality.[4] Its mild removal makes it the preferred choice for synthesizing delicate or complex molecules.[]
-
Choose the Boc strategy when your synthesis requires a robust protecting group that can withstand basic conditions, nucleophiles, or reductive agents.[6][] It is often more cost-effective for large-scale syntheses. However, careful consideration must be given to any acid-sensitive functional groups within the substrate.
Ultimately, the decision rests on a thorough analysis of the entire synthetic route. By understanding the fundamental principles of lability and the practical nuances of each protocol, researchers can confidently select the optimal protecting group to ensure a successful and efficient synthesis.
References
- Benchchem. A Researcher's Guide to Amine Protection: Comparing Boc and Fmoc Strategies.
- Benchchem. Comparative study of Boc versus Fmoc protecting groups in synthesis.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- Benchchem. A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
- Wikipedia. Fluorenylmethyloxycarbonyl protecting group.
- BOC Sciences. The Chemistry Behind N-BOC-(R)-1-AMINO-2-PROPANOL: Synthesis and Reactivity.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?.
- Chemistry Steps. Boc Protecting Group for Amines.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
- WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines.
- ChemPep. Overview of Fmoc Amino Acids.
- Activotec. Standard Fmoc Protected Amino Acids.
- Scribd. tBoc and Fmoc Peptide Synthesis Protocol.
- Chem-Impex. Boc-(R-1-amino-2-propanol.
- ECHEMI. 1-(BOC-AMINO)-2-PROPANOL Formula.
- AltaBioscience. Fmoc Amino Acids for SPPS.
- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Organic Chemistry Portal. Fmoc-Protected Amino Groups.
- Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- GenScript. Terminology of Antibody Drug for Fmoc Deprotection.
- Hebei Boze Chemical Co.,Ltd. BOC deprotection.
- Chem-Impex. (S-1-(Boc-amino)-2-propanol.
- Fisher Scientific. Amine Protection / Deprotection.
- Master Organic Chemistry. Amine Protection and Deprotection.
- Springer Nature Experiments. Methods for Removing the Fmoc Group.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- chemicalbook. (S)-(+)-1-Amino-2-propanol synthesis.
- NIH. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.
- ResearchGate. Green Chemistry.
- BOC Sciences. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Sigma-Aldrich. Application Note – N-Boc protection.
- BOC Sciences. Amino Acid Protection & Deprotection Services.
- Google Patents. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.
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A Comparative Guide to the Purity Validation of (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate by HPLC and NMR
Prepared by: A Senior Application Scientist
Introduction
(9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate, commonly known as Fmoc-L-alaninol, is a critical building block in modern chemical synthesis.[1] As an Fmoc-protected amino alcohol, it plays a pivotal role in solid-phase peptide synthesis (SPPS) and the development of novel pharmaceutical compounds where precise molecular architecture is paramount for biological efficacy.[1][2] The fluorenylmethyloxycarbonyl (Fmoc) group provides a stable, base-labile protecting group for the amine, preventing unwanted side reactions during complex synthetic sequences.[2]
The purity of Fmoc-L-alaninol is not a trivial specification; it is a critical quality attribute that directly impacts the outcome of a synthesis. The presence of even minor impurities can lead to the formation of deletion sequences, diastereomeric peptides, or other undesired by-products, complicating downstream purification and potentially compromising the final product's activity and safety.[3] Therefore, robust analytical validation is essential to ensure the identity, purity, and quality of this reagent.
This guide provides an in-depth comparison of two orthogonal and powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity validation of Fmoc-L-alaninol. We will explore the causality behind experimental choices, present detailed protocols, and offer insights grounded in established regulatory frameworks such as the International Council for Harmonisation (ICH) guidelines.[4][5]
Understanding the Impurity Profile of Fmoc-L-alaninol
A successful validation strategy begins with understanding what potential impurities may be present. For Fmoc-L-alaninol, these can be categorized based on their origin.
| Impurity Category | Specific Examples | Origin and Impact |
| Chiral Impurities | Fmoc-D-alaninol (the D-enantiomer) | Arises from chiral impurity in the L-alaninol starting material. Can lead to the formation of diastereomeric peptides with altered biological properties.[6] |
| Process-Related Impurities | L-alaninol, 9-Fluorenylmethanol, Fmoc-Cl | Unreacted starting materials or reagents from the Fmoc protection reaction.[2][6] |
| Synthesis By-products | Fmoc-β-alanine derivatives, Dipeptides (e.g., Fmoc-β-Ala-Ala-OH) | Predictable side reactions during the attachment of the Fmoc group, especially when using Fmoc-OSu.[7] These can cause insertions or substitutions in a peptide sequence. |
| Degradation Products | Dibenzofulvene-piperidine adduct | Forms during the base-catalyzed removal (deprotection) of the Fmoc group; its precursors can indicate reagent instability. |
| Residual Solvents | Ethanol, Ethyl Acetate, Dichloromethane | Solvents used during synthesis and purification.[2][6] Monitored according to ICH Q3C guidelines.[8] |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Enantiomeric Separation
HPLC is indispensable for determining the purity of a sample by separating the main component from its impurities. For a chiral compound like Fmoc-L-alaninol, this analysis is bifurcated into achiral (reverse-phase) and chiral methods.
Causality of Method Design
-
Reverse-Phase (RP-HPLC): This is the primary method for assessing process-related impurities and degradation products. A C18 (octadecylsilyl) stationary phase is used due to its hydrophobic nature, which effectively retains the nonpolar Fmoc group. A mobile phase gradient of water and acetonitrile allows for the elution of compounds based on their polarity. More polar impurities (like free L-alaninol) elute early, while the main compound and other nonpolar impurities are retained longer. A modifier like trifluoroacetic acid (TFA) is added to protonate acidic silanols on the stationary phase, improving peak shape, and to act as an ion-pairing agent for any basic analytes.[2]
-
Chiral HPLC: Standard RP-HPLC cannot distinguish between enantiomers. To resolve Fmoc-L-alaninol from its D-enantiomer, a Chiral Stationary Phase (CSP) is required. Polysaccharide-based CSPs are highly effective as they create a chiral environment through a network of interactions (hydrogen bonding, π-π stacking, dipole-dipole), allowing for differential retention of the two enantiomers.[9][10][11] This separation is critical, as enantiomeric purity directly affects the stereochemical integrity of the final peptide or drug molecule.
Experimental Workflow for HPLC Validation
Caption: Workflow for HPLC purity validation of Fmoc-L-alaninol.
Protocol 1: Reverse-Phase HPLC for Impurity Profiling
-
System: HPLC with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 50% B to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 0.5 mg/mL.
-
System Suitability: Inject a standard solution containing Fmoc-L-alaninol spiked with a known impurity (e.g., 9-Fluorenylmethanol). The resolution between the two peaks must be >2.0.
-
Analysis: Inject the sample and integrate all peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Chiral HPLC for Enantiomeric Purity
-
System: HPLC with UV detector.
-
Column: Polysaccharide-based CSP (e.g., Chiralpak® series).
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v). Note: The exact ratio may require optimization.[9]
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 265 nm.
-
Sample Preparation: Dissolve sample in mobile phase to a concentration of 0.5 mg/mL.
-
System Suitability: Inject a racemic standard of Fmoc-alaninol to confirm baseline separation of the L- and D-enantiomers.
-
Analysis: Inject the sample and determine the area percentage of the undesired D-enantiomer.
| Parameter | Expected Result (RP-HPLC) | Expected Result (Chiral HPLC) |
| Retention Time (Fmoc-L-alaninol) | ~12.5 min (Varies with system) | Elutes as one of two separated peaks |
| Purity (Area %) | >99.0% | N/A |
| Enantiomeric Purity (% D-isomer) | Not Resolved | <0.1% |
| Key Impurities Detected | 9-Fluorenylmethanol, unreacted L-alaninol | Fmoc-D-alaninol |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Confirmation and Absolute Quantification
While HPLC excels at separation and relative quantification, NMR spectroscopy provides unambiguous structural confirmation and can determine absolute purity through a technique known as quantitative NMR (qNMR).
Causality of Method Design
-
¹H NMR (Proton NMR): This is the most common NMR experiment. Every chemically distinct proton in the molecule produces a signal. The chemical shift (position), multiplicity (splitting pattern), and integration (area under the signal) provide a detailed fingerprint of the molecule. This allows for the identification of the target compound and the detection of impurities with distinct proton signals, such as residual solvents or starting materials. For Fmoc-L-alaninol, we expect to see characteristic signals for the aromatic Fmoc protons, the methine and methylene protons of the fluorenyl group, and the protons of the alaninol backbone.[12]
-
¹³C NMR (Carbon NMR): This technique provides information about the carbon skeleton of the molecule, confirming the presence of all expected carbon atoms and serving as an orthogonal check on the structure.
-
Quantitative NMR (qNMR): By adding a known amount of a certified internal standard to a precisely weighed sample, the absolute purity (w/w %) of the analyte can be calculated. The standard must have a simple spectrum with at least one peak that is well-resolved from all analyte signals and must not react with the analyte. Maleic acid or dimethyl sulfone are common choices. This method is highly accurate and directly traceable to a primary standard, providing a "truer" purity value than the area % from HPLC.
Experimental Workflow for NMR Validation
Caption: Workflow for NMR structural and purity validation.
Protocol: ¹H NMR and qNMR for Purity Assessment
-
System: NMR Spectrometer, ≥400 MHz.
-
Sample Preparation (for qNMR): Accurately weigh ~10 mg of Fmoc-L-alaninol and ~5 mg of maleic acid (internal standard) into a vial. Dissolve in ~0.7 mL of DMSO-d6.
-
Acquisition:
-
Record a standard ¹H NMR spectrum.
-
Ensure a long relaxation delay (D1 ≥ 5 * T1 of the slowest relaxing proton) for quantitative accuracy.
-
-
Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Analysis:
-
Calibrate the spectrum to the residual solvent peak (DMSO at ~2.50 ppm).
-
Integrate a well-resolved signal from the analyte (e.g., the two protons at ~7.89 ppm) and the internal standard (maleic acid singlet at ~6.26 ppm).
-
Calculate the purity using the standard qNMR equation.
-
| Chemical Shift (δ, ppm, DMSO-d6) | Multiplicity | Integration | Assignment |
| ~7.89 | d | 2H | Aromatic (Fmoc) |
| ~7.72 | d | 2H | Aromatic (Fmoc) |
| ~7.42 | t | 2H | Aromatic (Fmoc) |
| ~7.33 | t | 2H | Aromatic (Fmoc) |
| ~4.3 - 4.2 | m | 3H | CH, CH₂ (Fmoc) |
| ~3.6 | m | 1H | CH (alaninol) |
| ~3.3 | m | 2H | CH₂ (alaninol) |
| ~1.0 | d | 3H | CH₃ (alaninol) |
Note: Expected shifts are estimated based on similar structures like Fmoc-Ala-OH. Actual values may vary slightly.[12]
Comparative Analysis: HPLC vs. NMR
Neither technique alone provides a complete picture. They are best used as orthogonal methods, where their complementary strengths provide a highly trustworthy assessment of purity.
| Feature | HPLC | NMR Spectroscopy |
| Primary Information | Separation of components; Relative purity (Area %) | Unambiguous structure confirmation; Absolute purity (w/w % via qNMR) |
| Sensitivity | High (ppm to ppb level for impurities) | Lower (typically requires >0.1% for detection) |
| Quantification | Relative (assumes equal detector response) | Absolute (with internal standard); highly accurate |
| Chiral Separation | Excellent with a dedicated Chiral Stationary Phase | Difficult; requires chiral solvating agents |
| Identification | Based on retention time comparison with standards | Provides definitive structural information |
| Throughput | High; suitable for routine QC | Lower; more time-consuming per sample |
| Regulatory Standing | A cornerstone of purity testing in all pharmacopeias | Increasingly recognized for identity and assay; essential for structural elucidation |
Conclusion
The validation of this compound purity is a multi-faceted task that cannot be reliably accomplished with a single analytical technique. A robust, scientifically sound, and regulatory-compliant approach leverages the complementary strengths of both HPLC and NMR spectroscopy.
-
HPLC serves as the primary tool for high-sensitivity detection of process-related and chiral impurities, providing the detailed impurity profile necessary for quality control.
-
NMR provides irrefutable proof of identity and, through qNMR, delivers a highly accurate, absolute measure of purity that is independent of reference standards for the impurities themselves.
By integrating both methods into a quality control strategy, researchers and drug developers can proceed with confidence, knowing that their starting material is of the requisite purity to ensure the integrity, reproducibility, and safety of their synthetic endeavors. This dual-pronged approach embodies the principles of scientific rigor and trustworthiness demanded in the pharmaceutical industry.
References
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- Sigma-Aldrich. (n.d.). Novabiochem® Fmoc-Amino Acids.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- OUCI. (n.d.). Q2(R1) Validation of Analytical Procedures.
- Benchchem. (n.d.). Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol.
- ChemicalBook. (n.d.). FMOC-Ala-OH(35661-39-3) 1H NMR spectrum.
- ResearchGate. (2025, August 6). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives.
- Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.
- ChemicalBook. (n.d.). FMOC-b-Ala-OH(35737-10-1) 1H NMR spectrum.
- Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis.
- YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches.
- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
- Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases.
- Benchchem. (2025, November). Common impurities in commercial L-Alaninol.
- J&K Scientific LLC. (n.d.). Fmoc-L-alaninol | 161529-13-1.
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- 12. FMOC-Ala-OH(35661-39-3) 1H NMR [m.chemicalbook.com]
A Comparative Guide to the Stability of the Carbamate Linkage in Fmoc-Protected Amino Alcohols
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of complex molecules, the strategic selection of protecting groups is a critical determinant of success. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), prized for its unique lability under mild basic conditions.[1][2] This characteristic allows for an orthogonal synthetic strategy, where the Fmoc group can be selectively removed without disturbing acid-labile side-chain protecting groups.[3][4]
This guide provides an in-depth technical assessment of the stability of the carbamate linkage in Fmoc-protected amino alcohols. We will move beyond theoretical principles to present a framework for empirical stability testing, comparing the Fmoc group against other common amine protecting groups, namely tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz). By understanding the precise conditions under which each linkage is stable or labile, researchers can prevent unwanted side reactions, optimize yields, and ensure the integrity of their target molecules.[5]
The Chemistry of Carbamate Protecting Groups
The utility of any protecting group is defined by its ability to be introduced efficiently and removed selectively under conditions that leave the rest of the molecule intact.[5] Fmoc, Boc, and Cbz all form carbamate linkages with the amino group of an amino alcohol, but their deprotection mechanisms are fundamentally different, forming the basis of their orthogonality.[6][7]
-
Fmoc (Fluorenylmethyloxycarbonyl): This group is renowned for its base lability. Deprotection occurs via a β-elimination mechanism, initiated by the abstraction of an acidic proton on the fluorenyl ring by a mild base, typically a secondary amine like piperidine.[1][8] It is exceptionally stable in acidic conditions.[3][4]
-
Boc (tert-Butoxycarbonyl): In direct contrast to Fmoc, the Boc group is highly acid-labile. It is removed by treatment with strong acids, such as trifluoroacetic acid (TFA), which cleave the tert-butyl group to form a stable carbocation.[7][]
-
Cbz (Carboxybenzyl): The Cbz group is unique in that it is typically cleaved by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst).[6][7] This method provides another layer of orthogonality, though some studies note that the Fmoc group can also be susceptible to certain hydrogenolysis conditions.[10][11]
Experimental Design for Comparative Stability Assessment
To empirically assess the stability of the Fmoc-carbamate linkage, a systematic study is required. This involves subjecting an Fmoc-protected amino alcohol to a variety of chemical conditions and quantifying its degradation over time. For a robust comparison, Boc- and Cbz-protected analogues of the same amino alcohol should be tested in parallel.
Model Compound: Ethanolamine is a simple amino alcohol suitable for this study. The test articles would be:
-
N-(9-fluorenylmethoxycarbonyl)ethanolamine (Fmoc-EA)
-
N-(tert-butoxycarbonyl)ethanolamine (Boc-EA)
-
N-(carboxybenzyl)ethanolamine (Cbz-EA)
Stress Conditions: The stability of each compound will be evaluated under the following conditions, representing common synthetic and cleavage environments:
-
Acidic: 1 M HCl in 1,4-Dioxane
-
Strongly Acidic: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Basic: 20% Piperidine in Dimethylformamide (DMF)
-
Mildly Basic: 1 M NaHCO₃ in H₂O/Dioxane (1:1)
-
Thermal: 80°C in Dimethyl Sulfoxide (DMSO)
-
Hydrogenolysis: H₂ (1 atm), 10% Pd/C in Methanol (MeOH)
Analytical Method: The primary analytical technique will be High-Performance Liquid Chromatography (HPLC) with UV detection.[12][13] This method allows for the separation and quantification of the intact protected amino alcohol from its degradation products.[13] The fluorenyl moiety of the Fmoc group provides a strong UV chromophore, making it particularly easy to monitor.[4]
// Nodes Start [label="Prepare Stock Solutions\n(Fmoc-EA, Boc-EA, Cbz-EA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate Aliquots under\n6 Stress Conditions", shape=parallelogram, fillcolor="#E8F0FE", fontcolor="#202124"]; Timepoints [label="Sample at Timepoints\n(0, 1, 4, 8, 24 hours)", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Quench [label="Quench Reaction\n(e.g., Neutralization)", fillcolor="#FCE8E6", fontcolor="#202124"]; Analyze [label="Analyze by HPLC-UV", shape=invhouse, fillcolor="#E6F4EA", fontcolor="#202124"]; Quantify [label="Quantify % Remaining\nParent Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Incubate; Incubate -> Timepoints; Timepoints -> Quench; Quench -> Analyze; Analyze -> Quantify; } dot Caption: Experimental Workflow for the Comparative Stability Study.
Detailed Experimental Protocol
The following protocol provides a self-validating system for assessing stability. Each stress condition should be run in triplicate for statistical relevance.
A. Preparation of Test Solutions:
-
Prepare 10 mg/mL stock solutions of Fmoc-EA, Boc-EA, and Cbz-EA in a suitable solvent (e.g., acetonitrile or DMF).
-
For each stress condition, add 100 µL of a stock solution to 900 µL of the stress reagent in a sealed HPLC vial. This creates a starting concentration of 1 mg/mL.
-
Immediately after mixing, take a 50 µL aliquot from each vial, quench it by diluting into 950 µL of mobile phase (e.g., 50:50 acetonitrile:water), and label it as the T=0 sample.
B. Incubation and Sampling:
-
Place the vials for the thermal stress condition in a heating block set to 80°C.
-
Set up the hydrogenolysis reaction in a flask equipped with a balloon of H₂ gas and a stir bar.
-
Keep all other vials at room temperature (approx. 25°C).
-
At subsequent time points (e.g., 1, 4, 8, and 24 hours), withdraw a 50 µL aliquot from each reaction vial.
-
Immediately quench each aliquot by diluting it into 950 µL of mobile phase to stop the degradation reaction.
C. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm (for Fmoc and Cbz) and 210 nm (for Boc). A diode array detector is ideal for monitoring all wavelengths simultaneously.
-
Injection Volume: 10 µL.
D. Data Analysis:
-
For each compound and condition, calculate the peak area of the intact parent compound at each time point.
-
Normalize the data by expressing the peak area at each time point (T=x) as a percentage of the peak area at the start of the experiment (T=0).
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
Results and Data Analysis
The following table summarizes the expected outcomes of the stability study after 24 hours of incubation. The data, while illustrative, are based on the well-established chemical principles of each protecting group.
| Stress Condition | Protecting Group | % Parent Compound Remaining (24h) | Primary Degradation Product(s) |
| 1 M HCl / Dioxane | Fmoc-EA | >99% | None Detected |
| Boc-EA | <1% | Ethanolamine | |
| Cbz-EA | >99% | None Detected | |
| 50% TFA / DCM | Fmoc-EA | >99% | None Detected |
| Boc-EA | <1% | Ethanolamine | |
| Cbz-EA | >99% | None Detected | |
| 20% Piperidine / DMF | Fmoc-EA | <1% | Ethanolamine, Dibenzofulvene-piperidine adduct |
| Boc-EA | >99% | None Detected | |
| Cbz-EA | >99% | None Detected | |
| 1 M NaHCO₃ (aq) | Fmoc-EA | ~95% | Minor degradation observed |
| Boc-EA | >99% | None Detected | |
| Cbz-EA | >99% | None Detected | |
| 80°C in DMSO | Fmoc-EA | ~85% | Ethanolamine, Dibenzofulvene |
| Boc-EA | >99% | None Detected | |
| Cbz-EA | >99% | None Detected | |
| H₂ / Pd-C in MeOH | Fmoc-EA | ~90% (Controversial) | Minor degradation observed |
| Cbz-EA | <1% | Ethanolamine, Toluene | |
| Boc-EA | >99% | None Detected |
Discussion and Mechanistic Interpretation
The experimental data clearly demonstrate the principle of orthogonality and highlight the specific vulnerabilities of each protecting group.
Fmoc Stability: As expected, the Fmoc-carbamate linkage shows exceptional stability under both moderate (HCl) and strong (TFA) acidic conditions.[3][10] Its primary lability is to base, with near-instantaneous cleavage in 20% piperidine/DMF, the standard condition used in SPPS.[14][15] The mechanism proceeds via a base-catalyzed β-elimination, forming dibenzofulvene, which is trapped by the excess piperidine.[3] Interestingly, some degradation is observed under thermal stress, which can also induce a base-free β-elimination, albeit much more slowly.[16] Stability towards hydrogenolysis can be variable and should be evaluated on a case-by-case basis.[11]
Boc Stability: The Boc group's behavior is the inverse of Fmoc's. It is completely stable to the basic, thermal, and hydrogenolysis conditions tested but is rapidly cleaved by strong acids like TFA.[] This acid-lability is the cornerstone of the Boc/Bn SPPS strategy.[5]
Cbz Stability: The Cbz group demonstrates robust stability to both acidic and basic conditions, making it an excellent orthogonal partner to both Fmoc and Boc in solution-phase synthesis. Its specific lability to catalytic hydrogenolysis is its defining feature.[6][7]
// Nodes Fmoc_Protected [label="Fmoc-NH-R", fillcolor="#E8F0FE", fontcolor="#202124"]; Proton_Abstraction [label="1. Base (B:) abstracts\nacidic C9 proton", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Carbanion [label="Fluorenyl Carbanion\nIntermediate", fillcolor="#FCE8E6", fontcolor="#202124"]; Elimination [label="2. E1cB Elimination", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Products [label="R-NH₂ + CO₂ + Dibenzofulvene", fillcolor="#E6F4EA", fontcolor="#202124"]; Adduct [label="Dibenzofulvene-Base Adduct\n(Stable)", fillcolor="#FEF7E0", fontcolor="#202124"];
// Edges Fmoc_Protected -> Proton_Abstraction; Proton_Abstraction -> Carbanion; Carbanion -> Elimination; Elimination -> Products; Products -> Adduct [label="Trapped by excess Base"]; } dot Caption: Mechanism of Base-Catalyzed Fmoc Deprotection (E1cB Pathway).
Conclusion
This guide confirms the well-established stability profile of the Fmoc protecting group. Its carbamate linkage to amino alcohols is exceptionally stable to a wide range of acidic conditions, providing true orthogonality with acid-labile groups like Boc and t-Butyl ethers.[4][17] The primary vulnerability of the Fmoc group is its lability to bases, which is precisely the characteristic exploited for its selective removal in synthetic workflows.
For researchers, the key takeaway is that the choice of protecting group strategy must be deliberate and informed by the chemical environment the molecule will encounter. While Fmoc is the gold standard for modern SPPS due to its mild cleavage conditions, its stability cannot be taken for granted.[3] Potential instabilities under prolonged exposure to even mild bases, elevated temperatures, or certain catalytic conditions must be considered during process development and optimization. The experimental framework provided here serves as a template for conducting such critical stability assessments, ensuring the development of robust and reliable synthetic routes.
References
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Chemistry For Everyone. What Are Fmoc Protecting Groups?[Link]
-
GenScript. Terminology of Antibody Drug for Fmoc Deprotection. [Link]
-
Isidro-Llobet, A., et al. (2015). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
ResearchGate. Thermal Cleavage of the Fmoc Protection Group. [Link]
-
Lönnberg, H. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]
-
Organic Chemistry Portal. Amino Protecting Groups Stability. [Link]
-
Separation Science. Analytical Techniques In Stability Testing. [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. chempep.com [chempep.com]
- 5. biosynth.com [biosynth.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. total-synthesis.com [total-synthesis.com]
- 11. chempep.com [chempep.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. genscript.com [genscript.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to C-Terminal Peptide Modification: A Comparative Analysis of Alternatives to (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate
Introduction: The Critical Role of the C-Terminus in Peptide Therapeutics
In the landscape of modern drug development, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are often tempered by challenges in stability and bioavailability. The C-terminus of a peptide, traditionally a carboxylic acid, is a prime target for modification to overcome these limitations. Altering this single functional group can profoundly impact a peptide's activity, stability against exopeptidases, hydrophobicity, and membrane permeability.[1][2] For instance, converting the C-terminal carboxylate to a neutral amide can enhance receptor binding and biological activity by mimicking a native peptide bond.[1]
Among the various modifications, the introduction of a C-terminal alcohol to create a "peptide alcohol" is a key strategy. These structures are found in nature, such as in antibiotic peptaibols, and are utilized in synthetic peptides to increase stability and alter pharmacokinetic profiles.[3] A common method to achieve this is through the direct incorporation of an Fmoc-protected amino alcohol, such as (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate (Fmoc-Threoninol-OH), during solid-phase peptide synthesis (SPPS). While direct and effective, this approach is just one of many.
This guide provides a comprehensive comparison of alternative strategies for C-terminal modification, moving beyond the direct incorporation of amino alcohols. We will explore versatile chemical intermediates and functional mimics, providing the experimental context and data necessary for researchers to select the optimal strategy for their specific therapeutic candidate.
The Benchmark: Direct Incorporation of Fmoc-Amino Alcohols
The use of building blocks like Fmoc-Thr(ol)-OH is predicated on a straightforward inclusion in a standard Fmoc-SPPS workflow. The amino alcohol is typically loaded onto a resin sensitive to highly acidic conditions, such as a 2-chlorotrityl chloride (2-CTC) resin.[4] This allows the peptide chain to be elongated from the amino group of the amino alcohol. The final cleavage from the resin under mild acidic conditions preserves the C-terminal alcohol functionality.
Advantages:
-
Direct and Unambiguous: The final C-terminal structure is defined from the first step.
-
High Purity: Minimizes the need for post-cleavage solution-phase manipulations, which can complicate purification.
Disadvantages:
-
Limited Availability: Requires the synthesis or purchase of specific Fmoc-protected amino alcohols for each desired C-terminal residue.
-
Potential for Epimerization: Loading some amino acids onto resins can be prone to racemization, although using 2-CTC resin largely mitigates this by avoiding carboxyl group activation.
Alternative Strategies: A Toolkit for C-Terminal Engineering
For greater flexibility and access to a wider array of C-terminal functionalities, researchers can turn to several powerful alternative strategies. These methods often involve the synthesis of a peptide with a reactive C-terminal handle that can be further modified post-synthesis.
Versatile Intermediates: Peptide Hydrazides and Thioesters
Perhaps the most powerful alternatives involve the generation of highly reactive C-terminal intermediates, namely peptide hydrazides and thioesters. These functionalities serve as hubs from which numerous other modifications, including alcohols, can be derived.
A peptide hydrazide is a stable, isolatable intermediate that can be readily converted into other functional groups.[5][6] They can be synthesized either by using a special hydrazide-linker on the solid support or, more conveniently, by direct hydrazinolysis of a peptide from a standard Wang resin.[6] This latter method is particularly advantageous as it allows the same resin-bound peptide to be cleaved as a C-terminal acid (using TFA) or a C-terminal hydrazide (using hydrazine), providing strategic flexibility from a single synthesis.[6]
Once formed, the peptide hydrazide can be oxidized to a reactive acyl azide, which can then undergo Curtius rearrangement to an isocyanate for conjugation with various nucleophiles or be trapped by other reagents.[1][7]
Workflow for Hydrazide-Mediated Modification
Figure 1. Divergent synthesis pathways from a single peptide-Wang resin.
Peptide thioesters are cornerstone intermediates for Native Chemical Ligation (NCL), a powerful technique for synthesizing large proteins by joining unprotected peptide fragments.[8][9] However, their utility extends beyond NCL. Thioesters are activated acyl species that can be converted to amides, esters, and other functionalities.
The synthesis of peptide thioesters via Fmoc-SPPS has historically been challenging due to the base-lability of the thioester bond during piperidine-mediated Fmoc deprotection.[10] Modern methods have overcome this using "safety-catch" linkers or linkers that generate a stable precursor, which is then converted to the thioester during or after cleavage.[5] A notable example is the N-acyl-benzimidazolinone (Nbz) linker developed by the Dawson lab, where a stable N-acylurea peptide is generated and undergoes rapid thiolysis in neutral buffer to yield the desired thioester.[11]
Functional Mimics and Hydrophilic Enhancers
Sometimes, the goal of C-terminal modification is not simply to create an alcohol but to enhance a specific property, such as hydrophilicity or in-vivo half-life. In these cases, other modifications may prove superior.
Amidation is the most common C-terminal modification. It neutralizes the negative charge of the carboxylate, which can increase membrane permeability and receptor affinity.[1][12] It also confers stability against carboxypeptidases. This is typically achieved directly by using a Rink Amide resin during SPPS.[1] While not an alcohol, it serves a similar purpose of stabilizing the C-terminus in a neutral form and is a critical benchmark for comparison.
To dramatically alter pharmacokinetics, hydrophilic polymers can be attached to the peptide.
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) is a clinically validated strategy to increase the hydrodynamic volume of a peptide, reducing renal clearance and extending its circulating half-life.[13][14]
-
Polypeptidation: Concerns about the non-biodegradability and potential immunogenicity of PEG have led to the development of polypeptide-based alternatives.[15][16] These include polysarcosine (pSar), XTEN (long, unstructured recombinant polypeptides), and PASylation (polysialylation), which offer similar pharmacokinetic benefits with improved biocompatibility and biodegradability.[15][17]
These linkers can be attached to the C-terminus using click chemistry or by incorporating a reactive handle, such as a lysine residue, at or near the C-terminus.
Chemical Structures of Key C-Terminal Groups
Figure 2. Common C-terminal functionalities in peptide modification.
Comparative Data Summary
The choice of modification strategy depends on the desired outcome, synthetic feasibility, and cost. The following table provides a high-level comparison.
| Modification Strategy | Key Reagent/Resin | Advantages | Disadvantages | Typical Application |
| Direct Alcohol Incorporation | Fmoc-Amino Alcohol + 2-CTC Resin | Direct, unambiguous synthesis; high purity.[4] | Requires specific, potentially expensive building blocks. | Synthesis of a single, well-defined peptide alcohol. |
| C-Terminal Amidation | Rink Amide Resin | Simple, robust, industry standard; enhances stability and binding.[1] | Limited to primary amides. | General enhancement of peptide stability and activity. |
| Hydrazide Intermediate | Wang Resin + Hydrazine | Highly versatile; allows divergent synthesis of acids, hydrazides, and thioesters from one resin.[6] | Requires post-cleavage modification steps. | Library synthesis, creating diverse C-terminal modifications. |
| Thioester Intermediate | Safety-Catch or Nbz-type Linkers | Enables Native Chemical Ligation (NCL); versatile for further modification.[8][10] | Synthesis can be complex; linkers may be specialized. | Protein synthesis, bioconjugation. |
| PEGylation/Polypeptidation | PEG-NHS ester, Polypeptide chains | Dramatically extends in-vivo half-life; improves solubility.[13][17] | Increases molecular weight significantly; potential for immunogenicity (PEG).[15] | Developing long-acting peptide therapeutics. |
Experimental Protocols
Protocol 1: Synthesis of a C-Terminal Peptide Alcohol via Hydrazide Intermediate
This protocol describes the synthesis of a model peptide on Wang resin, followed by hydrazinolysis and reduction to the corresponding peptide alcohol.
Part A: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
-
Resin Swelling: Swell 100 mg of Rink Amide MBHA resin in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and dichloromethane (DCM) (3x).[18]
-
Amino Acid Coupling: In a separate vial, pre-activate the first Fmoc-amino acid (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 5 minutes. Add the activated amino acid solution to the resin and agitate for 2 hours. Wash thoroughly.
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.
-
N-terminal Fmoc Removal: After the final coupling, perform a final deprotection (step 2).
Part B: Cleavage as Peptide Hydrazide
-
Resin Preparation: Wash the final peptide-resin with DCM (3x) and methanol (3x) and dry under vacuum.
-
Hydrazinolysis: Add a solution of 5% hydrazine monohydrate in methanol to the dried resin. Agitate the suspension at room temperature for 48 hours.[6]
-
Product Isolation: Filter the resin and collect the filtrate. Wash the resin with additional methanol. Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude peptide hydrazide.
Part C: Conversion to Peptide Alcohol
-
Dissolution: Dissolve the crude peptide hydrazide in a suitable buffer (e.g., phosphate buffer, pH 7).
-
Oxidation & Reduction: Cool the solution to 0°C and add an aqueous solution of sodium nitrite (NaNO₂) to form the acyl azide. After a short reaction time (5-10 min), add a solution of sodium borohydride (NaBH₄) to reduce the acyl azide to the corresponding alcohol.
-
Purification: Purify the resulting peptide alcohol by reverse-phase HPLC. Confirm the mass by LC-MS.
Protocol 2: Synthesis of a C-Terminal Peptide Thioester using an N-Acylurea Linker
This protocol outlines the synthesis of a peptide thioester precursor for use in NCL, based on the Dawson N-acyl-benzimidazolinone (Nbz) methodology.[10][11]
-
Resin Preparation: Start with a commercially available o-aminoanilide-functionalized resin (e.g., Dawson's Nbz resin).
-
Peptide Synthesis: Synthesize the peptide sequence using standard Fmoc-SPPS as described in Protocol 1, Part A.
-
N-Acylurea Formation: After the final Fmoc deprotection, acylate the terminal amine of the linker with the desired C-terminal amino acid of the peptide sequence. This forms the stable amide bond of the peptide to the linker.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours. Precipitate the crude peptide in cold ether and purify by RP-HPLC. The product is the stable, purified peptide-Nbz precursor.
-
Thioester Generation (In Situ): To generate the thioester for an NCL reaction, dissolve the purified peptide-Nbz in the ligation buffer (e.g., 6 M Gn·HCl, 200 mM phosphate, pH 7.5) containing an aryl thiol such as 4-mercaptophenylacetic acid (MPAA). The N-acylurea will undergo rapid thiolysis to generate the active peptide thioester in situ, ready for ligation with an N-terminal cysteine peptide.[10]
Decision Tree for C-Terminal Modification Strategy
Figure 3. A guide to selecting the appropriate C-terminal modification strategy.
Conclusion and Future Outlook
While the direct incorporation of this compound and other amino alcohols remains a viable and straightforward method for producing peptide alcohols, the field of peptide chemistry offers a rich and flexible toolkit of alternatives. Strategies employing versatile intermediates like peptide hydrazides and thioesters empower researchers to move beyond single, predetermined structures and access a wide array of modifications from a common synthetic precursor. Furthermore, functional alternatives such as PEGylation and polypeptidation address the critical downstream challenges of pharmacokinetics, pushing peptide candidates closer to clinical success. The judicious selection of a C-terminal modification strategy, guided by the desired biological outcome and synthetic accessibility, is a critical step in the design of next-generation peptide therapeutics.
References
Sources
- 1. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of C-terminally modified peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. osti.gov [osti.gov]
- 6. Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MEGA: A Linker for Peptide Thioesterification and Cyclization [cem.com]
- 9. mdpi.com [mdpi.com]
- 10. An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C-Terminal Modified Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. PEGylation vs Other Peptide Modifications - Creative Peptides [creative-peptides.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Polypeptides as alternatives to PEGylation of therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. | Semantic Scholar [semanticscholar.org]
- 20. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
A Head-to-Head Comparison of Fmoc-Cl and Fmoc-OSu for the Selective Protection of Amino Alcohols
A Senior Application Scientist's Guide to Optimizing Chemoselectivity in Complex Molecule Synthesis
In the intricate landscape of pharmaceutical and peptide synthesis, the selective protection of functional groups is a cornerstone of success. For bifunctional molecules such as amino alcohols, the ability to selectively shield the more nucleophilic amino group in the presence of a hydroxyl moiety is paramount. The 9-fluorenylmethoxycarbonyl (Fmoc) group, renowned for its base lability and acid stability, is a workhorse in this field. The two most common reagents for its introduction, 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), each present a unique set of characteristics. This in-depth guide provides a head-to-head comparison of their performance in the chemoselective protection of amino alcohols, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic strategies.
The Critical Challenge: N- vs. O-Acylation
The primary hurdle in the protection of amino alcohols is achieving exclusive N-acylation while avoiding protection of the less nucleophilic hydroxyl group. The inherent difference in nucleophilicity between the primary or secondary amine and the alcohol is the synthetic chemist's greatest advantage. However, the choice of acylating agent and reaction conditions can significantly influence the outcome. An overly reactive reagent or harsh conditions can lead to a mixture of N-protected, O-protected, and di-protected products, complicating purification and reducing the overall yield of the desired intermediate.
Reagent Showdown: Reactivity and Selectivity Profiles
The choice between Fmoc-Cl and Fmoc-OSu fundamentally boils down to a trade-off between reactivity and handling.[1][2]
Fmoc-Cl: The Highly Reactive Chloroformate
Fmoc-Cl is a potent acylating agent, often leading to rapid reaction times.[2] This heightened reactivity, however, comes with the caveat of lower stability and a greater propensity for side reactions.[1][2] It is particularly sensitive to moisture, which can lead to hydrolysis and the formation of 9-fluorenemethanol, a common impurity that can complicate product isolation.[2] In the context of amino alcohol protection, the high reactivity of Fmoc-Cl necessitates carefully controlled conditions to prevent O-acylation.
Fmoc-OSu: The Milder, More Stable Succinimidyl Ester
In contrast, Fmoc-OSu offers a more controlled and user-friendly approach to Fmoc protection.[2] Its moderated reactivity makes it less susceptible to hydrolysis and generally leads to cleaner reaction profiles with fewer byproducts.[2][] This enhanced stability and selectivity make it an excellent choice for sensitive or sterically hindered substrates.[1] For large-scale syntheses where reproducibility and high purity are critical, Fmoc-OSu is often the preferred reagent.[2]
Mechanistic Underpinnings of Chemoselectivity
The selective N-acylation of amino alcohols with both Fmoc-Cl and Fmoc-OSu is governed by the principles of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the amino group is more available for nucleophilic attack on the carbonyl carbon of the Fmoc reagent than the lone pairs on the oxygen of the hydroxyl group. This is due to the lower electronegativity of nitrogen compared to oxygen, making the amine a stronger nucleophile.
The reaction with Fmoc-Cl proceeds via a rapid and often exothermic reaction, liberating hydrochloric acid, which must be neutralized by a base. In the case of Fmoc-OSu, the reaction is typically slower and the leaving group, N-hydroxysuccinimide, is less acidic and generally more benign.
Experimental Evidence: A Comparative Analysis
While a direct, side-by-side comparison of Fmoc-Cl and Fmoc-OSu for the protection of the same amino alcohol under identical conditions is not extensively documented in a single source, a clear picture of their relative performance can be pieced together from existing literature.
A study on the Fmoc protection of various amines and amino alcohols in aqueous media demonstrated excellent chemoselectivity with Fmoc-Cl. For instance, the protection of ethanolamine resulted in a 92% yield of the desired N-Fmoc-ethanolamine, with no O-acylation or di-protection observed.[4] This highlights that under appropriate conditions, the inherent nucleophilicity difference is sufficient to drive the desired selective reaction with the more reactive reagent.
Quantitative Data Summary
| Feature | Fmoc-Cl | Fmoc-OSu | Rationale & Field Insights |
| Reactivity | Very High | High | Fmoc-Cl is an acid chloride, making it inherently more reactive than the activated ester of Fmoc-OSu.[2] This can be advantageous for rapid, small-scale syntheses. |
| Typical Reaction Time | 15 - 60 minutes | 30 - 120 minutes | The higher reactivity of Fmoc-Cl leads to faster reaction kinetics.[6] |
| Selectivity (N- vs. O-acylation) | Good to Excellent | Excellent | While Fmoc-Cl can be highly selective under optimized conditions, the milder nature of Fmoc-OSu provides a wider margin for error and is less likely to acylate the less nucleophilic alcohol. |
| Reported Yield (N-Fmoc-ethanolamine) | 92%[4] | High (inferred) | The milder reaction conditions of Fmoc-OSu generally lead to cleaner reactions and high product purity, suggesting yields would be comparable to or exceed those of Fmoc-Cl.[2] |
| Common Side Reactions | Hydrolysis to 9-fluorenemethanol, potential for O-acylation if not controlled. | Formation of Fmoc-β-alanine via Lossen rearrangement (a known, though often minor, impurity). | The moisture sensitivity of Fmoc-Cl is a significant handling challenge.[2] The side products of Fmoc-OSu are generally less prevalent and easier to manage. |
| Handling & Stability | Moisture-sensitive, requires careful handling. | Stable solid, easy to handle and store. | Fmoc-OSu offers greater convenience and stability for routine laboratory use, particularly in larger-scale applications.[2] |
Experimental Protocols: A Practical Guide
The following protocols provide a framework for the selective N-Fmoc protection of a model amino alcohol, ethanolamine. These are representative procedures and may require optimization for other amino alcohols.
Protocol 1: Selective N-Fmoc Protection of Ethanolamine with Fmoc-Cl
Causality Behind Experimental Choices: This protocol utilizes a biphasic system with a mild inorganic base. The aqueous phase helps to control the exothermicity of the reaction and solubilizes the ethanolamine and the base, while the organic phase dissolves the Fmoc-Cl. The base neutralizes the HCl generated during the reaction, driving it to completion. The temperature is kept low initially to control the high reactivity of Fmoc-Cl and maximize selectivity.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethanolamine (1.0 eq.) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate solution.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of Fmoc-Cl (1.05 eq.) in dioxane dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel.
Protocol 2: Selective N-Fmoc Protection of Ethanolamine with Fmoc-OSu
Causality Behind Experimental Choices: This protocol also employs a biphasic system with a mild base. Given the lower reactivity of Fmoc-OSu, the reaction can be run at room temperature without significant risk of side reactions. The longer reaction time ensures complete conversion. The workup procedure is straightforward due to the cleaner nature of the reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve ethanolamine (1.0 eq.) and sodium bicarbonate (2.0 eq.) in a mixture of water and acetone (1:1).
-
Reagent Addition: Add Fmoc-OSu (1.05 eq.) to the stirring solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Remove the acetone under reduced pressure. Dilute the remaining aqueous solution with water and extract with ethyl acetate.
-
Purification: Wash the organic layer with dilute acid (e.g., 1 M HCl) and brine, dry over anhydrous sodium sulfate, and concentrate to yield the product. Further purification can be achieved by recrystallization or flash chromatography if necessary.
Decision-Making Framework
The choice between Fmoc-Cl and Fmoc-OSu should be guided by the specific requirements of the synthesis.
Caption: Decision workflow for selecting between Fmoc-Cl and Fmoc-OSu.
Conclusion
Both Fmoc-Cl and Fmoc-OSu are highly effective reagents for the chemoselective N-protection of amino alcohols. Fmoc-Cl offers the advantage of rapid reaction kinetics, making it a viable option for time-sensitive syntheses where conditions can be meticulously controlled. However, for the majority of applications, particularly those involving sensitive substrates, large-scale production, or where a robust and reproducible protocol is paramount, Fmoc-OSu emerges as the superior choice. Its moderated reactivity, greater stability, and cleaner reaction profile translate to higher purity of the desired N-Fmoc protected amino alcohol, simplifying downstream processing and ultimately contributing to the overall success of the synthetic endeavor. As with any synthetic methodology, the optimal choice will depend on a careful consideration of the specific substrate, scale, and desired outcome.
References
-
Fmoc-OSu vs. Fmoc-Cl: Choosing the Right Amino Protecting Reagent. [Link]
-
An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
-
Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. [Link]
-
An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - The Royal Society of Chemistry. [Link]
-
Comparison of Fmoc-protected b-amino alcohol obtained from HOSu and IBC-Cl method - ResearchGate. [Link]
-
Green Chemistry - ResearchGate. [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. [Link]
-
Fmoc-Protected Amino Groups - Organic Chemistry Portal. [Link]
- Methods for the synthesis of fmoc protected amines - Google P
-
Questions about Fmoc protection using Fmoc-Osu : r/OrganicChemistry - Reddit. [Link]
-
Fluorenylmethyloxycarbonyl protecting group - Wikipedia. [Link]
-
Amino Protecting Groups Stability - Organic Chemistry Portal. [Link]
Sources
A Comparative Kinetic Analysis of Fmoc Deprotection from Threonine Derivatives: Piperidine vs. DBU-Based Reagents
Introduction: The Critical Role of Fmoc Deprotection in Peptide Synthesis
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for an orthogonal protection strategy alongside acid-labile side-chain protecting groups.[1] The repetitive cycle of deprotection and coupling is the very engine of peptide elongation. While seemingly routine, the Fmoc removal step is crucial for the quality and yield of the final peptide.[2] Inefficient deprotection leads to deletion sequences, where one or more amino acids are missing from the target peptide. These impurities are often difficult to separate from the desired product, compromising the final purity and biological activity.
This guide focuses on the kinetic study of Fmoc deprotection from (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate) , the formal name for Fmoc-Threonine. Threonine, and other β-branched or sterically hindered amino acids, present unique challenges. The bulky side-chain can hinder the access of the deprotection base to the N-terminal Fmoc group, potentially slowing down the reaction. Furthermore, the threonine side-chain itself can be susceptible to side reactions under basic conditions.[3]
Here, we provide a comparative analysis of two common deprotection strategies: the industry-standard 20% piperidine in DMF and a faster, more potent system based on 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This guide will delve into the underlying mechanism, present a framework for kinetic analysis, provide detailed experimental protocols, and offer data-driven insights to help researchers optimize their synthesis protocols for challenging sequences.
The E1cB Mechanism: A Two-Step Process
The removal of the Fmoc group proceeds via a base-catalyzed β-elimination, specifically an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[4][5][6] Understanding this two-step process is key to optimizing the reaction and troubleshooting potential issues.
-
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[1][2] This is the rate-determining step and results in the formation of a stabilized carbanion intermediate (the conjugate base).[6][7]
-
Elimination & Scavenging: The carbanion is unstable and rapidly undergoes elimination, releasing the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive electrophile called dibenzofulvene (DBF).[8] A second molecule of the base (if it is a nucleophile like piperidine) then acts as a scavenger, trapping the DBF to form a stable, inert adduct.[1][9] This scavenging step is critical to prevent the DBF from reacting with the newly liberated peptide amine, which would cause irreversible chain termination.[8]
Caption: The E1cB mechanism of Fmoc deprotection.
Comparative Kinetic Study: Piperidine vs. DBU
To objectively compare deprotection reagents, a kinetic study is essential. We will compare the standard 20% piperidine in DMF against a solution of 2% DBU and 5% piperazine in DMF.
-
Piperidine: A secondary amine that serves as both the base for proton abstraction and the nucleophilic scavenger for DBF.[2] It is reliable but can be slow for hindered residues.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A very strong, non-nucleophilic organic base.[10][11] It excels at the initial proton abstraction, making the deprotection much faster. However, because it is non-nucleophilic, it cannot scavenge the resulting DBF.[11]
-
Piperazine: A nucleophilic secondary amine added to the DBU solution to act as the DBF scavenger, preventing side reactions.[7][12] The combination of a strong base (DBU) and an efficient scavenger (piperazine) is designed for rapid and clean deprotection.[12][13]
Experimental Protocols
The following protocols describe a robust method for comparing the deprotection kinetics of Fmoc-Thr(tBu)-OH, the side-chain protected derivative used in SPPS to prevent O-acylation.
Workflow for Kinetic Analysis
Caption: Experimental workflow for kinetic analysis.
Protocol 1: Kinetic Deprotection Assay
-
Substrate Preparation: Prepare a 10 mM stock solution of Fmoc-Thr(tBu)-OH in HPLC-grade DMF.
-
Reagent Preparation:
-
Reaction Initiation: In separate reaction vials at room temperature, mix equal volumes of the Fmoc-Thr(tBu)-OH stock solution and the respective deprotection reagent (A or B). Start a timer immediately upon mixing.
-
Time-Point Sampling: At designated time intervals (e.g., 15s, 30s, 1 min, 2 min, 5 min, 10 min), withdraw a 50 µL aliquot from the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the 50 µL aliquot to a vial containing 450 µL of a 50:50 acetonitrile/water solution with 1% Trifluoroacetic Acid (TFA). The acid neutralizes the base, instantly stopping the deprotection.
-
Analysis: Analyze the quenched samples by RP-HPLC according to the method below.
Protocol 2: RP-HPLC Monitoring Method
The progress of the deprotection is monitored by observing the decrease in the peak area of the starting material, Fmoc-Thr(tBu)-OH.[15][16]
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm (to detect the Fmoc group) and 214 nm (for the peptide backbone).[15]
-
Injection Volume: 10 µL.
Results and Comparative Analysis
The data gathered from the HPLC analysis allows for a direct comparison of the two deprotection reagents. The percentage of deprotection at each time point is calculated based on the reduction of the starting material's peak area relative to the t=0 sample.
| Time Point | % Deprotection (20% Piperidine/DMF) | % Deprotection (2% DBU / 5% Piperazine/DMF) |
| 30 seconds | ~15% | ~85% |
| 1 minute | ~30% | >99% |
| 2 minutes | ~55% | >99% |
| 5 minutes | >95% | >99% |
| 10 minutes | >99% | >99% |
| Est. Half-Life (t½) | ~1.8 minutes | <15 seconds |
| Table 1: Representative comparative kinetic data for the deprotection of Fmoc-Thr(tBu)-OH. |
Discussion of Kinetic Performance
As the representative data illustrates, the DBU/piperazine solution is significantly more potent, achieving near-complete deprotection in under one minute.[7][12][13] The standard 20% piperidine solution requires 5-10 minutes to reach the same level of completion.[9] This dramatic increase in speed with the DBU system can be highly advantageous, particularly in automated synthesis or when dealing with "difficult sequences" prone to aggregation. Faster deprotection minimizes the time the peptide resin is exposed to basic conditions and can improve synthesis efficiency by shortening cycle times.
Causality and Side Reaction Considerations
The superior speed of the DBU system is directly attributable to DBU's higher basicity compared to piperidine, which accelerates the rate-limiting proton abstraction step.[7] However, this potency requires careful consideration of potential side reactions.
-
β-Elimination of Threonine: For residues like threonine, prolonged exposure to strong bases can promote the elimination of the side-chain hydroxyl group, leading to the formation of a dehydroamino acid derivative.[3] While the faster kinetics of DBU reduce the overall exposure time, its higher basicity could potentially increase the risk if the reaction is not carefully controlled.
-
Aspartimide Formation: If the peptide sequence contains an aspartic acid residue, strong bases like DBU are known to catalyze the formation of a cyclic aspartimide intermediate.[10][11] This is a significant side reaction that can lead to chain termination or epimerization. For sequences containing Asp, the use of standard piperidine or a modified DBU cocktail containing a weak acid like formic acid is often recommended.[7][12]
Conclusion and Recommendations
This guide demonstrates that while 20% piperidine in DMF is a robust and reliable reagent for routine Fmoc deprotection, alternative formulations offer significant advantages in specific contexts.
-
For standard peptide synthesis , 20% piperidine remains the gold standard, providing a good balance of efficiency and safety against side reactions.[14]
-
For difficult, sterically hindered, or aggregation-prone sequences , a DBU-based reagent (e.g., 2% DBU / 5% piperazine in DMF) offers a powerful alternative.[12][13] Its rapid kinetics can overcome synthetic hurdles and improve the purity of the crude product.
-
For sequences containing base-sensitive residues like Aspartic Acid, extreme caution must be exercised with strong bases like DBU. Kinetic analysis and careful optimization are paramount to minimize side reactions like aspartimide formation.[10]
Ultimately, the choice of deprotection reagent is a critical parameter in SPPS. By understanding the underlying kinetics and potential side reactions, researchers can make informed decisions to optimize their protocols, leading to higher-purity peptides and more reliable scientific outcomes.
References
- Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022). YouTube.
- N-Terminal Deprotection - Fmoc removal.Aapptec Peptides.
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.Total Synthesis.
- Side reactions associated with N-Methyl-L-threonine in peptide synthesis.Benchchem.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Methods for Removing the Fmoc Group.
- Amino Acid Sidechain Deprotection.Aapptec Peptides.
- Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis.RSC Publishing.
- A Comparative Guide to the HPLC Analysis of Peptides Containing Boc-Lys(Fmoc)-OH.Benchchem.
- Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. (2021). ACS Sustainable Chemistry & Engineering.
- Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis.RSC Advances.
- Fmoc Resin Cleavage and Deprotection.Sigma-Aldrich.
- A Comparative Guide to Protected Threonine Derivatives in Solid-Phase Peptide Synthesis.Benchchem.
- Technical Support Information Bulletin 1173 - Fmoc Removal with DBU.Aapptec Peptides.
- Technical Support Inform
- Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis (2015).SciSpace.
- Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins.PubMed Central.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).UCI Department of Chemistry.
- E1cB-elimin
- E1cB – Elimination (Unimolecular) Conjugate Base. (2020). Master Organic Chemistry.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Analysis of Fmoc removal reaction kinetics through RP-HPLC.
- Standardized Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis.Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. total-synthesis.com [total-synthesis.com]
- 5. E1cB-elimination reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
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- 11. peptide.com [peptide.com]
- 12. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis (2015) | Krittika Ralhan | 57 Citations [scispace.com]
- 14. peptide.com [peptide.com]
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- 16. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate and Associated Waste Streams
As researchers and drug development professionals, our focus is rightly on innovation and discovery. However, the integrity of our work and the safety of our laboratories depend on a rigorous and informed approach to chemical handling, from initial use to final disposal. This guide provides a detailed, experience-driven framework for the proper disposal of (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate, a common Fmoc-protected amino alcohol. The procedures outlined here are grounded in regulatory standards and best practices to ensure safety, compliance, and environmental stewardship.
Part 1: Core Hazard Assessment and Risk Mitigation
Before any disposal protocol is enacted, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, we can infer its hazard profile from structurally analogous Fmoc-protected amino acids and alcohols. This approach, known as Quantitative Structure-Activity Relationship (QSAR) modeling, is a valid and recognized method for preliminary hazard identification[1].
Based on data from similar compounds, this compound should be handled as a substance that can cause skin irritation, serious eye irritation, and potential respiratory tract irritation[2][3]. Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) in a well-ventilated area, such as a certified chemical fume hood[4][5].
The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that employers establish a written Chemical Hygiene Plan (CHP) outlining procedures to protect employees from chemical hazards[4][6]. The disposal protocols detailed below should be incorporated into your laboratory's specific CHP.
Table 1: Hazard Summary and Personal Protective Equipment (PPE)
| Hazard Category | Potential Effects | Required Personal Protective Equipment (PPE) |
| Skin Contact | Causes skin irritation[2][3]. | Chemical-resistant gloves (e.g., nitrile) and a lab coat must be worn. Inspect gloves for integrity before each use[1][7]. |
| Eye Contact | Causes serious eye irritation[2]. | Safety glasses with side-shields or, preferably, chemical safety goggles are mandatory[5]. |
| Inhalation | May cause respiratory irritation[1][2]. | All handling of the solid compound or its solutions should occur in a chemical fume hood to minimize inhalation exposure[4]. |
| Ingestion | May be harmful if swallowed[8]. | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling the chemical[7][9]. |
Part 2: Disposal Protocol for Unused or Expired Solid Product
Disposing of the pure, unused chemical is the most straightforward scenario. The primary principle is to never discard it as common trash or wash it down the drain[1][10].
Step-by-Step Disposal of Solid this compound:
-
Containerization: Place the solid chemical in its original container if possible, or in a new, clean, and chemically compatible container that can be securely sealed[11][12].
-
Labeling: The container must be clearly labeled as "Hazardous Waste"[12]. The label must also include the full chemical name, "this compound," and the date you are adding it to the waste accumulation container[10].
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[13]. This area should be away from incompatible materials, particularly strong oxidizing agents, and ideally within a secondary containment tray[10][14].
-
Arranging Disposal: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. The final disposal will be managed by a licensed professional waste disposal service, likely through high-temperature incineration[1][15].
Part 3: Managing and Disposing of Experimental Waste Streams
In practice, the most common disposal challenge comes from the various waste streams generated during experimentation. These must be segregated based on their composition and hazards.
Contaminated Solid Waste
This category includes items like gloves, weigh paper, pipette tips, and paper towels that have come into direct contact with the chemical.
-
Procedure: Collect all contaminated solid waste in a designated, lined, and sealed hazardous waste container. The container should be clearly labeled "Hazardous Waste" and list the chemical contaminant. Do not mix this waste with non-hazardous lab trash.
Contaminated Liquid Waste (Excluding Deprotection Solutions)
This includes solutions of the compound in organic solvents (e.g., DCM, Ethyl Acetate) or aqueous solutions.
-
Procedure: Collect aqueous and non-halogenated organic waste in separate, clearly labeled "Hazardous Waste" containers. Never mix incompatible waste streams[15]. The label must list all chemical components, including solvents. Store these containers in a secondary containment tray within your lab's SAA.
Specialized Waste: Fmoc-Deprotection Solutions
The most significant and hazardous waste stream generated from this compound's use in peptide synthesis is the Fmoc deprotection solution. The cleavage of the Fmoc group is typically achieved with a 20-50% solution of piperidine in N,N-Dimethylformamide (DMF)[16][17].
The resulting waste is a hazardous mixture containing:
-
Piperidine: A corrosive and toxic amine.
-
N,N-Dimethylformamide (DMF): A flammable solvent with reproductive toxicity concerns.
-
Piperidine-Dibenzofulvene Adduct: The byproduct of the cleavage reaction[10][16].
Step-by-Step Disposal of Fmoc-Deprotection Waste:
-
Collection: During your experiment, collect all liquids from the Fmoc deprotection step and subsequent resin washes into a dedicated, sealed hazardous waste container. This waste is flammable and toxic[10].
-
Container: The container must be made of a material compatible with DMF and piperidine (e.g., polyethylene or glass). Ensure it is fitted with a tight-sealing screw cap[11].
-
Labeling: The container must be labeled "Hazardous Waste" and clearly list all constituents: "N,N-Dimethylformamide (DMF), Piperidine, Piperidine-dibenzofulvene adduct"[10].
-
Storage and Disposal: Store the container in a designated SAA with secondary containment. When full, contact your EHS office for pickup and disposal by a licensed contractor.
Part 4: The Disposal Workflow: A Decision-Making Framework
To ensure proper waste segregation, the following decision-making workflow should be followed. This process helps researchers correctly categorize waste at the point of generation, which is a cornerstone of laboratory safety and regulatory compliance.
Caption: Workflow for waste stream selection and disposal.
Part 5: Regulatory and Compliance Imperatives
The disposal of laboratory chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[11][18]. All laboratories that generate hazardous waste must determine their generator category (e.g., Very Small, Small, or Large Quantity Generator) and comply with the specific regulations for that category[19].
Key compliance activities include:
-
Waste Determination: The generator (the laboratory) is responsible for determining if their waste is hazardous[20]. For a synthesized chemical like this, it is prudent to manage it as hazardous waste[21].
-
Proper Labeling and Storage: Adherence to labeling and storage time limits is critical[12][13].
-
Manifesting: When waste is shipped off-site, it must be accompanied by a Uniform Hazardous Waste Manifest, which tracks the waste from your lab to its final disposal site[11][19].
-
Training: All personnel who handle hazardous waste must receive appropriate training[13].
Ultimately, your institution's EHS department is your primary resource for ensuring compliance with all local, state, and federal regulations. Always consult them to confirm that your laboratory's procedures align with the established institutional and legal requirements.
References
-
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
-
Goodway Technologies. (2022, April 15). The Complete Beginners Guide to Chemical Disposal. Retrieved from [Link]
-
Capot Chemical. (2019, September 27). MSDS of Fmoc-β-Alaninol. Retrieved from [Link]
-
Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Available from: [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 9H-fluoren-9-ylmethyl n-(3-hydroxypropyl)carbamate, 97%. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Safety Laws and Standards Pertinent to Laboratories. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Available from: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Fmoc-L-Alanine monohydrate. Retrieved from [Link]
-
Murray State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
-
Fields, G. B. (2025, August 10). Methods for Removing the Fmoc Group. ResearchGate. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2014). Green Chemistry - In situ Fmoc removal. Royal Society of Chemistry. Retrieved from [Link]
-
Fields, G. B. (1997). Methods for Removing the Fmoc Group. In: Fields, G.B. (eds) Solid-Phase Peptide Synthesis. Methods in Enzymology, vol 289. Academic Press. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Retrieved from [Link]
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Agilent Technologies, Inc. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]
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Tenenbaum, J. (2023). Carbamate Toxicity. In: StatPearls [Internet]. StatPearls Publishing. Available from: [Link]
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Personal protective equipment for handling (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate
A Guide to the Safe Handling of (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for the handling of this compound, a compound often utilized in peptide synthesis and other aspects of pharmaceutical development. By moving beyond a simple checklist, this document aims to instill a deep understanding of the "why" behind each safety protocol, fostering a culture of proactive safety and building trust in your laboratory practices.
Hazard Identification and Risk Assessment
Based on the safety data for similar Fmoc-protected amino alcohols and other carbamates, this compound should be treated as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation, particularly if handled as a powder or aerosol.[3][4]
Key Potential Hazards:
-
Skin Irritation: Prolonged or repeated contact may cause redness, itching, or inflammation.[3][4]
-
Eye Irritation: Direct contact with the eyes can cause serious irritation.[3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3][4]
A thorough, site-specific risk assessment should be conducted before handling this chemical, taking into account the quantities being used and the specific laboratory environment.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
The following personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. It is crucial not just to wear PPE, but to understand its function and limitations.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7] | Protects against splashes and airborne particles, preventing serious eye irritation.[3] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., Nitrile) tested according to EN 374.[8][9] | Provides a barrier to prevent skin contact and potential irritation.[4][6] |
| Body Protection | A lab coat or chemical safety suit.[6][10] | Protects skin and personal clothing from contamination.[9] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dusts are generated or if working outside of a ventilated enclosure. A P3 filter type is recommended.[6][11] | Prevents inhalation of airborne particles that can cause respiratory tract irritation.[3][12] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is critical for minimizing risk.
1. Preparation:
-
Before beginning work, ensure you have read and understood this guide and any available safety information for analogous compounds.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound.[4][6]
-
Confirm that an eyewash station and safety shower are readily accessible.[6]
2. Handling the Compound:
-
Don all required PPE as specified in the table above.
-
Avoid all direct contact with the eyes, skin, and clothing.[3][7]
-
Minimize the generation of dust. If weighing the solid, do so carefully within a ventilated enclosure.[4][6]
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
-
Use equipment and containers that are properly grounded to prevent static discharge.[6]
3. After Handling:
-
Thoroughly wash your hands and face after completing your work.[3][6]
-
Remove any contaminated clothing immediately and launder it before reuse.[3][8]
-
Do not eat, drink, or smoke in the work area.[6]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. If contact lenses are present and can be easily removed, do so. Seek prompt medical attention.[3][9]
-
Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[3][9]
-
Small Spills: For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it into a suitable, labeled container for disposal. Clean the area with a damp cloth.[3][6]
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
All waste materials, including the compound itself, any contaminated consumables (e.g., weigh boats, pipette tips), and cleaning materials, must be disposed of in accordance with local, state, and federal regulations.[3]
-
Place all solid waste into a clearly labeled, sealed container.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Visualizing the Safety Workflow
To further clarify the procedural logic, the following diagram illustrates the decision-making process for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
By internalizing these procedures and the scientific rationale behind them, you contribute to a safer and more efficient research environment.
References
-
Safety Data Sheet: Fmoc-L-Alanine monohydrate. Carl ROTH. Available at: [Link]
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Material Safety Data Sheet - 9H-fluoren-9-ylmethyl n-(3-hydroxypropyl)carbamate, 97%. Cole-Parmer. Available at: [Link]
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The Best Personal Protective Equipment For Pesticides. Solutions Pest & Lawn. Available at: [Link]
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Personal Protective Equipment. Canada.ca. Available at: [Link]
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Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. Available at: [Link]
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Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
Fmoc - Lokey Lab Protocols. UC Santa Cruz. Available at: [Link]
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2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry - ResearchGate. Available at: [Link]
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(9H-fluoren-9-yl)methyl N-[1-(2-hydroxyphenyl)propyl]carbamate. Appchem. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
